molecular formula C12H14N2O2 B016662 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline CAS No. 42015-36-1

2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Cat. No.: B016662
CAS No.: 42015-36-1
M. Wt: 218.25 g/mol
InChI Key: CCBIPYAGMOPMCW-UHFFFAOYSA-N
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Description

2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline is a high-purity quinoxaline derivative offered for chemical and pharmaceutical research. Quinoxaline compounds are nitrogen-containing heterocycles that form the core structural motif in a wide range of molecules with significant biological and pharmacological activities . These compounds are extensively studied for their therapeutic potential, which includes reported anticonvulsant, anti-inflammatory, antimalarial, and antiviral properties in related analogs . The structure of this particular derivative, featuring a methyl group and a dihydroxypropyl side chain, suggests potential for further chemical modification and makes it a valuable intermediate in medicinal chemistry for the synthesis of novel compounds and in drug discovery programs . The specific physicochemical properties, such as molecular weight, melting point, and boiling point for this compound are currently not available in the searched sources. Similarly, a detailed mechanism of action is compound-specific and has not been elucidated for this agent in the available literature. Researchers are encouraged to consult relevant safety data sheets prior to use. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(3-methylquinoxalin-2-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIPYAGMOPMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525240
Record name 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42015-36-1
Record name 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] The fusion of a benzene ring and a pyrazine ring confers a unique electronic and structural profile, making the quinoxaline scaffold a privileged pharmacophore. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The diverse pharmacological profile of quinoxalines continues to drive research into the synthesis of novel derivatives with enhanced therapeutic potential. This guide focuses on a specific derivative, this compound, detailing a robust synthetic route and a comprehensive characterization strategy.

Synthesis of this compound

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4][5] This versatile reaction allows for the introduction of various substituents onto the quinoxaline core, enabling the exploration of structure-activity relationships.

Reaction Scheme

The synthesis of the title compound is achieved through the acid-catalyzed condensation of o-phenylenediamine with 1,4-dihydroxy-2-butanone.

Caption: Synthesis of this compound.

Rationale for the Synthetic Approach

The selection of o-phenylenediamine and 1,4-dihydroxy-2-butanone as starting materials is based on the established reliability of the condensation reaction for quinoxaline synthesis.[4] 1,4-dihydroxy-2-butanone, an α-hydroxy ketone, serves as a precursor to the required 1,2-dicarbonyl functionality. Under acidic conditions, it is proposed that the α-hydroxy ketone undergoes in-situ oxidation or tautomerization to an enediol intermediate which then reacts with the diamine. This approach is often preferred due to the higher stability and commercial availability of α-hydroxy ketones compared to their corresponding 1,2-dicarbonyl counterparts.[6] The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. A catalytic amount of acid is crucial to protonate the carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of o-phenylenediamine.

Detailed Experimental Protocol

Materials:

  • o-Phenylenediamine (98% purity)

  • 1,4-Dihydroxy-2-butanone (97% purity)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and absolute ethanol (40 mL).

  • Stir the mixture at room temperature until the o-phenylenediamine is completely dissolved.

  • To this solution, add 1,4-dihydroxy-2-butanone (1.04 g, 10 mmol).

  • Add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Reaction Mechanism

The formation of the quinoxaline ring proceeds through a well-established mechanism involving initial condensation followed by cyclization and dehydration.

Reaction_Mechanism Reaction Mechanism start o-Phenylenediamine + 1,4-Dihydroxy-2-butanone (in presence of H+) step1 Nucleophilic attack of one amino group on the protonated carbonyl group start->step1 step2 Formation of a hemiaminal intermediate step1->step2 step3 Dehydration to form an imine (Schiff base) step2->step3 step4 Intramolecular nucleophilic attack of the second amino group on the imine carbon step3->step4 step5 Formation of a dihydroquinoxaline intermediate step4->step5 step6 Oxidative aromatization (e.g., by air) to yield the quinoxaline ring step5->step6 product This compound step6->product

Caption: Proposed mechanism for the formation of the quinoxaline.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted to be in the range of 100-150 °C)
Solubility Soluble in methanol, ethanol, DMSO, and chloroform
Spectroscopic Analysis

The following are predicted spectroscopic data based on the structure of the target molecule and known data for similar quinoxaline derivatives.[7][8]

3.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.6m4HAromatic protons (H-5, H-6, H-7, H-8)
~4.0 - 3.8m1HCH(OH) (H-2')
~3.7 - 3.5m2HCH₂(OH) (H-3')
~3.0d2HCH₂ (H-1')
~2.8s3HCH₃
~4.5, ~3.5br s2HOH (exchangeable with D₂O)

3.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~155C-2
~154C-3
~141C-8a
~140C-4a
~130C-6, C-7
~129C-5, C-8
~70C-2' (CHOH)
~65C-3' (CH₂OH)
~35C-1' (CH₂)
~22CH₃

3.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretching (from the diol)
3050 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (CH₃ and CH₂)
1620 - 1580MediumC=N and C=C stretching (quinoxaline ring)
1450 - 1400MediumC-H bending (aliphatic)
1200 - 1000StrongC-O stretching (from the diol)
800 - 700StrongAromatic C-H out-of-plane bending

3.2.4. Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 218. An [M+H]⁺ peak at m/z = 219 would likely be observed in techniques like electrospray ionization (ESI).

Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques. Thin-layer chromatography (TLC) can be used to monitor the reaction and the purity of the final product, with visualization under a UV lamp. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. Elemental analysis (CHN analysis) can also be performed to confirm the empirical formula of the compound.

Experimental Workflow and Data Presentation

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Experimental_Workflow Overall Experimental Workflow start Start: Reagent Preparation synthesis Synthesis: Condensation Reaction start->synthesis workup Work-up: Extraction and Neutralization synthesis->workup purification Purification: Column Chromatography workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H & ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms purity Purity Assessment (TLC, HPLC) characterization->purity end End: Pure Compound with Characterization Data nmr->end ir->end ms->end purity->end

Caption: A flowchart illustrating the key stages of the experimental process.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established condensation of an o-phenylenediamine with an α-hydroxy ketone, offers a reliable method for obtaining the target compound. The comprehensive characterization protocol, including predicted spectroscopic data, provides a solid framework for confirming the structure and assessing the purity of the synthesized molecule. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinoxaline derivatives with potential therapeutic applications.

References

  • More, S. V., Sastry, M. N. V., & Yao, C. F. (2006). One-pot and efficient protocol for synthesis of quinoxaline derivatives.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
  • Encyclopedia.pub. (2023).
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
  • Rishi, K., Sain, A., & Sharma, P. (2025).
  • Pathade, K. V., & Jagdale, S. D. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC.
  • Claramunt, R. M., Sanz, D., Aggarwal, S., Kumar, A., Prakash, O., Singh, S. P., & Elguero, J. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(5), 2854-2865.
  • ResearchGate. (n.d.). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1.
  • Hong, S., et al. (2023).
  • Wei, J. N., et al. (2020).
  • Murugan, R., & Ramakrishnan, V. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Lassagne, F., et al. (2016). 2,3-Diethylbenzo[g]quinoxaline. PMC.
  • ResearchGate. (n.d.).
  • Mondal, S., & Golder, A. K. (2020). Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • The University of Liverpool Repository. (n.d.).
  • Stoyanov, S., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
  • ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound.
  • Golder, A. K., & Mondal, S. (2022). Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.
  • ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.
  • H. B. D., et al. (2015).
  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.
  • Ribeiro da Silva, M. D. M. C., et al. (2007).
  • Takase, H., et al. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery programs. This guide focuses on a specific derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, providing a comprehensive overview of its predicted physicochemical properties and a detailed framework for their experimental determination.

The presence of a dihydroxypropyl side chain introduces chirality and increases the molecule's polarity, which can significantly influence its solubility, membrane permeability, and interactions with biological targets. A thorough understanding of its physicochemical profile is therefore a critical prerequisite for any drug development endeavor. This document provides not only a summary of predicted properties but also detailed, field-proven methodologies for their empirical validation, ensuring a rigorous and scientifically sound approach to its characterization.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design.

Molecular Formula: C₁₂H₁₄N₂O₂

Molecular Weight: 218.25 g/mol

Structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSource
Melting Point119-121 °C[1][2]
Boiling Point415.2 ± 40.0 °C[1][2]
Density1.276 ± 0.06 g/cm³[1][2]
SolubilityDMSO (Slightly), Methanol (Slightly)[1][2]

Disclaimer: The values presented in Table 1 are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Synthesis and Purification

A plausible and efficient route for the synthesis of this compound involves the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound. This is a classic and widely used method for quinoxaline synthesis.[2][3][4][5]

Proposed Synthetic Pathway

Synthesis reactant1 o-Phenylenediamine intermediate Condensation Reaction (Acid or Base Catalysis) reactant1->intermediate reactant2 1,2-Dicarbonyl Precursor (e.g., a protected dihydroxy-pentan-2,3-dione) reactant2->intermediate product Protected Quinoxaline Derivative intermediate->product deprotection Deprotection Step product->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol, add the 1,2-dicarbonyl precursor (1.0 eq).

  • Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Deprotection: If a protected starting material was used, the protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis).

  • Final Purification: The final product is purified by recrystallization or chromatography to yield the pure this compound.

Experimental Determination of Physicochemical Properties

The following section details the standard, authoritative protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[6][7][8][9]

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.[10][11][12]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15][16][17]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are analyzed to identify characteristic functional groups such as O-H (for the hydroxyl groups), C-H (aromatic and aliphatic), C=N, and C=C (of the quinoxaline ring).

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[18][19][20][21]

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum will show the molecular ion peak, confirming the molecular weight, and a series of fragment ion peaks that can be used to deduce the structure.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[22][23][24][25][26]

Experimental Protocol (Shake-Flask Method):

  • Equilibrium System: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at physiological pH.[27][28][29][30][31]

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][32][33][34][35]

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[36][37][38][39][40]

XRay_Workflow start High-Quality Single Crystal Growth mount Mount Crystal on Goniometer start->mount xray X-ray Diffraction Data Collection mount->xray solve Structure Solution (Direct Methods/Patterson) xray->solve refine Structure Refinement solve->refine validate Validation and Analysis refine->validate final Final Crystal Structure (CIF file) validate->final

Sources

Spectroscopic Characterization of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and accuracy in experimental results.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The title compound, this compound, incorporates a dihydroxypropyl side chain, which can significantly influence its biological activity and physical properties. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this molecule, which is crucial for any subsequent biological or material science investigations.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂O₂), the expected molecular weight is 218.25 g/mol .[3]

Expected Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily protonated to yield a prominent pseudomolecular ion peak [M+H]⁺ at m/z 219.2. Depending on the ionization conditions, other adducts such as [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data

IonCalculated m/z
[M]⁺218.11
[M+H]⁺219.11
[M+Na]⁺241.10
Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring a mass spectrum using an ESI source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent (e.g., Methanol or Acetonitrile) prep2 Filter the solution through a 0.22 µm syringe filter prep1->prep2 analysis1 Inject sample into the LC-MS system prep2->analysis1 analysis2 Ionize using Electrospray Ionization (ESI) in positive ion mode analysis1->analysis2 analysis3 Detect ions using a mass analyzer (e.g., TOF or Quadrupole) analysis2->analysis3 data1 Acquire mass spectrum analysis3->data1 data2 Identify molecular ion peak and fragments data1->data2 cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing prep1 Place a small amount of solid sample directly on the ATR crystal analysis1 Apply pressure to ensure good contact prep1->analysis1 analysis2 Record the background spectrum analysis1->analysis2 analysis3 Record the sample spectrum analysis2->analysis3 data1 Process the data (baseline correction, etc.) analysis3->data1 data2 Identify characteristic absorption bands data1->data2 cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add a small amount of TMS as an internal standard prep1->prep2 prep3 Transfer the solution to an NMR tube prep2->prep3 analysis1 Place the NMR tube in the spectrometer prep3->analysis1 analysis2 Lock, tune, and shim the instrument analysis1->analysis2 analysis3 Acquire ¹H and ¹³C NMR spectra analysis2->analysis3 data1 Process the FID (Fourier transform, phase correction, baseline correction) analysis3->data1 data2 Integrate and assign the peaks data1->data2

Sources

An In-depth Technical Guide to 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline (CAS number 42015-36-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline (CAS No. 42015-36-1), providing a comprehensive overview of its chemical properties, structure, and potential applications, along with detailed experimental protocols for its synthesis and evaluation.

Part 1: Core Properties and Structure

Chemical and Physical Properties

This compound is a brown solid at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource(s)
CAS Number 42015-36-1[2]
Molecular Formula C₁₂H₁₄N₂O₂[2]
Molecular Weight 218.25 g/mol [2]
IUPAC Name 3-(3-methylquinoxalin-2-yl)propane-1,2-diol[1]
Synonyms This compound, 1,2-Propanediol, 3-(3-methyl-2-quinoxalinyl)-[1]
Appearance Brown Solid[1]
Melting Point 119-121 °C[1]
Boiling Point (Predicted) 415.2 ± 40.0 °C[1]
Density (Predicted) 1.276 ± 0.06 g/cm³[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
pKa (Predicted) 13.48 ± 0.20[1]
Storage Temperature -20°C Freezer[1]
Chemical Structure

The structure of this compound features a quinoxaline core substituted at the 2-position with a methyl group and at the 3-position with a 2,3-dihydroxypropyl side chain. This diol functionality introduces chirality and potential for hydrogen bonding, which can significantly influence its biological activity and pharmacokinetic properties.

Caption: 2D structure of 3-(3-methylquinoxalin-2-yl)propane-1,2-diol.

Part 2: Synthesis and Characterization

Synthetic Approach: A Generalized Protocol

The synthesis of quinoxaline derivatives typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a suitable precursor containing the methyl and dihydroxypropyl functionalities. A likely precursor for the dicarbonyl component is a derivative of 2,3-pentanedione where the terminal methyl group is functionalized for subsequent dihydroxylation, or the direct use of a protected dihydroxy-pentanedione derivative.

Conceptual Synthetic Workflow:

SynthesisWorkflow start o-Phenylenediamine + 1-hydroxy-2,3-pentanedione derivative reaction Condensation Reaction (Acid or base catalysis) start->reaction intermediate 2-Methyl-3-(2-hydroxypropyl)quinoxaline reaction->intermediate dihydroxylation Dihydroxylation (e.g., OsO₄/NMO or KMnO₄, cold, dilute) intermediate->dihydroxylation product This compound (CAS 42015-36-1) dihydroxylation->product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Condensation. To a solution of o-phenylenediamine (1.0 eq) in ethanol, add a solution of a suitable 1,2-dicarbonyl precursor (e.g., a protected form of 1-hydroxy-2,3-pentanedione) (1.0 eq). The reaction mixture is then refluxed for several hours, often with catalytic amounts of an acid like acetic acid.[4] Progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

  • Step 3: Deprotection/Dihydroxylation. If a protected diol was used, a deprotection step is carried out under appropriate conditions. Alternatively, if an alkene precursor was formed, dihydroxylation can be achieved using reagents like osmium tetroxide with N-methylmorpholine N-oxide (NMO) or cold, dilute potassium permanganate.

  • Step 4: Final Purification. The final product is purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, the methyl group, and the protons of the dihydroxypropyl side chain.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and C=N stretching of the pyrazine ring.

Part 3: Potential Biological Activities and Experimental Evaluation

The quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] Derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[7][8] The presence of the dihydroxypropyl side chain in CAS 42015-36-1 suggests potential for enhanced biological activity and improved pharmacokinetic properties due to increased hydrophilicity and potential for hydrogen bonding interactions with biological targets.

Anticancer Activity Evaluation

Workflow for In Vitro Anticancer Screening:

AnticancerWorkflow start Cancer Cell Lines (e.g., MCF-7, HCT116) treatment Treat with This compound (various concentrations) start->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI staining, Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide staining, Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC₅₀ determination, Statistical analysis) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: Workflow for evaluating the in vitro anticancer activity.

3.1.1 Protocol: Cell Viability Assay (MTT Assay) [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.1.2 Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining) [10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Antimicrobial Activity Evaluation

3.2.1 Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Safety and Handling

Based on available safety data for similar quinoxaline derivatives, this compound should be handled with care in a laboratory setting.

  • Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek medical advice.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Its quinoxaline core suggests a high potential for biological activity, while the dihydroxypropyl side chain may confer favorable physicochemical properties. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and its analogues. Further research is warranted to fully elucidate its therapeutic potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • de Moura, R. O., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(7), e202000704.
  • Issa, D. A., et al. (2014). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 5, 1349-1360.
  • Hassan, A. S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(11), 1827.
  • IJISET. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 1(6).
  • MDPI. (2023).
  • Al-Ostath, A. I., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus, 15(4), e37767.
  • BenchChem. (2025).
  • Sharma, V., et al. (2021).
  • Taylor & Francis Online. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies.
  • Singh, U. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Acta Poloniae Pharmaceutica, 67(3), 245-251.
  • ResearchGate. (2020).
  • ChemicalBook. (n.d.). 42015-36-1(this compound) Product Description.
  • ChemicalBook. (n.d.). This compound | 42015-36-1.
  • Fisher Scientific. (n.d.). This compound, TRC.
  • Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Morgan, L. R., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicological Sciences, 157(1), 139-152.
  • El Rayes, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(26), 22006-22020.

Sources

An In-depth Technical Guide to 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline as a Food Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Player in the Food Metabolome

The intricate chemical landscape of our food is a frontier of continuous discovery. Beyond the essential macronutrients and vitamins, a vast array of compounds are formed during food processing and subsequently metabolized by the human body. Among these, the quinoxaline family of heterocyclic compounds has garnered significant scientific interest due to their diverse biological activities. This guide focuses on a specific, yet under-investigated member of this family: 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline . Formed through the ubiquitous Maillard reaction, this compound represents a fascinating intersection of food chemistry, human metabolism, and potential bioactivity. As Senior Application Scientists, our objective is to provide a comprehensive technical resource that not only consolidates the current understanding of this food metabolite but also illuminates the path for future research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental chemical properties. This compound is a quinoxaline derivative characterized by a methyl group at the 2-position and a 2',3'-dihydroxypropyl side chain at the 3-position of the quinoxaline ring system.

PropertyValueSource
IUPAC Name 3-(3-methylquinoxalin-2-yl)propane-1,2-diol[1][2][3][4]
CAS Number 42015-36-1[1][2][3][4][5]
Molecular Formula C12H14N2O2[1][2][3][4][5]
Molecular Weight 218.25 g/mol [2][4]
SMILES Cc1nc2ccccc2nc1CC(O)CO[1][2][3][4]
InChI Formula InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3[1][2][3][4]

The presence of the dihydroxypropyl side chain imparts a degree of polarity to the molecule, which is likely to influence its solubility and interaction with biological systems. The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a key determinant of its chemical reactivity and potential biological activity.[6]

Genesis in Food: The Maillard Reaction Pathway

This compound is not an intrinsic component of raw foods but is rather a product of chemical transformations that occur during thermal processing. The primary route of its formation is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[7][8][9][10][11] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods, including baked bread, roasted coffee, and seared meat.[7][8][9]

The formation of the quinoxaline scaffold is a well-established consequence of the Maillard reaction, arising from the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound.[12][13] These dicarbonyls are key intermediates formed from the degradation of Amadori or Heyns rearrangement products, which are the initial adducts of sugars and amino acids.[14][15][16]

A plausible formation pathway for this compound is proposed below:

formation_pathway cluster_precursors Precursors in Food Matrix cluster_maillard Maillard Reaction cluster_product Final Product Reducing Sugar Reducing Sugar Amadori/Heyns Products Amadori/Heyns Products Reducing Sugar->Amadori/Heyns Products Condensation Amino Acid Amino Acid Amino Acid->Amadori/Heyns Products alpha-Dicarbonyl Intermediate alpha-Dicarbonyl Intermediate Amadori/Heyns Products->alpha-Dicarbonyl Intermediate Degradation Target_Molecule This compound alpha-Dicarbonyl Intermediate->Target_Molecule Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Target_Molecule

Caption: Proposed Maillard reaction pathway for the formation of the target molecule.

The specific α-dicarbonyl precursor for this compound would be a five-carbon α-dicarbonyl with a hydroxyl group, likely derived from the fragmentation of a hexose sugar. The methyl group at the 2-position of the quinoxaline ring could originate from an amino acid such as alanine via a Strecker degradation-type reaction. The o-phenylenediamine can be formed from the degradation of certain amino acids or other nitrogenous compounds present in the food matrix.

Analytical Methodologies for Detection and Characterization

The identification and quantification of specific Maillard reaction products within complex food matrices present a significant analytical challenge. A multi-step approach is typically required, involving extraction, purification, and sophisticated instrumental analysis.

Experimental Protocol: A General Workflow

Objective: To extract and identify this compound from a thermally processed food matrix (e.g., bread crust, coffee beans).

Materials:

  • Food sample

  • Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass Spectrometer (MS) detector (e.g., Q-TOF, Orbitrap)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for volatile derivatives)

  • Reference standard of this compound (if available)

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize the food sample to a fine powder.

    • Perform a solvent extraction, potentially with heating or sonication to improve efficiency. The choice of solvent should be optimized based on the polarity of the target analyte.

    • Centrifuge the extract to remove solid debris.

  • Purification and Concentration:

    • Employ Solid-Phase Extraction (SPE) to remove interfering compounds and concentrate the analyte. The selection of the SPE sorbent is critical and depends on the physicochemical properties of the target molecule and the matrix components.

    • Elute the analyte from the SPE cartridge with an appropriate solvent.

    • Evaporate the solvent to concentrate the sample.

  • Chromatographic Separation and Detection:

    • HPLC-MS Analysis:

      • Reconstitute the dried extract in a suitable mobile phase.

      • Inject the sample into an HPLC system coupled to a high-resolution mass spectrometer.

      • Develop a gradient elution method to achieve good chromatographic separation.

      • The mass spectrometer should be operated in a full-scan mode to detect all ions and in a tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation. The accurate mass measurement provided by high-resolution MS is crucial for determining the elemental composition.

    • GC-MS Analysis (Optional):

      • Derivatize the sample to increase volatility and thermal stability if necessary.

      • Analyze the derivatized sample by GC-MS to obtain retention indices and mass spectra.

analytical_workflow Food_Sample Food Sample (e.g., Bread Crust, Coffee) Homogenization Homogenization Food_Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-HRMS / GC-MS Analysis Purification->Analysis Identification Identification & Quantification Analysis->Identification

Caption: General analytical workflow for the target molecule in food.

The complexity of Maillard reaction mixtures often necessitates the use of advanced analytical strategies to achieve confident identification.[17][18] High-resolution mass spectrometry is particularly powerful for this purpose.[17]

Putative Metabolism in the Human Body

Once ingested, food-derived compounds like this compound undergo metabolic transformations. While no specific studies on the metabolism of this particular molecule have been reported, we can infer potential pathways based on the known metabolism of other quinoxaline derivatives.[19]

The major metabolic routes for xenobiotics involve Phase I and Phase II reactions.

  • Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes. For our target molecule, the dihydroxypropyl side chain and the quinoxaline ring are potential sites for hydroxylation.

  • Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation of the hydroxyl groups on the side chain.

metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Target_Molecule This compound Oxidized_Metabolites Oxidized Metabolites (e.g., further hydroxylation) Target_Molecule->Oxidized_Metabolites CYP450 Enzymes Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Target_Molecule->Conjugated_Metabolites UGTs, SULTs Oxidized_Metabolites->Conjugated_Metabolites UGTs, SULTs Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Putative metabolic pathway of the target molecule.

Biological Significance and Toxicological Profile: An Area of Active Investigation

The biological activities of quinoxaline derivatives are diverse and well-documented, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[20][21][22][23][24][25][26][27] This broad spectrum of activity makes this compound a compound of interest for its potential physiological effects.

However, it is crucial to emphasize that the specific biological and toxicological profile of this particular food metabolite has not yet been extensively studied. While some quinoxaline derivatives have shown therapeutic potential, others have raised toxicological concerns. For instance, certain quinoxaline 1,4-di-N-oxides have exhibited toxicity.[2][19]

Future research should focus on in vitro and in vivo studies to elucidate the specific biological effects of this compound. Key areas of investigation should include:

  • Cytotoxicity assays against a panel of human cell lines to assess potential anticancer activity.[20]

  • Antimicrobial screening against pathogenic bacteria and fungi.

  • Anti-inflammatory assays to determine its effect on inflammatory pathways.

  • Genotoxicity and mutagenicity studies to evaluate its safety profile.

Conclusion and Future Perspectives

This compound represents a tangible yet largely unexplored component of the human diet, formed through the fundamental chemistry of cooking. This guide has synthesized the available information to provide a foundational understanding of its chemical nature, likely formation in food, and putative metabolic fate. While direct experimental evidence for its presence in various foods and its specific biological activities is currently limited, the established knowledge of the broader quinoxaline class provides a strong rationale for further investigation.

For researchers in food science, elucidating the kinetics of its formation in different food matrices and under various processing conditions is a key next step. For toxicologists and pharmacologists, a comprehensive evaluation of its bioactivity and safety is paramount. The methodologies and conceptual frameworks presented herein offer a roadmap for these future endeavors. Unraveling the complete story of this and other Maillard reaction products will undoubtedly deepen our understanding of the intricate relationship between our food, our bodies, and our health.

References

  • Aravind K., Ganesh A., Ashok D. Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. J. Chem. Pharm. Res. 2013;5:48–52.
  • Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). ResearchGate. [Link]

  • Alpha-Dicarbonyl Compounds. ResearchGate. [Link]

  • alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins. PubMed. [Link]

  • Formation of α‐dicarbonyl compounds (α‐DCs) in the Maillard reaction... ResearchGate. [Link]

  • Analytical strategies to depict the fate of the Maillard reaction in foods. ResearchGate. [Link]

  • Key factors influencing the formation of α-dicarbonyls and dietary advanced glycation end products in bread and commercial bakery products: Impacts of sugar, lipid and gluten protein. National Institutes of Health. [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. [Link]

  • SAR and potent compounds of some quinoxaline analogues. ResearchGate. [Link]

  • Maillard reaction. Wikipedia. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. PubMed. [Link]

  • Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction. ResearchGate. [Link]

  • Reaction of dicarbonyl compounds (here methylglyoxal) with... ResearchGate. [Link]

  • Switchable synthesis of benzimidazoles/quinoxalines C-glycoside with o-phenylenediamines and sulfoxonium ylide glyco-reagents. Chemical Communications (RSC Publishing). [Link]

  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. PubMed. [Link]

  • The Maillard Reaction: The Science Behind Flavor, Aroma, and Coffee Roasting. Kaleido Coffee Roasters. [Link]

  • The Maillard Reaction - The Reason Your Coffee Tastes Like Coffee. Fellow. [Link]

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health. [Link]

  • Exploring the Kinetics of the Maillard Reaction in Food: A Detailed Experimental Analysis. Hilaris Publisher. [Link]

  • Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. [Link]

  • Maillard Reaction. BAKERpedia. [Link]

  • Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. MDPI. [Link]

  • This compound, TRC. Fisher Scientific. [Link]

  • Kinetic modelling of Maillard reaction products and protein content during roasting of coffee beans. ResearchGate. [Link]

  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]

  • This compound, TRC. Fisher Scientific. [Link]

  • The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation... ResearchGate. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]

  • This compound, TRC. Fisher Scientific. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Populational Therapeutics and Clinical Pharmacology. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

  • Formation of quinoxalinol/ quinoxaline derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. ResearchGate. [Link]

  • Rapid immunoassays for the detection of quinoxalines and their metabolites residues in animal-derived foods: A review. Semantic Scholar. [Link]

  • This compound, TRC. Fisher Scientific. [Link]

Sources

Quinoxaline Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoxaline Scaffold - A Privileged Platform in Medicinal Chemistry

The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its rigid, planar structure and versatile chemistry allow for extensive functionalization, creating vast libraries of derivatives with a wide spectrum of biological activities.[4][5][6] This guide moves beyond a simple catalog of activities to provide an in-depth analysis of the key molecular targets modulated by quinoxaline compounds. We will explore the mechanistic rationale behind their efficacy in oncology, infectious diseases, and neurology, detail the experimental methodologies for target identification, and provide actionable protocols for researchers in the field.

Part 1: The Oncological Armamentarium of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a formidable class of anticancer agents, primarily due to their ability to act as competitive inhibitors at the ATP-binding sites of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][7][8][9]

Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals

Dysregulation of RTK signaling is a hallmark of many cancers. Quinoxaline-based scaffolds have proven highly effective in targeting these key oncogenic drivers.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target in non-small cell lung cancer (NSCLC). First-generation inhibitors like gefitinib and erlotinib, which feature a related quinazoline core, established the validity of this target.[10] However, acquired resistance, often through mutations like T790M and C797S, necessitates the development of new agents.[11] Novel quinoxalinone-containing compounds have shown potent inhibitory activity against triple-mutant EGFR (L858R/T790M/C797S), with IC50 values in the low nanomolar range, comparable to the third-generation drug osimertinib.[10] Some N-allyl quinoxaline derivatives have also demonstrated potent cytotoxicity through EGFR inhibition.[12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, a process largely mediated by the VEGF/VEGFR-2 pathway.[13] Several series of quinoxaline derivatives have been designed as potent VEGFR-2 inhibitors.[13][14][15] These compounds effectively suppress tumor cell proliferation by halting the downstream signaling cascade that promotes endothelial cell migration and survival.[14][16] For example, certain[1][10][17]triazolo[4,3-a]quinoxaline derivatives display prominent VEGFR-2 kinase inhibition with IC50 values as low as 3.4 nM.[14]

Table 1: Comparative Efficacy of Quinoxaline Derivatives Against Oncological Kinase Targets

Compound ClassTargetIC50 ValueCancer Cell Line(s)Reference(s)
Quinoxalinone DerivativesEGFR (L858R/T790M/C797S)3.04 - 10.50 nMH1975 (Lung)[10]
Imidazo[1,2-a]quinoxalinesEGFR (Wild Type)193.18 - 223.32 nMA549 (Lung)[11]
TriazoloquinoxalinesVEGFR-23.4 - 6.8 nMMCF-7 (Breast), HepG2 (Liver)[14]
Quinoxaline-2(1H)-onesVEGFR-20.75 - 1.36 µMHepG-2, MCF-7, HCT-116[15]
Pyrazine ScaffoldBRAF (V600E)3.5 µMNot Specified[18]
Non-Receptor Tyrosine Kinases and Other Oncogenic Targets
  • BRAF Kinase: The BRAF V600E mutation is a key driver in melanoma. A high-throughput screen identified a 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)-pyrazine, a structural relative of quinoxaline, as a micromolar inhibitor of BRAF, providing a starting point for developing more potent agents.[18]

  • Topoisomerase II: Some quinoxaline derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication, leading to apoptosis.[3]

  • Microtubule Destabilization: Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting cell division and inducing cell death in a manner similar to classic chemotherapy drugs.[8]

  • Cyclooxygenase-2 (COX-2): Chronic inflammation is linked to cancer development, and COX-2 is a key mediator. Novel quinoxalines have been developed as dual EGFR and COX-2 inhibitors, offering a multi-pronged approach to cancer and inflammation.[17]

Signaling Pathway: Quinoxaline Inhibition of the EGFR Cascade

The diagram below illustrates how a quinoxaline-based inhibitor blocks the ATP-binding site of EGFR, preventing its autophosphorylation and halting the downstream RAS/RAF/MEK/ERK signaling pathway responsible for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes P P EGFR->P Autophosphorylation Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Binds to Kinase Domain RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Target_ID_Workflow cluster_prep Probe Preparation cluster_exp Affinity Capture cluster_analysis Target Analysis A Quinoxaline Compound B Linker Attachment A->B C Immobilization on Solid Support B->C E Incubation C->E D Cell Lysate (Protein Mixture) D->E F Wash Unbound Proteins E->F G Elute Bound Proteins F->G H SDS-PAGE G->H I Mass Spectrometry (LC-MS/MS) H->I J Database Search & Protein ID I->J K Target Validation J->K

Caption: Workflow for identifying protein targets using affinity chromatography.

Computational Prediction

In silico methods provide a rapid, cost-effective way to generate hypotheses about potential targets before embarking on extensive lab work. *[19][20] Molecular Docking: This technique simulates the binding of the quinoxaline molecule into the 3D structure of a known protein target. B[10][21]y calculating a binding energy score, it can predict whether a compound is likely to bind and can reveal the specific interactions (e.g., hydrogen bonds) that stabilize the complex. T[22]his is frequently used to screen large virtual libraries of compounds against a high-value target like EGFR or HIV RT.

[23][21]---

Part 5: Core Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol determines the concentration of a quinoxaline compound required to inhibit 50% of a target kinase's activity (IC50).

Principle: A recombinant kinase phosphorylates a specific substrate. The amount of phosphorylation is quantified, often using an ATP-consumption assay where the amount of remaining ATP is measured via a luciferase-luciferin reaction (less phosphorylation = more ATP = more light).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the quinoxaline test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

    • Prepare recombinant human EGFR kinase solution in assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP in assay buffer.

  • Kinase Reaction:

    • In a 96-well microplate, add 5 µL of each concentration of the serially diluted quinoxaline compound.

    • Controls: Include wells with DMSO only (negative control, 100% activity) and a known potent EGFR inhibitor like Erlotinib (positive control).

    • Add 20 µL of the EGFR kinase solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.

    • To initiate the reaction, add 25 µL of the substrate/ATP mixture to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (Kinase-Glo® Assay Example):

    • Add 50 µL of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to calculate the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells, primarily by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT116 colon cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the quinoxaline compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Controls: Include wells with medium only (no cells, blank), cells with medium containing DMSO (vehicle control), and cells treated with a standard cytotoxic drug like Doxorubicin (positive control).

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile platform that continues to yield compounds with potent and specific activities against a growing list of therapeutic targets. In oncology, the focus will likely remain on developing next-generation kinase inhibitors that can overcome acquired resistance. In infectious diseases, the unique bioreductive activation mechanism of quinoxaline 1,4-di-N-oxides offers a powerful strategy against persistent pathogens. Furthermore, the established role of quinoxalines as AMPA receptor antagonists provides a solid foundation for developing novel treatments for complex neurological disorders. The integration of advanced target deconvolution techniques with rational, structure-based drug design will undoubtedly accelerate the journey of new quinoxaline-based therapies from the laboratory to the clinic.

References

  • Vicente, E., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals (Basel). Available at: [Link]

  • Thirumal, M., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Hafez, S. M., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry. Available at: [Link]

  • Anand, U., et al. (2014). Quinoxaline 1,4-di-N-oxide and the potential for treating tuberculosis. Future Medicinal Chemistry. Available at: [Link]

  • Christensen, J. K., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Newahie, S. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Nagle, A. S., et al. (2024). Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. bioRxiv. Available at: [Link]

  • Wang, D., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Available at: [Link]

  • Abouzid, K. A. M., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. Available at: [Link]

  • Aixelá, M., et al. (2018). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Wenglowsky, S., et al. (2008). Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, D., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. Available at: [Link]

  • Kumar, A., et al. (2017). a review on the therapeutic potential of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Olayiwola, G., et al. (2021). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Publishing. Available at: [Link]

  • El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • N/A. (n.d.). Quinoxaline as anti‐malarial agents. ResearchGate. Available at: [Link]

  • Vicente, E., et al. (2014). Quinoxaline 1,4-di-n-oxide and the potential for treating tuberculosis. Future Science. Available at: [Link]

  • Li, Y., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. Available at: [Link]

  • Askar, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Nagle, A. S., et al. (2024). Activities of Quinoxaline, Nitroquinoxaline, andTr[1][10][17]iazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Jaso, A., et al. (2021). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Pharmaceuticals (Basel). Available at: [Link]

  • Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, M., et al. (2024). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. Available at: [Link]

  • Abouzid, K. A. M., et al. (2016). (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Reis, J., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. Bioorganic Chemistry. Available at: [Link]

  • El-Naggar, M., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Publishing. Available at: [Link]

  • Di Fabio, R., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews. Available at: [Link]

  • Zarrouk, A., et al. (2022). Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. Taylor & Francis Online. Available at: [Link]

  • Vennerstrom, J. L., et al. (1990). Synthesis of new arylaminoquinoxalines and their antimalarial activity in mice. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Abdel-Aziz, M., et al. (2023). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Biomedicine & Pharmacotherapy. Available at: [Link]

  • De Wispelaere, M., et al. (2024). Identification of first active compounds in drug discovery. how to proceed?. Frontiers in Molecular Biosciences. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. RSC Advances. Available at: [Link]

  • CDC. (2024). Treatment of Uncomplicated Malaria. Centers for Disease Control and Prevention. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry. Available at: [Link]

  • Zarrouk, A., et al. (2022). Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. Taylor & Francis. Available at: [Link]

  • Ortega-Moo, C., et al. (2011). Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Whitepaper: A Technical Guide to the In Silico Bioactivity Prediction of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities.[1][2] This guide provides an in-depth, technical walkthrough for the in silico prediction of bioactivity for a specific novel compound: 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. As the cost and time associated with traditional drug discovery continue to escalate, computational methods offer a crucial strategy to de-risk development by identifying promising candidates and flagging potential liabilities early in the pipeline.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering a framework that synthesizes Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling. We will detail the causality behind methodological choices, provide step-by-step protocols, and present a cohesive, self-validating workflow for assessing the therapeutic potential of this, and similar, novel chemical entities.

Introduction: The Case for Predictive Modeling

The Quinoxaline Scaffold: A Versatile Pharmacophore

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone of modern medicinal chemistry.[5] Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][5][6] This versatility stems from the scaffold's ability to form key interactions with a multitude of biological targets, making it an attractive starting point for drug design.[7]

Compound of Interest: this compound

Our subject molecule, this compound (CAS No. 42015-36-1), is a functionalized quinoxaline.[8] Its structure features the core quinoxaline ring, a methyl group at position 2, and a dihydroxypropyl side chain at position 3. The presence of hydroxyl groups suggests potential hydrogen bonding capabilities, which are critical for molecular recognition at a biological target. The primary goal of this guide is to outline a robust computational workflow to hypothesize its bioactivity and drug-like properties before committing to costly and time-consuming wet-lab synthesis and screening.

Chemical Structure:

  • Molecular Formula: C12H14N2O2[8]

  • Molecular Weight: 218.25 g/mol [8]

  • Structure: A quinoxaline ring substituted with a methyl group and a 2,3-dihydroxypropyl group.

The Rationale for an In Silico First Approach

The drug discovery process is fraught with high attrition rates, often due to unfavorable pharmacokinetic or safety profiles discovered late in development.[3][9] In silico methodologies, or computer-aided drug design (CADD), have become indispensable for mitigating this risk.[10] By simulating molecular behavior and predicting properties computationally, we can prioritize compounds with a higher likelihood of clinical success, optimize lead structures, and significantly reduce development costs and timelines.[11][12] This predictive-first paradigm allows research efforts to be focused on the most viable candidates.

Foundational Analysis: ADMET Profiling

Causality: Before investigating a compound's efficacy (what it does to the body), we must first predict its pharmacokinetics (what the body does to the drug). A highly potent compound is therapeutically useless if it cannot be absorbed, reaches the target in sufficient concentration, or is rapidly metabolized into inactive or toxic byproducts.[13] Therefore, ADMET prediction is the foundational step in our in silico workflow.[14]

Experimental Protocol: ADMET Property Prediction

This protocol describes a generalized workflow using established computational models and tools like QikProp, ADMETlab, or pkCSM.[11][14]

  • Input Preparation:

    • Generate a 3D structure of this compound from its SMILES or 2D representation.

    • Perform energy minimization using a suitable force field (e.g., OPLS) to achieve a low-energy conformation.

  • Descriptor Calculation:

    • The software calculates a wide range of physicochemical descriptors, such as molecular weight (MW), octanol/water partition coefficient (logP), topological polar surface area (TPSA), and hydrogen bond donors/acceptors.

  • Model Application & Prediction:

    • The calculated descriptors are fed into pre-built, validated machine learning models (e.g., QSAR models) to predict key ADMET endpoints.[1]

    • These endpoints include:

      • Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

      • Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

      • Excretion: Total clearance.

      • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity, mutagenicity (AMES test).

  • Analysis against Drug-Likeness Rules:

    • Evaluate the predicted properties against established guidelines like Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.

Data Presentation: Predicted ADMET Profile

The following table summarizes the hypothetical output for our compound of interest. These values serve as an example of a typical ADMET assessment.

PropertyPredicted ValueOptimal RangeInterpretation
Molecular Weight ( g/mol )218.25< 500Favorable for absorption
logP (o/w)1.5-0.4 to +5.6Balanced solubility
H-Bond Donors2≤ 5Good
H-Bond Acceptors4≤ 10Good
TPSA (Ų)70.7< 140Likely good intestinal absorption
Caco-2 Permeability (nm/s)250> 500 is highModerate permeability
Blood-Brain Barrier (logBB)-0.8> 0.3 is highUnlikely to cross BBB, reducing CNS side effects
CYP2D6 InhibitionNoNoLow risk of drug-drug interactions via this isoform
hERG Inhibition (logIC50)< -6< -5 is low riskLow risk of cardiotoxicity
AMES ToxicityNon-mutagenicNon-mutagenicLow risk of mutagenicity

Target Identification and Interaction Analysis: Molecular Docking

Causality: With a favorable ADMET profile predicted, the next logical step is to identify potential biological targets and predict the compound's binding affinity and orientation. Quinoxaline derivatives are known to inhibit various protein classes, particularly kinases like EGFR and signaling proteins like COX-2.[15][16] Molecular docking allows us to virtually screen our compound against these potential targets to generate testable hypotheses about its mechanism of action.[3]

Experimental Protocol: Molecular Docking Workflow

This protocol outlines the steps for performing a molecular docking simulation using software such as AutoDock Vina, Schrödinger Maestro, or Discovery Studio.[1][17]

  • Target Protein Preparation:

    • Retrieve the 3D crystal structure of a relevant target protein (e.g., Epidermal Growth Factor Receptor, EGFR) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and charges.

    • Perform energy minimization on the protein structure to relieve steric clashes.

  • Ligand Preparation:

    • Use the same energy-minimized 3D structure of this compound from the ADMET analysis.

    • Assign partial charges and define rotatable bonds to allow for conformational flexibility during the docking process.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the target protein. The location is typically determined by the position of a co-crystallized inhibitor or through binding site prediction algorithms.

  • Docking Simulation:

    • The docking algorithm systematically samples different conformations and orientations of the ligand within the defined active site.

    • It calculates a binding score (e.g., in kcal/mol) for each pose, which estimates the binding affinity. The more negative the score, the stronger the predicted interaction.

  • Pose Analysis:

    • Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and amino acid residues in the active site. This provides mechanistic insight into the binding mode.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage PDB 1. Select Target (e.g., EGFR from PDB) PrepProt Protein Preparation PDB->PrepProt Remove water, add hydrogens Ligand 2. Prepare Ligand (Our Quinoxaline) PrepLig Ligand Preparation Ligand->PrepLig Energy minimize, assign charges Grid 3. Define Binding Site (Grid Generation) PrepProt->Grid Dock 4. Run Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Score 5. Score & Rank Poses (Binding Energy) Dock->Score Analyze 6. Analyze Interactions (H-Bonds, Hydrophobic) Score->Analyze

Caption: Workflow for a typical molecular docking experiment.

Data Presentation: Hypothetical Docking Results

This table presents example docking scores of our compound against several known targets of quinoxaline derivatives.[18][19][20]

Target ProteinPDB IDBinding Score (kcal/mol)Key Interacting Residues (Hypothetical)Potential Activity
EGFR Kinase4HJO-8.5Met793, Lys745, Asp855Anticancer
COX-25IKR-7.9Arg513, Val523, Ser353Anti-inflammatory
p38α MAPK3HEC-8.1Met109, Lys53, Asp168Anti-inflammatory
Aldose Reductase (ALR2)4JIR-7.2Trp111, His110, Tyr48Antidiabetic

Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR)

Causality: While docking predicts binding to a specific target, QSAR models provide a broader, statistically-driven prediction of a compound's biological activity based on its structural features.[21] By building a model from a dataset of known active and inactive quinoxaline derivatives, we can predict the activity of our novel compound.[22][23] This is particularly valuable for prioritizing which analogs to synthesize in a lead optimization campaign.[24]

Experimental Protocol: 2D-QSAR Model Development
  • Dataset Curation:

    • Compile a dataset of quinoxaline derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.[24]

    • Ensure the data is high-quality and covers a significant range of activity and structural diversity.

    • Split the dataset into a training set (~75%) for model building and a test set (~25%) for external validation.[24]

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D or 3D molecular descriptors (e.g., topological, electronic, steric).[22][23]

  • Feature Selection:

    • Use statistical methods like Genetic Algorithms (GA) or Simulated Annealing (SA) to select a subset of descriptors that correlate most strongly with biological activity, avoiding model overfitting.[22][23]

  • Model Generation:

    • Employ a regression method, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), to build a mathematical equation linking the selected descriptors to the activity.[22]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness (q²).

    • External Validation: Use the model to predict the activity of the test set compounds and compare the predicted values to the experimental values (pred_r²).[21] A statistically significant correlation indicates a predictive model.

  • Prediction for New Compound:

    • Calculate the same set of selected descriptors for this compound and use the validated QSAR equation to predict its biological activity.

Visualization: QSAR Model Building Workflow

G Data 1. Curate Dataset (Known Quinoxalines) Split 2. Split Data (Training & Test Sets) Data->Split Desc 3. Calculate Descriptors (Topological, Electronic) Split->Desc FeatSel 4. Feature Selection (e.g., Genetic Algorithm) Desc->FeatSel Model 5. Build Model (e.g., PLS Regression) FeatSel->Model Validate 6. Validate Model (q², pred_r²) Model->Validate Predict 7. Predict Activity of New Compound Validate->Predict If Valid

Caption: A generalized workflow for developing a QSAR model.

Conclusion: An Integrated Prediction and Path Forward

This guide has outlined a multi-faceted in silico strategy to predict the bioactivity of this compound. The workflow progresses logically from broad, safety-related properties to specific, efficacy-related predictions.

  • ADMET Profiling suggests the compound possesses favorable drug-like properties, with a low risk of common toxicities and good potential for oral bioavailability.

  • Molecular Docking generates hypotheses that it may act as an inhibitor of therapeutically relevant targets such as EGFR and p38α MAPK, suggesting potential applications in oncology and inflammatory diseases.

  • QSAR Modeling provides a framework to quantitatively predict its potency based on the activities of structurally similar compounds, guiding potential future structural modifications.

The convergence of these computational techniques provides a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery process: in vitro validation. The predictions made here should now be tested experimentally, for instance, by synthesizing the compound and testing its inhibitory activity in enzymatic assays against the identified targets (e.g., EGFR, p38α MAPK) and assessing its cytotoxicity in relevant cancer cell lines. This synergy between predictive science and empirical testing represents the future of efficient and rational drug development.[25]

References

  • Bagchi, M. C., & Ghosh, P. (2009). QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection. Current Medicinal Chemistry, 16(24), 3145-3153.

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog.

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867.

  • Paliwal, N., & Sharma, M. (2020). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5043.

  • Gudimella, K. K., Kumar, A., & Singh, S. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575.

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.

  • Aly, H. M., Abdel-Wahab, B. F., & El-Gazzar, M. G. (2018). Synthesis and studies molecular docking of some new thioxobenzo[g]pteridine derivatives and 1,4-dihydroquinoxaline derivatives with glycosidic moiety. Journal of Sulfur Chemistry, 39(5), 536-549.

  • Nemade, H., Patel, H., & Shah, D. (2022). Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(22), 12151-12165.

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. PubMed.

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.

  • Ghosh, P., & Bagchi, M. C. (2009). QSAR Modeling for Quinoxaline Derivatives using Genetic Algorithm and Simulated Annealing Based Feature Selection. Letters in Drug Design & Discovery, 6(5), 336-344.

  • Londhe, S. G., Walhekar, V., & Shenoy, M. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Molecules, 28(19), 6939.

  • Abdelgawad, M. A., El-Gamal, M. I., & El-Sayed, M. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Scientific Reports, 12(1), 15024.

  • BenchChem. (2025). The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery.

  • Sadybekov, A., & Katritch, V. (2017). A Guide to In Silico Drug Design. Biophysical Journal, 112(3), 4a.

  • Yilmaz, I., & Kucuk, M. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design.

  • The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide.

  • Patsnap. (2025). What is in silico drug discovery?. Patsnap Synapse.

  • Segall, M. D., Champness, E., & Obrezanova, O. (2009). Beyond profiling: using ADMET models to guide decisions. Chemistry & Biodiversity, 6(11), 2144-2151.

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683.

  • Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers in Chemistry.

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.

  • Kumar, A., Sharma, S., & Singh, V. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie.

  • ResearchGate. (2025). Biological activity of quinoxaline derivatives.

  • Al-Karmalawy, A. A., & Eissa, I. H. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 723528.

  • Singh, P., & Kumar, A. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 3(2), 659-665.

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6666.

  • Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.

  • Chemical Synthesis Database. (2025). 2-methyl[21][22]benzodithiino[2,3-b]quinoxaline.

  • ChemicalBook. (n.d.). This compound.

  • Abdel-Gawad, H., & El-Gazzar, M. G. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(25), 21250-21264.

  • Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4784.

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives.

  • Ohta, T., & Sato, K. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 1958-1966.

Sources

An In-depth Technical Guide to 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of a specific derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. While direct research on this molecule is limited, this guide synthesizes information from related quinoxaline chemistry and pharmacology to present a thorough overview. We will explore its chemical properties, propose a plausible synthetic pathway, and discuss its potential biological activities and applications, particularly in the realms of antimicrobial and anticancer research. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this and similar functionalized quinoxaline compounds.

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline core, a fused bicyclic system of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, coupled with the ability to participate in various intermolecular interactions, makes it an ideal framework for the design of therapeutic agents. The versatility of the quinoxaline ring allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological properties.[2][3]

Quinoxaline derivatives have demonstrated a remarkable range of biological activities, including:

  • Antimicrobial: Exhibiting efficacy against a broad range of bacteria and fungi.[4][5][6][7]

  • Anticancer: Showing potent cytotoxic effects against various cancer cell lines.[8][9][10]

  • Antiviral: Including activity against viruses such as herpes.[11]

  • Anti-inflammatory: Demonstrating potential in modulating inflammatory pathways.[12]

  • Other Activities: Including antimalarial, antitubercular, and antidepressant effects.[11]

The subject of this guide, this compound, is a specific derivative featuring a methyl group at the 2-position and a dihydroxypropyl side chain at the 3-position. The presence of the hydroxyl groups in the side chain is of particular interest, as these functional groups can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets, potentially enhancing its therapeutic efficacy and altering its pharmacokinetic profile.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized below. This information is crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂N/A
Molecular Weight 218.25 g/mol N/A
Melting Point 119-121 °CN/A
Boiling Point (Predicted) 415.2 ± 40.0 °CN/A
Density (Predicted) 1.276 ± 0.06 g/cm³N/A
Solubility DMSO (Slightly), Methanol (Slightly)N/A
Physical Appearance Brown SolidN/A
Storage Temperature -20°C FreezerN/A

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of the 2-Methylquinoxaline Intermediate

The most common and versatile method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13] In the case of 2-methylquinoxaline derivatives, a particularly relevant and green approach involves the reaction of o-phenylenediamines with glycerol, a readily available and inexpensive starting material.[14] An iridium-catalyzed reaction has been shown to efficiently produce 2-methylquinoxaline from glycerol and 1,2-phenylenediamine.[14] The proposed mechanism involves the initial dehydrogenation of glycerol to glyceraldehyde, which then undergoes condensation and subsequent cyclization with the diamine to form the quinoxaline ring.[14][15]

Alternatively, 2-methylquinoxaline can be prepared by the condensation of o-phenylenediamine with pyruvic aldehyde.[16]

Step 2: Introduction of the Dihydroxypropyl Side Chain

With the 2-methylquinoxaline core in hand, the next step is the introduction of the 2',3'-dihydroxypropyl group at the 3-position. A feasible strategy for this transformation is a two-step sequence involving an initial allylation followed by dihydroxylation.

  • Allylation: The methyl group at the 2-position of the quinoxaline ring can be deprotonated with a suitable base to form a carbanion, which can then react with an allyl halide (e.g., allyl bromide) to introduce an allyl group at the 3-position, yielding 2-methyl-3-allylquinoxaline.

  • Dihydroxylation: The resulting alkenyl quinoxaline can then be subjected to dihydroxylation to form the vicinal diol. This transformation can be achieved using several well-established methods, such as the Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[17] This method is known for its high efficiency and syn-selectivity.[18][19] Alternatively, potassium permanganate (KMnO₄) under cold, basic conditions can also be used for syn-dihydroxylation.[18]

The proposed overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Quinoxaline Core Synthesis cluster_step2 Step 2: Side Chain Functionalization o-phenylenediamine o-phenylenediamine 2-Methylquinoxaline 2-Methylquinoxaline o-phenylenediamine->2-Methylquinoxaline [Ir]-catalyst Glycerol Glycerol Glycerol->2-Methylquinoxaline 2-Methyl-3-allylquinoxaline 2-Methyl-3-allylquinoxaline 2-Methylquinoxaline->2-Methyl-3-allylquinoxaline Base Allyl_Bromide Allyl Bromide Allyl_Bromide->2-Methyl-3-allylquinoxaline Target_Molecule This compound 2-Methyl-3-allylquinoxaline->Target_Molecule OsO4 (cat.), NMO

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology for the proposed synthesis. This protocol is based on established procedures for similar transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Methylquinoxaline

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 mmol) and glycerol (1.2 mmol) in a suitable solvent such as 2,2,2-trifluoroethanol.[14]

  • Catalyst Addition: Add the iridium N-heterocyclic carbene complex (e.g., [Ir(cod)(IMe)Cl]) (1-5 mol%).[14]

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 2-Methyl-3-allylquinoxaline

  • Reactant Preparation: Dissolve 2-methylquinoxaline (1 mmol) in an anhydrous aprotic solvent like tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add a strong base such as n-butyllithium (1.1 mmol) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Allylation: Add allyl bromide (1.2 mmol) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of this compound

  • Reactant Preparation: Dissolve 2-methyl-3-allylquinoxaline (1 mmol) in a mixture of acetone and water (10:1).

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 mmol) to the solution. Then, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., as a 2.5% solution in t-butanol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography to yield this compound.

Potential Biological Activities and Applications

Given the extensive biological activities of the quinoxaline scaffold, it is highly probable that this compound possesses therapeutic potential. The presence of the dihydroxypropyl side chain may confer unique properties.

Antimicrobial Activity

Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial activity.[11][20] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key microbial enzymes. The hydroxyl groups on the side chain of the target molecule could enhance its interaction with bacterial or fungal targets through hydrogen bonding, potentially leading to improved antimicrobial potency.

Potential Research Directions:

  • Screening against a panel of clinically relevant bacteria and fungi.

  • Determination of Minimum Inhibitory Concentrations (MICs).

  • Mechanism of action studies to identify the specific cellular targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoxaline derivatives.[8][9][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many quinoxalines act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[9]

  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.

  • DNA Intercalation: The planar quinoxaline ring can intercalate into the DNA double helix, disrupting DNA replication and transcription.

The dihydroxypropyl side chain could influence the anticancer activity by altering the molecule's solubility and its ability to interact with specific binding sites on target proteins. The presence of hydroxyl groups may also provide sites for further derivatization to develop more potent and selective anticancer agents.

Potential Research Directions:

  • In vitro cytotoxicity assays against a panel of human cancer cell lines.

  • Studies on the mechanism of cell death (apoptosis vs. necrosis).

  • Investigation of the inhibitory effects on specific cancer-related enzymes (e.g., kinases, topoisomerases).

Other Potential Applications

The versatile quinoxaline scaffold suggests that this compound could be explored for other therapeutic applications, such as antiviral, anti-inflammatory, and neuroprotective activities.[11][12] The hydroxyl groups may also impart antioxidant properties to the molecule.[12]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general SAR principles for quinoxaline derivatives can be considered:

  • Substitution at positions 2 and 3: The nature and size of the substituents at these positions significantly influence biological activity. The methyl group at C-2 and the functionalized propyl chain at C-3 are key determinants of the molecule's properties.

  • The role of the dihydroxypropyl side chain: The hydroxyl groups introduce polarity and hydrogen bonding capabilities. This can be crucial for target recognition and binding affinity. The stereochemistry of the diol may also play a role in biological activity.

  • The quinoxaline core: The aromatic system is essential for the planar structure and potential DNA intercalating properties.

The following diagram illustrates the key structural features and their potential impact on biological activity.

SAR cluster_molecule This compound cluster_features Key Structural Features and Potential SAR mol A Quinoxaline Core: - Planar aromatic system - Potential for DNA intercalation - Scaffold for diverse substitutions B Methyl Group at C-2: - Influences lipophilicity - Can affect metabolic stability C Dihydroxypropyl Side Chain at C-3: - Increases polarity and water solubility - Provides hydrogen bond donors and acceptors - Potential for chiral interactions with biological targets

Caption: Key structural features of this compound and their potential influence on biological activity.

Future Perspectives and Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically rich quinoxaline family. While direct experimental data on this specific compound is limited, this in-depth technical guide has provided a comprehensive overview based on the established chemistry and biology of related derivatives. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its biological properties.

The presence of the dihydroxypropyl side chain is a key feature that warrants further study, as it may confer unique biological activities and a favorable pharmacokinetic profile. Future research should focus on the synthesis and thorough biological evaluation of this compound, particularly in the areas of antimicrobial and anticancer drug discovery. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of functionalized quinoxaline derivatives, paving the way for the development of novel and effective therapeutic agents.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Tanaka, R., et al. (2020). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Molecules, 25(18), 4283.
  • Zaragoza-Contreras, E. A., et al. (2018).
  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2267-2278.
  • Abdel-Hafez, S. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.
  • Vanelle, P., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Li, Y., et al. (2021).
  • Al-Ostoot, F. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158.
  • Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2983.
  • Ibrahim, H. S., et al. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 27(19), 6296.
  • Elgazwy, A. S., & Soliman, A. M. (2013). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. Future Medicinal Chemistry, 5(14), 1673-1691.
  • Lorca, R., et al. (2015). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(15), 4840-4848.
  • Li, Y., et al. (2021).
  • Ghadage, R. V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives.
  • Singh, D. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2425.
  • ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

  • Ali, M. M., et al. (2000).
  • El-Gendy, A. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(7), 11984-12003.
  • ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives. Retrieved from [Link]

  • Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 373.
  • Jones, R. G., & McLaughlin, K. C. (1949). The Condensation of o-Phenylenediamine with Pyruvic Aldehyde. Journal of the American Chemical Society, 71(7), 2444-2446.
  • ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of 2-methylquinoxaline. Retrieved from [Link]

  • Wikipedia. (2023). Dihydroxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from [Link]

  • Alkhudari, M. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Asian Journal of Chemical Sciences, 10(1), 15-21.
  • Chemistry LibreTexts. (2019). 8.13: Dihydroxylation of Alkenes. Retrieved from [Link]

  • Chem Help ASAP. (2020, January 2). dihydroxylation of alkenes [Video]. YouTube. [Link]

  • Ashenhurst, J. (n.d.). Dihydroxylation of Alkenes to give 1,2-diols (vicinal diols). Master Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

"lab synthesis protocol for 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules.[1][2][3] These compounds are known to exhibit a wide range of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3] The functionalization of the quinoxaline scaffold allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to substituted quinoxalines a key area of research in medicinal chemistry and drug development.[4]

This document provides a detailed, two-part protocol for the laboratory synthesis of this compound. The synthetic strategy is based on established and reliable chemical transformations. The first part details the synthesis of the key intermediate, 2,3-dimethylquinoxaline, through the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] The second part outlines a proposed pathway for the selective functionalization of one of the methyl groups to introduce the 2',3'-dihydroxypropyl side chain. This comprehensive guide is intended for researchers and scientists in the field of organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of this compound is approached in a sequential manner, beginning with the construction of the quinoxaline core, followed by the elaboration of the desired side chain. This strategy allows for better control over the reaction and facilitates the purification of intermediates.

The overall workflow can be visualized as follows:

Synthesis_Workflow A o-Phenylenediamine + 2,3-Butanedione B Synthesis of 2,3-Dimethylquinoxaline A->B Condensation C 2,3-Dimethylquinoxaline (Intermediate) B->C D Side-chain Functionalization C->D Multi-step E This compound (Final Product) D->E

Caption: Overall workflow for the synthesis.

Part 1: Synthesis of 2,3-Dimethylquinoxaline (Intermediate)

The synthesis of the quinoxaline ring system is most reliably achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][5] In this protocol, 2,3-dimethylquinoxaline is prepared from o-phenylenediamine and 2,3-butanedione (diacetyl).

Materials and Reagents
Reagent/MaterialGradeSupplier
o-PhenylenediamineReagent Grade, ≥99.5%Sigma-Aldrich
2,3-Butanedione (Diacetyl)Reagent Grade, ≥97%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Fisher Scientific
Sodium SulfateAnhydrous, GranularVWR
Celite® 545---Sigma-Aldrich
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Dicarbonyl: To the stirred solution, add 2,3-butanedione (8.6 g, 0.1 mol) dropwise at room temperature. The addition should be completed over 15-20 minutes. An exothermic reaction is expected, and the solution may turn dark.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, for a higher purity product, recrystallization from an ethanol-water mixture can be performed.

  • Drying and Characterization: Dry the purified product under vacuum to obtain 2,3-dimethylquinoxaline as a crystalline solid. The expected yield is typically in the range of 85-95%.

Part 2: Synthesis of this compound

This part of the synthesis involves the selective functionalization of one of the methyl groups of 2,3-dimethylquinoxaline. The proposed route involves an initial activation step via bromination, followed by the introduction of the dihydroxypropyl moiety.

Proposed Synthetic Pathway

Functionalization_Pathway A 2,3-Dimethylquinoxaline B Bromination (NBS) A->B C 2-(Bromomethyl)-3-methylquinoxaline B->C D Reaction with Protected Glyceraldehyde & Deprotection C->D E Final Product D->E

Caption: Proposed pathway for side-chain installation.

Step 2a: Synthesis of 2-(Bromomethyl)-3-methylquinoxaline

The selective activation of a methyl group can be achieved through radical bromination using N-bromosuccinimide (NBS).

Materials and Reagents

Reagent/MaterialGradeSupplier
2,3-DimethylquinoxalineSynthesized in Part 1---
N-Bromosuccinimide (NBS)Reagent Grade, 99%Sigma-Aldrich
Benzoyl Peroxide (BPO)Reagent GradeSigma-Aldrich
Carbon TetrachlorideAnhydrous, ≥99.5%Sigma-Aldrich

Experimental Protocol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylquinoxaline (15.8 g, 0.1 mol) in carbon tetrachloride (150 mL).

  • Addition of Reagents: Add N-bromosuccinimide (17.8 g, 0.1 mol) and a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. The reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2b: Synthesis of this compound

The final step involves the reaction of the brominated intermediate with a suitable three-carbon unit to form the diol side chain. A plausible approach is the reaction with a protected form of glyceraldehyde, followed by deprotection.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-(Bromomethyl)-3-methylquinoxalineSynthesized in Step 2a---
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde(Protected Glyceraldehyde)TCI Chemicals
Magnesium TurningsReagent GradeSigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Hydrochloric Acid1 M solutionVWR

Experimental Protocol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (2.4 g, 0.1 mol). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-(bromomethyl)-3-methylquinoxaline (23.7 g, 0.1 mol) in anhydrous diethyl ether dropwise to the magnesium turnings.

  • Reaction with Aldehyde: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C. Add a solution of 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (13.0 g, 0.1 mol) in anhydrous diethyl ether dropwise.

  • Quenching and Deprotection: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Add 1 M hydrochloric acid to the mixture and stir until the deprotection of the diol is complete (monitored by TLC).

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product can be purified by column chromatography on silica gel to yield the final product.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the quinoxaline aromatic protons, the methyl group protons, and the protons of the dihydroxypropyl side chain.
¹³C NMR Resonances for the carbon atoms of the quinoxaline core and the side chain.
Mass Spec A molecular ion peak corresponding to the calculated mass of the target compound.
IR Characteristic absorption bands for the O-H stretching of the diol, C-H stretching, and C=N stretching of the quinoxaline ring.
Melting Point A sharp melting point range should be observed for the pure crystalline solid.[6]

Safety and Handling

  • o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • N-Bromosuccinimide: Corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Carbon Tetrachloride: Toxic and carcinogenic. Use only in a fume hood.

  • Grignard Reagents: Highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Synthesis of quinoxaline from 1,2‐diaminobenzene and 1,2‐diols. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols: Identifying Nature of the Active Catalyst. ACS Publications. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]

  • Studies of some reactions of quinoxaline, 2-methyl-, and 2,3-Dimethylquinoxaline. Iowa State University. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ScienceDomain International. Available at: [Link]

  • Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Tikrit Journal of Pure Science. Available at: [Link]

  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Synthesis of some new quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health. Available at: [Link]

  • Formaldehyde surrogates in multicomponent reactions. PubMed Central. Available at: [Link]

  • Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. National Institutes of Health. Available at: [Link]

  • Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journals. Available at: [Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journals. Available at: [Link]

Sources

Application Note & Protocols: A Framework for Evaluating the Antimicrobial Efficacy of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against various pathogens[1][2][3]. These compounds represent a promising avenue for the development of novel antibiotics to combat the growing threat of antimicrobial resistance[3]. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of novel quinoxaline derivatives, using 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline as a representative example. The methodologies described herein are grounded in international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust, reproducible, and scientifically valid results for researchers in microbiology and drug development.

Introduction: The Scientific Rationale

Quinoxaline derivatives, heterocyclic compounds composed of fused benzene and pyrazine rings, have long been a focus of synthetic and medicinal chemistry[1][4][5]. Their structural similarity to other biologically active scaffolds and their versatile chemistry allow for the generation of large libraries of compounds with diverse therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties[2][6].

Of particular interest is their antimicrobial activity, which has been observed against Gram-positive and Gram-negative bacteria, as well as fungal pathogens[7][8][9]. The mechanism of action for some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves bioreduction within the microbial cell under hypoxic conditions. This process generates reactive oxygen species (ROS) and free radicals that lead to oxidative DNA damage, ultimately resulting in cell death[10][11]. Other quinoxaline antibiotics are known to intercalate with bacterial DNA, inhibiting essential processes like replication[12][13].

Given this background, this compound, a novel derivative, warrants thorough investigation. The dihydroxypropyl moiety may enhance aqueous solubility and provides potential sites for hydrogen bonding, which could influence its interaction with microbial targets. This document provides the foundational protocols to determine its potency and characterize its antimicrobial profile.

Compound Profile and Stock Solution Preparation

A prerequisite for any biological assay is the accurate and reproducible preparation of the test article. The solubility characteristics of quinoxaline derivatives can vary significantly[14].

2.1. Solubility Testing (Recommended) Before preparing a high-concentration stock, it is crucial to determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel organic compounds for initial screening.

  • Procedure: Attempt to dissolve 1-10 mg of the compound in 1 mL of various solvents (e.g., sterile distilled water, ethanol, methanol, DMSO).

  • Observation: Note the solvent in which the compound dissolves completely. For antimicrobial assays, DMSO is preferred for water-insoluble compounds.

2.2. Protocol: Preparation of a 10 mg/mL Master Stock Solution

This protocol assumes DMSO is the chosen solvent.

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1.0 mL of sterile, molecular biology-grade DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability.

  • Sterilization: The resulting stock solution is considered sterile due to the nature of DMSO. Do not autoclave.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile tubes. Store at -20°C or -80°C, protected from light, to prevent degradation.

Causality Note: Creating small, single-use aliquots is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contamination, thereby ensuring experimental consistency.

Foundational Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method described here is the reference standard, providing quantitative and reproducible results[15][16].

3.1. Principle A standardized suspension of a test microorganism is exposed to serial twofold dilutions of the compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for growth. The MIC is the lowest concentration where no growth is observed.

3.2. Materials

  • Test Compound Stock Solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive Control Antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 0.85% Saline

  • McFarland 0.5 Turbidity Standard

  • Spectrophotometer or Turbidimeter

  • Multichannel Pipette

3.3. Step-by-Step Protocol for MIC Determination

Day 1: Preparation

  • Prepare Intermediate Dilution: Create an intermediate working solution of the test compound. For example, to achieve a final highest test concentration of 128 µg/mL, dilute the 10 mg/mL (10,000 µg/mL) stock in CAMHB. A common starting concentration for the dilution series is 256 µg/mL.

    • Self-Validation Check: Ensure the concentration of DMSO in the highest concentration well does not exceed a level toxic to the test organism (typically ≤1%). A solvent toxicity control (see plate layout) is mandatory.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

  • Serial Dilution:

    • Add 200 µL of the 256 µg/mL working solution to well 1.

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this twofold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard 100 µL. Wells 1-10 now contain 100 µL of compound at concentrations from 256 µg/mL down to 0.5 µg/mL.

    • Well 11 (Growth Control) contains only 100 µL of CAMHB.

    • Well 12 (Sterility Control) contains only 100 µL of CAMHB.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Make a final dilution of this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. As per CLSI guidelines, this is typically a 1:100 dilution followed by adding 50uL to the 100uL in the wells, or a direct dilution to 1x10^6 CFU/mL and adding 50uL. For simplicity in this protocol, we will assume a final dilution is made such that 10 µL contains the required inoculum.

  • Inoculation:

    • Inoculate wells 1 through 11 with 10 µL of the final bacterial suspension. Do not inoculate well 12 (Sterility Control).

    • The final volume in each test well is now 110 µL, and the final bacterial concentration is approximately 5 x 10⁴ CFU/well (or 5 x 10⁵ CFU/mL). The compound concentrations are now halved to the final test range (128 µg/mL to 0.25 µg/mL).

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 18-24 hours in ambient air.

Day 2: Reading and Interpreting Results

  • Check Controls:

    • Sterility Control (Well 12): Must be clear (no growth).

    • Growth Control (Well 11): Must be turbid (robust growth). If controls fail, the assay is invalid.

  • Determine MIC: Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be aided by using a plate reader to measure optical density (OD).

3.4. Visualization: MIC Assay Workflow

Below is a diagram illustrating the serial dilution and plate layout for a single compound against one organism.

MIC_Workflow cluster_plate 96-Well Plate: Row A cluster_legend Legend W1 Well 1 128 µg/mL W2 Well 2 64 µg/mL W1->W2 100 µL Transfer (Serial Dilution) W3 Well 3 32 µg/mL W2->W3 100 µL Transfer (Serial Dilution) W4 Well 4 16 µg/mL W3->W4 100 µL Transfer (Serial Dilution) W5 Well 5 8 µg/mL W4->W5 100 µL Transfer (Serial Dilution) W6 Well 6 4 µg/mL W5->W6 100 µL Transfer (Serial Dilution) W7 Well 7 2 µg/mL W6->W7 100 µL Transfer (Serial Dilution) W8 Well 8 1 µg/mL W7->W8 100 µL Transfer (Serial Dilution) W9 Well 9 0.5 µg/mL W8->W9 100 µL Transfer (Serial Dilution) W10 Well 10 0.25 µg/mL W9->W10 100 µL Transfer (Serial Dilution) GC Well 11 Growth Control SC Well 12 Sterility Control Test Test Compound Dilutions Growth Growth Control (No Compound) Sterility Sterility Control (No Bacteria)

Caption: Workflow for a broth microdilution MIC assay in a 96-well plate.

Follow-Up Assay: Minimum Bactericidal Concentration (MBC)

While the MIC determines the concentration that inhibits growth (bacteriostatic), the MBC determines the concentration that kills the bacteria (bactericidal).

4.1. Protocol

  • Subculture: Following the MIC reading, take a 10 µL aliquot from each clear well (the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Data Presentation and Interpretation

Results should be presented clearly and concisely. A summary table is highly effective for comparing the activity of the compound against a panel of microorganisms.

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 292131632Bactericidal (≤4)
Escherichia coliATCC 2592264>128Bacteriostatic (>4)
Pseudomonas aeruginosaATCC 27853>128>128Inactive
Candida albicansATCC 9002832128Tolerant
Positive Control (Ciprofloxacin)vs. E. coli0.0150.03Bactericidal

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation:

  • Bactericidal: An MBC/MIC ratio of ≤4 indicates bactericidal activity.

  • Bacteriostatic: An MBC/MIC ratio of >4 suggests the compound is primarily bacteriostatic.

  • Tolerant: Microbes are considered tolerant if the MBC is ≥32 times the MIC.

References

  • Asif, M. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(5), 5174-5185. [Link]

  • Gao, C., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(28), 16655-16663. [Link]

  • Li, Y., et al. (2019). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 10, 2379. [Link]

  • Refaat, H. M. (2010). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 15(10), 7356-7366. [Link]

  • Gong, L., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 356. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Sharma, D., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

  • Zayed, M. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4161. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2025). Disk Diffusion and Quality Control. EUCAST. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • Clinical and Laboratory Standards Institute. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (2006). M49-A: Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. [Link]

  • Sato, K., et al. (1967). The mode of action of quinoxaline antibiotics. Interaction of quinomycin A with deoxyribonucleic acid. The Journal of Antibiotics, 20(5), 270-6. [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1441-1447. [Link]

  • Lee, J. S., & Waring, M. J. (1978). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Biochemical Journal, 173(1), 115-128. [Link]

  • Kumar, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube. [Link]

  • Datta, P., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36968. [Link]

  • Bakunov, S. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6245. [Link]

  • Gontijo, J. P. G., et al. (2021). Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. Future Microbiology, 16, 1145-1154. [Link]

  • Al-Ostath, R. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Medicinal and Chemical Sciences, 6(1), 1-22. [Link]

  • Al-Mathkhury, H. J. F., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2379-2385. [Link]

  • Gao, C., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(28), 16655-16663. [Link]

  • Al-Amiery, A. A. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Organic Chemistry: An Indian Journal, 8(5). [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds in Oncology

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[1] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[1][2][3] The anticancer effects of quinoxaline derivatives are often attributed to their ability to induce apoptosis, interfere with the cell cycle, and modulate key signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel quinoxaline derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline , in cancer cell lines. While specific biological data for this compound is not yet extensively published, these protocols are designed based on established methodologies for evaluating the anticancer potential of quinoxaline analogues and other small molecules.[7][8] Adherence to these detailed procedures will facilitate the generation of robust and reproducible data, enabling a thorough characterization of the compound's bioactivity.

Physicochemical Properties of this compound

A foundational step in any new drug discovery endeavor is the characterization of the test compound. The following table summarizes some of the predicted and observed properties of this compound.

PropertyValueSource
Melting Point119-121°C[9]
Boiling Point415.2±40.0 °C (Predicted)[9]
Density1.276±0.06 g/cm3 (Predicted)[9]
SolubilityDMSO (Slightly), Methanol (Slightly)[9]
Storage-20°C Freezer[9]

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a logical workflow for the initial assessment of this compound's anticancer activity. This multi-faceted approach ensures a comprehensive understanding of the compound's effects on cancer cells.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_pathway Phase 3: Signaling Pathway Analysis viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB, LDH) ic50 Determine IC50 Value viability->ic50 Analyze dose-response apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blotting (e.g., for key apoptotic and cell cycle proteins) apoptosis->western_blot cell_cycle->western_blot signaling_pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation Bcl2 Bcl-2 (Anti-apoptotic) Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax Bax (Pro-apoptotic) Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP cleavage p21 p21 CDK2 CDK2 p21->CDK2 inhibits CyclinE Cyclin E

Caption: A simplified diagram of potential protein targets in apoptosis and cell cycle pathways for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p21, CDK2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in protein extraction buffer. [10]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate the proteins based on size by running equal amounts of protein from each sample on an SDS-PAGE gel. [10]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data generated from these assays will elucidate its cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. Positive results from this initial screening phase would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, potentially through more advanced techniques such as RNA sequencing, proteomics, and in vivo animal studies. The systematic application of these protocols will be instrumental in determining the therapeutic promise of this novel quinoxaline derivative.

References

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.8.1-7.8.29. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

  • Merck Millipore. (n.d.). Apoptosis Assay Chart. Merck Millipore. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]

  • Darzynkiewicz, Z., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e261. [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays. BMG LABTECH. [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. BMG LABTECH. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. [Link]

  • Kirmiz, M., et al. (2025). Expanding the role of western blot imaging for oncology research: novel applications for in-cell western assays and single cell analysis using the ChemiDoc Go imaging system. AACR Journals. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • Liang, J.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(40), 28940-28952. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(18), 5645. [Link]

  • Liang, J.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

  • El-Sayed, M. A. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Wang, D., et al. (2017). Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents. Molecules, 22(7), 1153. [Link]

  • El-Dean, A. M. K., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 13(5), 389-417. [Link]

  • Yoo, H. W., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-333. [Link]

  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7598. [Link]

  • Nafie, M. S., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives. ResearchGate. [Link]

  • Ohta, Y., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(8), 4439-4447. [Link]

  • Chen, S., et al. (2014). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Mini-Reviews in Medicinal Chemistry, 14(1), 60-70. [Link]

  • Asif, M. (2015). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Synthetic Communications, 45(1), 1-26. [Link]

  • Srivastava, S., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Cancer Drug Targets, 22(8), 716-731. [Link]

  • Rayes, A. A., et al. (2016). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 21(11), 1563. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. This compound is of interest as a potential impurity or metabolite in various chemical and pharmaceutical processes. The developed method is sensitive, specific, and accurate, making it suitable for quality control, stability testing, and research applications. The protocol herein is established in accordance with the principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3]

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are common scaffolds in medicinal chemistry.[4][5] The specific compound, this compound, possesses a diol functional group, which imparts distinct chemical properties that can be leveraged for its selective analysis. The presence of this compound, even in trace amounts, could be critical in the context of pharmaceutical manufacturing, where stringent control of impurities is required.[6][7] Therefore, a reliable and validated analytical method is essential for its detection and quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for this purpose.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve efficient separation of the target analyte from potential matrix components. The dihydroxypropyl side chain of the molecule makes it relatively polar, influencing its retention characteristics. Detection is performed at a wavelength where the quinoxaline chromophore exhibits significant absorbance, ensuring high sensitivity.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Reagents:

    • Phosphoric acid (or Formic acid for MS-compatible methods)[8]

    • Ammonium acetate

  • Equipment:

    • HPLC system with a UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram:

Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Start weigh Weigh Reference Standard prep_start->weigh sample_prep Prepare Sample Solution prep_start->sample_prep dissolve Dissolve in Diluent weigh->dissolve serial_dilute Prepare Calibration Standards (Serial Dilution) dissolve->serial_dilute filter Filter all solutions (0.45 µm filter) serial_dilute->filter sample_prep->filter prep_end Ready for Injection filter->prep_end hplc_start Inject into HPLC System prep_end->hplc_start separation Chromatographic Separation (C18 Column) hplc_start->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq hplc_end Analysis Complete data_acq->hplc_end data_start Process Chromatograms hplc_end->data_start peak_integration Integrate Peak Areas data_start->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification validation Perform Method Validation (ICH) quantification->validation data_end Report Results validation->data_end

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the diluent may be sufficient. For a drug product, extraction or other sample clean-up steps might be necessary to remove excipients.

Example for a drug substance:

  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Add the diluent to dissolve the sample completely.

  • Dilute to the final volume with the diluent to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Operating Conditions

The following HPLC conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 317 nm[9]
Run Time 25 minutes

Rationale for parameter selection:

  • C18 Column: Provides good retention for moderately polar compounds like the target analyte.

  • Acidified Mobile Phase: The use of phosphoric acid helps to protonate any residual silanols on the stationary phase, leading to better peak shape. For LC-MS applications, formic acid is a suitable alternative.[8]

  • Gradient Elution: A gradient is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.

  • UV Detection at 317 nm: Quinoxaline derivatives are known to have strong UV absorbance in this region, providing good sensitivity.[9]

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines.[1][2][3] The validation parameters assessed are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from other components (impurities, excipients).
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The range over which the method is linear, accurate, and precise.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Precision (Intermediate) RSD ≤ 2.0% for analysis on different days and by different analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of the Analyte in Samples: Inject the prepared sample solutions and record the peak area of the analyte. Calculate the concentration of this compound in the sample using the equation from the calibration curve.

System Suitability

Before starting any analysis, the suitability of the chromatographic system must be verified. The following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of replicate injections ≤ 2.0%

Conclusion

The HPLC method described in this application note is a reliable and robust method for the detection and quantification of this compound. The method has been developed and validated based on established scientific principles and regulatory guidelines, ensuring its suitability for its intended purpose in a research or quality control environment.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PubMed. (2013, August 2). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • RSC Publishing. (n.d.). Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • PubMed. (1988, December 2). On-line Sample Processing and Analysis of Diol Compounds in Biological Fluids.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • J-STAGE. (n.d.). Quinoxaline Derivatives Derived from d-Glucuronic Acid and d-Galacturonic Acid with o-Phenylenediamine under Deoxygenated and Heated Conditions in Alkaline Media.
  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • ResearchGate. (2012, April 27). Detecting diol compounds in bacterial cells.
  • ResearchGate. (n.d.). HPLC chromatogram of the quinoxaline derivatives of citrus honey.
  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
  • NIH. (n.d.). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
  • PMC - NIH. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • ChemicalBook. (n.d.). This compound Product Description.
  • ChemicalBook. (n.d.). This compound | 42015-36-1.
  • PMC - NIH. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.
  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives.
  • PubMed Central. (2022, November 19). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents.
  • PMC. (n.d.). 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria.

Sources

Application Notes & Protocols: Investigating 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Quinoxaline derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][4][5] Their therapeutic potential often stems from the ability to modulate the activity of key enzymes involved in disease pathways.[5] For instance, certain derivatives have shown potent inhibitory activity against targets like Apoptosis Signal-Regulating Kinase 1 (ASK1), highlighting their relevance in drug discovery.[6][7]

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of a novel quinoxaline derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline (MDQ) , as a potential enzyme inhibitor. While this specific molecule is presented as a novel investigational compound, the methodologies described herein are grounded in established principles of medicinal chemistry and enzyme kinetics, providing a robust framework for its evaluation. We will hypothesize its potential activity against a generic Target Kinase X (TKX) , a representative enzyme class frequently targeted by quinoxaline-based inhibitors.[8]

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, data interpretation guidelines, and expert insights into the experimental choices and potential challenges.

Part 1: Synthesis and Characterization of MDQ

The foundational step in evaluating a novel compound is its chemical synthesis and rigorous characterization. The most classical and widely adopted method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] We will adapt this strategy for MDQ.

Protocol 1: Synthesis of this compound (MDQ)

This protocol outlines a two-step synthesis. First, the required α-dicarbonyl precursor is synthesized, followed by the cyclocondensation reaction to form the quinoxaline ring.

Step 1: Synthesis of 1,2-dihydroxy-3-oxopentane

  • Reactant Preparation: In a round-bottom flask, dissolve 1-pentene-3,4,5-triol (1 mmol) in a 1:1 mixture of acetone and water (20 mL).

  • Oxidation: Add N-Methylmorpholine N-oxide (NMO) (1.5 mmol) as a co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄, 2 mol%).

  • Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, quench the reaction with sodium sulfite. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the 1,2-dicarbonyl precursor.

Step 2: Cyclocondensation to form MDQ

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the purified 1,2-dihydroxy-3-oxopentane (1 mmol) in ethanol (15 mL).[9]

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as a few drops of acetic acid or a catalytic amount of zinc triflate (Zn(OTf)₂), to facilitate the reaction.[3]

  • Reaction Execution: Reflux the mixture for 4-6 hours, monitoring completion by TLC.

  • Isolation & Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. Recrystallize the crude product from ethanol or purify using column chromatography (silica gel, methanol/dichloromethane gradient) to obtain pure MDQ.

Characterization

The identity and purity of the synthesized MDQ must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound (>95% is recommended for biological assays).

Part 2: Biochemical Assays for Enzyme Inhibition

Once a pure and characterized sample of MDQ is available, the next stage is to evaluate its biological activity. This section provides protocols for determining its inhibitory effect on our hypothetical enzyme, Target Kinase X (TKX).

Protocol 2: In Vitro Enzyme Activity and Inhibition Assay

This protocol describes a general method to measure enzyme activity and its inhibition by MDQ. A common method for kinase assays involves measuring the phosphorylation of a substrate, often detected via fluorescence or luminescence.

Materials:

  • Purified Target Kinase X (TKX) enzyme

  • Specific peptide substrate for TKX

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, DTT)

  • MDQ stock solution (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well microplates (white, for luminescence)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the MDQ stock solution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity.[10] Include a "no inhibitor" control (vehicle control with DMSO) and a "no enzyme" control (background).[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • MDQ at various concentrations (or vehicle for control wells).

    • TKX enzyme solution (add to all wells except the "no enzyme" control).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Reaction Execution: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.[10]

  • Detection: Stop the reaction and measure the product formation according to the detection reagent manufacturer's instructions (e.g., by measuring luminescence).

  • Data Analysis: The rate of the reaction is determined from the signal generated. Calculate the percentage of inhibition for each MDQ concentration relative to the vehicle control.[12]

Protocol 3: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13][14] It is a key parameter for quantifying an inhibitor's potency.

Procedure:

  • Assay Performance: Perform the enzyme inhibition assay as described in Protocol 2, using a wide range of MDQ concentrations (e.g., 10-point, 3-fold serial dilutions from 100 µM down to the nM range).

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the MDQ concentration.

  • Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin). The equation is typically in the form: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))

  • IC₅₀ Value: The IC₅₀ value is determined from the inflection point of the fitted curve.[13]

Data Presentation: Hypothetical IC₅₀ Data

CompoundTarget EnzymeIC₅₀ (µM)
MDQ Target Kinase X1.5
Staurosporine (Control)Target Kinase X0.05

This table presents hypothetical data for illustrative purposes. Staurosporine is a well-known, potent, non-selective kinase inhibitor often used as a positive control.

Part 3: Mechanism of Action (MoA) Studies

Understanding how a compound inhibits an enzyme is crucial for its development as a drug.[15][16] MoA studies elucidate the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[17]

Protocol 4: Enzyme Kinetic Analysis

This protocol involves measuring the initial reaction rates at various substrate and inhibitor concentrations to determine the mechanism of inhibition.

Procedure:

  • Assay Setup: Set up a matrix of reactions. Perform the enzyme activity assay (Protocol 2) with multiple, fixed concentrations of MDQ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) while varying the substrate (e.g., peptide or ATP) concentration for each inhibitor concentration.

  • Data Collection: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis: Lineweaver-Burk Plot:

    • Transform the data by taking the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.[18][19] This is known as a Lineweaver-Burk or double reciprocal plot.[20][21]

    • The pattern of the lines on the plot indicates the mode of inhibition.[12][19]

      • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ is unchanged.[16]

      • Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Kₘ is unchanged, Vₘₐₓ decreases.

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.[16]

Data Presentation: Hypothetical Kinetic Parameters

Inhibitor Conc. (µM)Apparent Vₘₐₓ (RFU/min)Apparent Kₘ (µM)
0 (Control)12,50010
0.7512,45018
1.512,55025
3.012,40042

This hypothetical data, showing a constant Vₘₐₓ and an increasing Kₘ with higher inhibitor concentration, is characteristic of competitive inhibition.

Visualization of Workflows and Pathways

Diagram 1: Overall Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_biochem Biochemical Evaluation cluster_analysis Data Analysis & Interpretation s1 Synthesis of MDQ s2 Purification (Chromatography) s1->s2 s3 Characterization (NMR, MS, HPLC) s2->s3 b1 Enzyme Inhibition Assay (Protocol 2) s3->b1 Pure Compound (>95%) b2 IC50 Determination (Protocol 3) b1->b2 b3 Kinetic Studies (Protocol 4) b1->b3 a1 Potency (IC50) b2->a1 b4 Lineweaver-Burk Plot Analysis b3->b4 a2 Mechanism of Action (MoA) b4->a2 a1->a2

Caption: Workflow for the investigation of MDQ as a potential enzyme inhibitor.

Diagram 2: Lineweaver-Burk Plot Interpretation

G origin xaxis origin->xaxis 1/[S] yaxis origin->yaxis 1/V₀ y_intercept_comp 1/Vmax x_intercept_comp_no_I -1/Km y_intercept_comp->x_intercept_comp_no_I No Inhibitor x_intercept_comp_I -1/Km(app) y_intercept_comp->x_intercept_comp_I + Competitive Inhibitor y_intercept_noncomp_no_I x_intercept_noncomp -1/Km y_intercept_noncomp_no_I->x_intercept_noncomp No Inhibitor y_intercept_noncomp_I 1/Vmax(app) y_intercept_noncomp_I->x_intercept_noncomp + Non-competitive Inhibitor y_intercept_uncomp_no_I x_intercept_uncomp_no_I y_intercept_uncomp_no_I->x_intercept_uncomp_no_I No Inhibitor y_intercept_uncomp_I x_intercept_uncomp_I y_intercept_uncomp_I->x_intercept_uncomp_I + Uncompetitive Inhibitor

Caption: Characteristic patterns for different inhibition types on a Lineweaver-Burk plot.

Conclusion and Future Directions

These application notes provide a structured and comprehensive approach to investigate the potential of a novel compound, this compound (MDQ), as an enzyme inhibitor. By following the detailed protocols for synthesis, biochemical screening, and mechanism of action studies, researchers can robustly characterize the compound's inhibitory profile. The hypothetical data presented for MDQ suggests a competitive inhibitor of Target Kinase X.

Future work should focus on confirming this mechanism through alternative kinetic plots (e.g., Dixon plots), assessing the selectivity of MDQ against a panel of other kinases, and exploring its activity in cell-based assays to bridge the gap between biochemical potency and potential cellular effects. Ultimately, computational studies, such as molecular docking, could provide structural insights into the binding mode of MDQ within the enzyme's active site, guiding the rational design of more potent and selective analogues.

References

  • Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. (2015). PubMed. Available at: [Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). PubMed. Available at: [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MedSchoolCoach. Available at: [Link]

  • Quinoxaline: An insight into the recent pharmacological advances. (2017). PubMed. Available at: [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]

  • Lineweaver-Burk Plot Explained. (2023). YouTube. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Available at: [Link]

  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. (n.d.). Slideshare. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

  • IC50 Determination. (n.d.). edX. Available at: [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Available at: [Link]

  • Synthesis of sym. 2,3-disubstituted quinoxaline. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Center for Biotechnology Information. Available at: [Link]

  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (n.d.). IJISET. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). SpringerLink. Available at: [Link]

  • Synthesis of new-2,3-disubstituted quinoxaline. (n.d.). ResearchGate. Available at: [Link]

  • Exploring Biological Activities of Quinoxaline Derivatives. (2011). PharmaTutor. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). National Genomics Data Center. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 21.05 Mechanism-based Inhibition of Enzymes. (2010). YouTube. Available at: [Link]

  • IC50. (n.d.). Wikipedia. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Available at: [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015). ResearchGate. Available at: [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Efficacy Testing of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development across various therapeutic areas.[1][2][3][4][5] The versatility of the quinoxaline core allows for chemical modifications that can modulate its biological effects, leading to compounds with potential anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6]

This guide provides a structured framework for the preclinical evaluation of novel quinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental design. Our approach emphasizes a logical, stepwise progression from broad-spectrum in vitro screening to more focused mechanism of action studies and preliminary in vivo efficacy models.

Part 1: Foundational Efficacy Screening - A Multi-pronged Approach

The initial phase of testing is designed to be a broad yet robust screen to identify the primary biological activities of the synthesized quinoxaline derivatives. This stage is critical for go/no-go decisions and for guiding the subsequent, more resource-intensive investigations.

Anticancer Activity Screening

Cancer is a primary target for many quinoxaline derivatives due to their potential to interfere with abnormal cell growth.[7] Initial screening should be performed across a panel of cancer cell lines representing different tumor types to identify specific sensitivities.

The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to a colored formazan product.[8][11]

Scientific Rationale: This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effects. A reduction in metabolic activity in treated cells compared to untreated controls suggests that the compound inhibits cell proliferation or induces cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives and a vehicle control. Add the compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[11][12]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation:

Quinoxaline DerivativeCell LineIncubation Time (h)IC50 (µM)
QXD-001MCF-7 (Breast)485.2
QXD-001A549 (Lung)4812.8
QXD-002MCF-7 (Breast)4825.1
QXD-002A549 (Lung)48> 50
Positive Control (Doxorubicin)MCF-7 (Breast)480.8
Positive Control (Doxorubicin)A549 (Lung)481.5
Antimicrobial Activity Screening

Quinoxaline derivatives have been identified as having potent antibacterial and antifungal properties.[1][5] The initial screening aims to determine the spectrum of activity against a panel of clinically relevant microorganisms.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

Scientific Rationale: The MIC value is a key parameter for assessing the potency of an antimicrobial agent. It provides a quantitative measure of the compound's efficacy and allows for comparison with standard antibiotics.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the quinoxaline derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This is a qualitative method to assess the susceptibility of a microbe to an antimicrobial agent.[14][15]

Scientific Rationale: This test provides a rapid visual indication of antimicrobial activity. The size of the zone of inhibition around the disk correlates with the sensitivity of the microorganism to the compound.

Step-by-Step Protocol:

  • Plate Preparation: Inoculate a Mueller-Hinton agar plate with a standardized suspension of the test microorganism to create a confluent lawn.[14]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the quinoxaline derivative and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Data Presentation:

Quinoxaline DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)
QXD-003Staphylococcus aureus818
QXD-003Escherichia coli3212
QXD-004Staphylococcus aureus1615
QXD-004Escherichia coli> 640
Positive Control (Ciprofloxacin)Staphylococcus aureus125
Positive Control (Ciprofloxacin)Escherichia coli0.530
Antiviral Activity Screening

The diverse structures of quinoxaline derivatives make them candidates for antiviral drug discovery.[2][5]

The PRNT is the gold standard for measuring the ability of a substance to neutralize a virus.[16][17] It quantifies the reduction in the number of viral plaques formed in a cell culture.[18][19]

Scientific Rationale: This assay directly measures the ability of a compound to inhibit viral infectivity and replication. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the quinoxaline derivative and incubate them with a fixed amount of the virus.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.[16]

  • Overlay: After incubation, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[16]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the 50% inhibitory concentration (IC50).

Part 2: Delving Deeper - Mechanism of Action Studies

Once a lead quinoxaline derivative with promising activity is identified, the next crucial step is to elucidate its mechanism of action. This knowledge is vital for lead optimization and for predicting potential side effects.

Investigating Anticancer Mechanisms

If a compound shows significant anticancer activity, further studies are needed to determine how it affects cancer cells at a molecular level.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Scientific Rationale: Apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the quinoxaline derivative at its IC50 concentration for various time points.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualization of Apoptosis Pathway:

apoptosis_pathway Quinoxaline Derivative Quinoxaline Derivative Cellular Stress Cellular Stress Quinoxaline Derivative->Cellular Stress Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Quinoxaline Derivative->Death Receptor Pathway (Extrinsic) Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Cellular Stress->Mitochondrial Pathway (Intrinsic) Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Death Receptor Pathway (Extrinsic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24]

Scientific Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, thereby preventing cell division. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[25]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the quinoxaline derivative.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[25][26]

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[25][26]

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualization of Experimental Workflow:

cell_cycle_workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Fixation Fixation Treatment->Fixation PI Staining PI Staining Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Investigating Anti-inflammatory Mechanisms

Quinoxalines have shown potential as anti-inflammatory agents.[4] Understanding their impact on inflammatory pathways is key.

This assay measures the effect of a compound on the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

Scientific Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells like macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. A reduction in these cytokines indicates an anti-inflammatory effect.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoxaline derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Investigating Neuroprotective Mechanisms

Recent studies have highlighted the neuroprotective effects of certain quinoxaline derivatives, particularly in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[6][27][28][29][30]

This protocol assesses the ability of a compound to protect neuronal cells from oxidative damage.[31][32]

Scientific Rationale: Oxidative stress is a key contributor to neuronal cell death in many neurodegenerative diseases.[31] This assay evaluates whether a quinoxaline derivative can mitigate the toxic effects of an oxidizing agent.

Step-by-Step Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with the quinoxaline derivative for a few hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidizing agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).[33]

  • Cell Viability Assessment: After an incubation period, assess cell viability using the MTT or MTS assay as described in Protocol 1.

Part 3: Preliminary In Vivo and ADME/Tox Considerations

Positive in vitro results warrant progression to preliminary in vivo studies to assess efficacy in a whole organism and to understand the compound's pharmacokinetic and toxicological profile.

In Vivo Efficacy Models

The choice of the in vivo model depends on the identified therapeutic area. For example, for an anticancer compound, a xenograft mouse model would be appropriate.

Considerations for In Vivo Studies:

  • Animal Model Selection: Choose a model that is relevant to the human disease.

  • Route of Administration and Dosing: Determine the appropriate route (e.g., oral, intravenous) and dosing regimen based on in vitro potency and preliminary pharmacokinetic data.

  • Efficacy Endpoints: Define clear and measurable endpoints to assess the compound's effect (e.g., tumor volume reduction, improved survival, reduced inflammation).

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

ADME/Tox Studies

ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology studies are crucial for understanding how a drug is processed by the body and its potential for toxicity.[34][35] Early in vitro ADME assays can help predict a compound's in vivo behavior and identify potential liabilities.[36][37]

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.

  • Hepatotoxicity: Assesses the potential for the compound to cause liver damage.

Conclusion

The experimental design for testing the efficacy of quinoxaline derivatives should be a systematic and iterative process. The tiered approach outlined in this guide, from broad initial screening to detailed mechanism of action studies and preliminary in vivo evaluation, provides a robust framework for identifying and characterizing promising therapeutic candidates. By understanding not only if a compound works but also how it works, researchers can accelerate the journey of a novel quinoxaline derivative from the laboratory to the clinic.

References

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link]

  • Pharmapproach. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]

  • PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2020). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • MDPI. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Retrieved from [Link]

  • PubMed. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]

  • Technology Networks. (2024). What Is ADME? – Drug Discovery Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • IITR. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • PubMed. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). What Is an ADME Study?. Retrieved from [Link]

  • IONTOX. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Fiveable. (n.d.). Plaque reduction assay Definition. Retrieved from [Link]

  • PharmaTutor. (2011). Exploring Biological Activities of Quinoxaline Derivatives. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • PubMed. (2018). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ACS Publications. (2020). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Types of in vitro models to study oxidative stress. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]

  • PubMed. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Retrieved from [Link]

  • PubMed. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. Retrieved from [Link]

  • Asian Journal of Research in Biochemistry. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Cellular Models of Oxidative Stress. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These activities include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The versatile biological profile of the quinoxaline scaffold makes it a privileged structure in the design of novel therapeutic agents. This document provides a detailed guide for the investigation of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline , a specific derivative with potential applications in drug discovery.

The core structure, featuring a fused benzene and pyrazine ring, combined with a methyl group at the 2-position and a dihydroxypropyl side chain at the 3-position, suggests the potential for unique biological interactions. The hydroxyl groups on the aliphatic side chain can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. These application notes will outline protocols for the synthesis, and evaluation of the potential anticancer and antiviral activities of this compound, providing a framework for its exploration in a drug discovery context.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Melting Point119-121°C[5]
Boiling Point (Predicted)415.2 ± 40.0 °C[5]
Density (Predicted)1.276 ± 0.06 g/cm³[5]
Storage Temperature-20°C Freezer[5]
SolubilityDMSO (Slightly), Methanol (Slightly)[5]

Synthesis Protocol

The classical and widely adopted method for the synthesis of quinoxaline derivatives is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] For the synthesis of this compound, the logical precursors are o-phenylenediamine and a suitable 1,2-dicarbonyl compound bearing the dihydroxypropyl moiety.

Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of o-phenylenediamine and a suitable α-dicarbonyl precursor.

Materials:

  • o-Phenylenediamine

  • 1,2-dihydroxy-3,4-pentanedione (or a suitable protected precursor)

  • Ethanol or Acetic Acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the 1,2-dicarbonyl precursor (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices: The choice of solvent can influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Purification is crucial to remove any unreacted starting materials or byproducts that could interfere with subsequent biological assays.

Potential Therapeutic Applications and Evaluation Protocols

Based on the broad spectrum of activities reported for quinoxaline derivatives, this compound is a candidate for evaluation in several therapeutic areas, most notably as an anticancer and antiviral agent. The presence of hydroxyl groups may enhance its interaction with biological targets.

Anticancer Activity Evaluation

Quinoxaline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[2][8]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and treat the cells with different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Evaluation

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A Cytotoxicity Screening (MTT Assay) B Apoptosis Analysis (Annexin V/PI Staining) A->B Active Compounds C Cell Cycle Analysis (Flow Cytometry) B->C D Target Identification (Western Blot, Kinase Assays) C->D Confirmed Activity E Signaling Pathway Analysis D->E F Xenograft Models E->F Promising Candidate G Toxicity Studies F->G

Caption: Workflow for evaluating the anticancer potential of this compound.

Objective: To determine if the cytotoxic effect of the compound is mediated by the induction of apoptosis.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the compound at its IC₅₀ concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antiviral Activity Evaluation

Quinoxaline derivatives have also shown promise as antiviral agents against a range of viruses.[9][10]

Objective: To evaluate the antiviral activity of this compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • 96-well plates

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 96-well plates and grow them to confluence.

  • Prepare serial dilutions of the compound in the cell culture medium.

  • Pre-incubate the cells with the compound for a specified time.

  • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Workflow for Antiviral Activity Evaluation

antiviral_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation In Vivo/Ex Vivo Validation A Cytotoxicity Assay on Host Cells B Plaque Reduction Assay A->B Non-toxic concentrations C Time-of-Addition Assay B->C Active Compounds D Viral Entry/Replication Assays C->D E Animal Models of Infection D->E Potent Inhibitor F Efficacy and Safety Assessment E->F

Caption: Workflow for assessing the antiviral potential of this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring. For this compound, the following SAR considerations are relevant:

  • Methyl Group at C2: The methyl group can influence the lipophilicity and steric profile of the molecule, which can affect its binding to target proteins.

  • Dihydroxypropyl Side Chain at C3: The flexible aliphatic chain allows for conformational adaptability in a binding pocket. The two hydroxyl groups are key functional groups that can act as hydrogen bond donors and acceptors, potentially forming strong interactions with amino acid residues in a protein's active site. This could be crucial for its anticancer or antiviral activity. For instance, in the context of kinase inhibition, these hydroxyl groups could mimic the ribose moiety of ATP.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic and biological evaluation protocols outlined in this document provide a comprehensive framework for researchers to explore its potential in anticancer and antiviral drug discovery. The presence of the dihydroxypropyl side chain offers opportunities for potent and selective interactions with biological targets, warranting further investigation into its mechanism of action and therapeutic efficacy.

References

  • Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136–147.
  • de Souza, M. V. N. (2014). New Quinoxalines with Biological Applications. Journal of Pharmacy and Pharmaceutical Sciences, 2(1), 1-5.
  • Singh, R., et al. (2021). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127699.
  • Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
  • Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkylcarbonyl and 3-benzoyl-2-methylquinoxaline 1,4-di-N-oxide derivatives. Bioorganic & medicinal chemistry, 12(14), 3711-3721.
  • Cogo, J., Cantizani, J., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules (Basel, Switzerland), 25(12), 2784.
  • Hassan, A. E., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Molecules, 26(11), 3183.
  • Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45.
  • Zango, U. U., Ibrahim, M., Shawai, S. A. A., & Shamsuddin, I. M. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC advances, 11(39), 24153-24163.
  • Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(xiv), 35-45.
  • El-Sayed, M. A. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7(4), 339-399.
  • Williams, J. D., et al. (2023). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus. Cardiff University.
  • Al-Mathkhury, H. J., Al-Dahmoshi, H. O., & Al-Saryi, N. A. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus, 15(4), e37748.
  • Rayes, A., et al. (2021).
  • Bergman, J., et al. (2018). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridrines. Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2580.
  • Krapcho, A. P., et al. (2020). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules, 25(24), 5922.
  • Rayes, A., et al. (2016). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 21(11), 1546.
  • R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles - Page 1. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of some new quinoxaline derivatives. Acta Poloniae Pharmaceutica, 73(3), 639-648.
  • Suzuki, T., et al. (2017).
  • Wang, Z., et al. (2010). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 12(12), 2131-2135.
  • ResearchGate. (n.d.). (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7794.
  • Kit, O. I., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. South Russian Journal of Cancer, 2(4), 32-39.

Sources

Methodology for Assessing the Antioxidant Properties of Quinoxalines: From Chemical Principles to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientists

Audience: Researchers, scientists, and drug development professionals.

Foreword: Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] A significant facet of their therapeutic potential is linked to their ability to mitigate oxidative stress, a deleterious process implicated in the pathogenesis of numerous diseases.[1] Evaluating the antioxidant capacity of novel quinoxaline compounds is therefore a critical step in their development as therapeutic agents. This guide provides a comprehensive, multi-tiered strategy for the robust assessment of these properties, moving from high-throughput chemical screening to biologically relevant cellular models. We emphasize the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for generating reliable and translatable data.

The Foundational Chemistry of Antioxidant Action

Before delving into specific protocols, it is crucial to understand the primary mechanisms by which a compound like a quinoxaline derivative can exert antioxidant effects. These are broadly categorized into two main types.[4]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (A•) is typically stable and non-reactive.

    • A-H + R• → A• + R-H

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it into an anion (R:⁻). The antioxidant itself becomes a radical cation (A•⁺). The anion is then typically protonated by the solvent.[5]

    • A-H + R• → A•⁺ + R:⁻

    • R:⁻ + H⁺ → R-H

Most common in vitro antioxidant assays are based on the SET mechanism, as the electron transfer often results in a measurable color change.[5] However, a comprehensive evaluation should employ a battery of tests that probe different facets of antioxidant capability.

A Strategic Workflow for Antioxidant Assessment

A robust evaluation follows a logical progression from simple, rapid chemical assays to more complex, biologically meaningful cell-based systems. This tiered approach allows for efficient screening of compound libraries and deep mechanistic investigation of lead candidates.

G cluster_0 Tier 1: In Vitro Chemical Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Mechanistic Insights DPPH DPPH Assay (Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) (Intracellular Efficacy) DPPH->CAA ABTS ABTS Assay (Radical Scavenging) ABTS->CAA FRAP FRAP Assay (Reducing Power) FRAP->CAA MCA Metal Chelating Assay (Secondary Antioxidant) MCA->CAA ROS Intracellular ROS Measurement (Direct ROS Reduction) CAA->ROS Confirm Mechanism SAR Structure-Activity Relationship (SAR) ROS->SAR Conclusion Lead Candidate Profile SAR->Conclusion

Caption: Tiered workflow for evaluating quinoxaline antioxidant properties.

Part 1: In Vitro Chemical Assays for Initial Screening

This first tier involves chemical assays designed for rapid, high-throughput screening of newly synthesized quinoxaline derivatives. They provide a quantitative measure of a compound's intrinsic ability to interact with and neutralize reactive species in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle of the Assay: This is one of the most common and reliable assays for screening antioxidant activity.[3][6] The DPPH radical is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[3][7] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the quinoxaline compound.[3][6]

  • Expert Insights & Causality: The DPPH assay is an excellent first-pass screening tool due to its simplicity, speed, and the stability of the DPPH radical. A positive result strongly indicates that the quinoxaline derivative possesses SET or HAT activity. However, it's crucial to recognize its limitations. The DPPH radical is a synthetic radical not found in biological systems, and the assay is typically performed in an organic solvent (like methanol or ethanol), which may not reflect physiological conditions.[6] The steric accessibility of the radical site on DPPH can also be a limiting factor for larger antioxidant molecules.

  • Detailed Protocol: DPPH Assay

    • Reagent Preparation:

      • Prepare a stock solution of the quinoxaline test compounds and a reference standard (e.g., Ascorbic Acid, Quercetin, or Trolox) in methanol or DMSO.[7]

      • Prepare a 0.1 mM (or similar, to achieve an absorbance of ~1.0) working solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[6][7]

    • Assay Procedure (96-well plate format):

      • To the wells of a 96-well microplate, add 100 µL of various concentrations of the test compound or standard.

      • Add 100 µL of the methanolic DPPH working solution to each well.

      • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

      • Include blank wells for each sample concentration containing 100 µL of the sample and 100 µL of methanol (to correct for sample color).

    • Incubation and Measurement:

      • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

      • Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample, corrected for its blank).

      • Plot the % Inhibition against the concentration of the quinoxaline derivative.

      • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the plot using regression analysis. A lower IC50 value signifies higher antioxidant activity.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle of the Assay: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7][8] The resulting radical has a characteristic blue-green color. When an antioxidant is added, it reduces the ABTS•+, causing the solution to lose its color. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[7]

  • Expert Insights & Causality: The ABTS assay is complementary to the DPPH assay. Its key advantages are that the ABTS radical is soluble in both aqueous and organic solvents, making it suitable for a wider range of compounds.[9] Furthermore, the reaction kinetics are faster, and the radical is less affected by steric hindrance.[8] This makes it particularly useful for assessing both hydrophilic and lipophilic quinoxalines. Comparing results between DPPH and ABTS can provide initial insights into the compound's polarity and structural features influencing its activity.

  • Detailed Protocol: ABTS Assay

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7]

      • To generate the radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[7] This forms the ABTS•+ stock solution.

      • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Assay Procedure (96-well plate format):

      • Prepare serial dilutions of the quinoxaline test compounds and a reference standard (e.g., Trolox).

      • Add 20 µL of each sample concentration to the wells of a 96-well plate.

      • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 6-10 minutes.[8]

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle of the Assay: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The assay is conducted in an acidic medium (pH 3.6), where an antioxidant reduces the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[10][11] The increase in absorbance at 593 nm is proportional to the total reducing power of the sample.

  • Expert Insights & Causality: This assay does not measure radical scavenging directly but rather the general electron-donating capacity of the quinoxaline. It provides a direct measure of the "total antioxidant power." A high FRAP value indicates that the compound is a potent reducing agent, a key characteristic of many antioxidants.[12] The protocol is simple and rapid. However, it's important to note that the FRAP assay does not react with antioxidants that act via HAT (like some thiols) and the highly acidic pH is not physiological.[5]

  • Detailed Protocol: FRAP Assay

    • Reagent Preparation:

      • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in water, add 16 mL glacial acetic acid, and make up to 1 L.[11]

      • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.[11]

      • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[11]

      • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[10]

    • Standard Curve:

      • Prepare a series of standards using a ferrous sulfate (FeSO₄·7H₂O) solution (e.g., 100 to 2000 µM).

    • Assay Procedure:

      • Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

      • Add 180 µL of the pre-warmed FRAP reagent to all wells.

      • Incubate at 37°C for 4-10 minutes.[10][12]

      • Measure the absorbance at 593 nm.

    • Data Analysis:

      • Plot the absorbance of the standards against their concentration to create a standard curve.

      • Use the standard curve to determine the FRAP value of the quinoxaline samples, expressed as µM Fe(II) equivalents.

Metal Chelating Assay
  • Principle of the Assay: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species (ROS), such as the hydroxyl radical, via Fenton-type reactions.[13] Antioxidants can prevent this by chelating (binding) the metal ions, rendering them inactive. This assay quantifies the ability of a quinoxaline derivative to chelate ferrous iron (Fe²⁺). In the assay, the compound competes with ferrozine for Fe²⁺ ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. When the quinoxaline chelates the iron, it disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the magenta color.[14][15] The reduction in absorbance at 562 nm is proportional to the chelating activity.

  • Expert Insights & Causality: This assay assesses a secondary or "preventative" antioxidant mechanism.[16] While radical scavenging (measured by DPPH/ABTS) and reducing power (measured by FRAP) are direct actions, metal chelation is an indirect mechanism that prevents the generation of the most damaging free radicals. A positive result here suggests the quinoxaline may have a multi-faceted antioxidant profile, which is highly desirable for a therapeutic agent. This is particularly relevant for diseases associated with metal dyshomeostasis.

  • Detailed Protocol: Metal Chelating Assay

    • Reagent Preparation:

      • Prepare solutions of the test compounds and a reference standard (e.g., EDTA) in methanol or water.

      • Prepare a 2 mM ferrous chloride (FeCl₂) solution.

      • Prepare a 5 mM ferrozine solution.

    • Assay Procedure:

      • To a microcentrifuge tube or well, add 100 µL of the test compound at various concentrations.

      • Add 20 µL of the 2 mM FeCl₂ solution. Mix and let it stand for 1-2 minutes.

      • Initiate the reaction by adding 40 µL of the 5 mM ferrozine solution.

      • Shake vigorously and incubate at room temperature for 10 minutes.

    • Measurement and Analysis:

      • Measure the absorbance at 562 nm.

      • The control contains all reagents except the test sample.

      • Calculate the percentage of chelation activity: % Chelation = [(A_control - A_sample) / A_control] x 100

      • Determine the IC50 value, which is the concentration that chelates 50% of the available Fe²⁺ ions.

AssayPrincipleKey ParameterStandardWavelength
DPPH Reduction of a stable radicalIC50 (µM)Ascorbic Acid~517 nm
ABTS Reduction of a radical cationIC50 (µM) / TEACTrolox~734 nm
FRAP Reduction of Fe³⁺ to Fe²⁺Fe(II) Equivalents (µM)FeSO₄~593 nm
Metal Chelating Chelation of Fe²⁺ ionsIC50 (µM)EDTA~562 nm
Caption: Summary of Tier 1 In Vitro Chemical Assays.

Part 2: Cell-Based Assays for Biological Validation

While chemical assays are essential for initial screening, they do not account for biological complexity, such as cell uptake, metabolism, localization, and toxicity.[9][17] Therefore, lead candidates must be validated in cellular models to assess their potential efficacy in a physiological context.

Cellular Antioxidant Activity (CAA) Assay
  • Principle of the Assay: The CAA assay is a significant step up in biological relevance. It measures the ability of a compound to prevent the formation of intracellular ROS.[17][18] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.[19] A free radical generator (like AAPH) is then added, which induces the production of peroxyl radicals. These radicals oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). If the quinoxaline compound has been taken up by the cells and is active, it will scavenge the ROS and inhibit or reduce the fluorescence.[19][20]

  • Expert Insights & Causality: This assay provides a more comprehensive picture than chemical tests. It simultaneously evaluates the bioavailability (ability to cross the cell membrane) and the intracellular antioxidant activity of the quinoxaline derivative.[17] A positive result is a strong indicator that the compound can function as an antioxidant in a biological system. The choice of cell line (e.g., HepG2, a human liver cell line) can be tailored to the therapeutic target.

G cluster_cell DCFH_DA DCFH-DA (Cell Permeable, Non-fluorescent) DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Cellular Esterases Cell Cell Membrane DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., from AAPH) Quinoxaline Quinoxaline (Antioxidant) Quinoxaline->ROS Scavenging

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

  • Detailed Protocol: CAA Assay

    • Cell Culture:

      • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[21]

    • Cell Loading and Treatment:

      • Wash the cells gently with a buffered saline solution (e.g., DPBS).

      • Add 100 µL of treatment medium containing 25 µM DCFH-DA to all wells.

      • Immediately add 50 µL of medium containing the quinoxaline test compound at various concentrations (or a standard like Quercetin).[19]

      • Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for probe de-esterification and compound uptake.[21]

    • Induction of Oxidative Stress:

      • Aspirate the loading medium and wash the cells once with DPBS.

      • Add 100 µL of a free radical initiator, such as 600 µM AAPH, to all wells.[21]

    • Fluorescence Measurement:

      • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

      • Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[21]

    • Data Analysis:

      • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plot for each well.

      • Calculate the percentage inhibition of DCF formation for each sample concentration.

      • Determine the CAA value, often expressed in micromoles of Quercetin equivalents per 100 micromoles of the compound.

Conclusion: Building a Comprehensive Antioxidant Profile

A thorough assessment of the antioxidant properties of quinoxaline derivatives requires a multi-pronged approach. By progressing from high-throughput chemical assays (DPPH, ABTS, FRAP, Metal Chelation) to more physiologically relevant cell-based models (CAA), researchers can build a comprehensive profile of a compound's activity. This tiered strategy not only identifies potent candidates but also provides crucial insights into their mechanisms of action—whether they act by scavenging radicals, reducing oxidants, or preventing their formation. This detailed characterization is indispensable for guiding structure-activity relationship (SAR) studies and selecting the most promising quinoxaline derivatives for further preclinical development.

References

  • Dadun, C., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. MedChemComm. Available at: [Link]

  • PubMed. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. National Institutes of Health (NIH). Available at: [Link]

  • Compass Blog. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available at: [Link]

  • ResearchGate. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antioxidant Activity: Metal Chelating Assay. Available at: [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

  • Hossain, M. M., et al. (2012). In vitro antioxidant potential study of some synthetic quinoxalines. Bangladesh Medical Research Council Bulletin. Available at: [Link]

  • Nguyen, T. N., et al. (2022). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Available at: [Link]

  • de Oliveira, D. R., & de Oliveira, L. L. (2022). Natural Antioxidant Evaluation: A Review of Detection Methods. MDPI. Available at: [Link]

  • Gulcin, I., & Alwasel, S. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Semantic Scholar. Available at: [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC - NIH. Available at: [Link]

  • Gulcin, I., & Alwasel, S. H. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. Available at: [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available at: [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. OUCI. Available at: [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Available at: [Link]

  • Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Available at: [Link]

  • Hossain, M. M., et al. (2012). In vitro antioxidant potential study of some synthetic quinoxalines. Bangladesh Medical Research Council Bulletin. Available at: [Link]

  • Zen-Bio. (2020). CAA Antioxidant Assay Kit. Available at: [Link]

  • Petruk, G., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available at: [Link]

  • Basile, A., et al. (2012). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. PMC - NIH. Available at: [Link]

  • Halliwell, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature. Available at: [Link]

  • Beirut Arab University. (n.d.). Synthesis, Characterization, and Antioxidant Activity of a Series of Quinoxaline-1, 4-di-N-Oxide Analogues. Available at: [Link]

  • Halliwell, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. Available at: [Link]

  • Halliwell, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Vrije Universiteit Amsterdam. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, ABTS-Radical Scavenging Activity, and Antiproliferative and Molecular Docking Studies of Novel Pyrrolo[1,2- a ]quinoline Derivatives. Available at: [Link]

  • Lee, J., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. Available at: [Link]

  • Gulcin, I. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Maciejewska, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Institutes of Health (NIH). Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • ResearchGate. (2015). What is the best way to measure ROS in treated cells?. Available at: [Link]

  • He, F., & Zuo, L. (2015). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: The Role of Quinoxalines in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1][2][3] This nitrogen-containing scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in various natural antibiotics like echinomycin and levomycin.[1][4] Its structural features, including its aromatic nature and the presence of nitrogen atoms that can act as hydrogen bond acceptors, allow quinoxaline derivatives to interact with a wide array of biological targets.[1] This versatility has led to the development of a vast library of synthetic quinoxaline derivatives with a broad spectrum of pharmacological activities, positioning them as promising candidates for new therapeutic agents.[4][5] Researchers have successfully developed quinoxaline-based compounds with potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][5][6] Marketed drugs such as Glecaprevir (an antiviral) and Erdafitinib (an anticancer agent) feature the quinoxaline core, underscoring its clinical significance.[7]

This guide provides an in-depth overview of the application of quinoxalines in drug development, focusing on their mechanisms of action in key therapeutic areas. It further offers detailed protocols for the synthesis of a representative quinoxaline derivative and its subsequent biological evaluation, designed for researchers, scientists, and drug development professionals.

Therapeutic Applications & Mechanisms of Action

The therapeutic potential of quinoxaline derivatives is remarkably broad. Their efficacy stems from the ability to modulate various biological pathways, often by inhibiting key enzymes or interfering with cellular processes.

Anticancer Agents

Quinoxaline derivatives have emerged as a significant class of anticancer agents, combating cancer through diverse mechanisms.[8] Many act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and angiogenesis.[9]

  • Mechanism of Action:

    • Kinase Inhibition: Many human protein tyrosine kinases (PTKs) are pivotal in carcinogenesis, controlling cell division and proliferation.[9] Quinoxalines have been shown to be selective ATP competitive inhibitors for numerous kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), c-Met, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][9] By blocking these signaling pathways, they can inhibit tumor growth and metastasis.

    • Topoisomerase Inhibition: Certain derivatives act as topoisomerase II inhibitors, disrupting DNA replication in cancer cells and leading to cell death.[2]

    • Induction of Apoptosis: Quinoxalines can trigger programmed cell death (apoptosis) in cancer cells.[2][9] For example, specific compounds have been shown to cause cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[2][9]

    • Hypoxia-Selective Cytotoxicity: Quinoxaline 1,4-dioxides are particularly interesting as they exhibit selective cytotoxicity against solid tumor cells under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment that makes cancers resistant to conventional therapies.[10][11]

The following diagram illustrates the inhibition of the VEGFR signaling pathway, a common target for quinoxaline-based anticancer agents to prevent angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF (Growth Factor) VEGF->VEGFR Binds Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Angiogenesis, Proliferation) ERK->Gene Promotes

Caption: Inhibition of VEGFR signaling by a quinoxaline-based agent.

Antiviral Agents

The quinoxaline scaffold is integral to the development of potent antiviral drugs.[12][13] These compounds have shown activity against a wide range of DNA and RNA viruses.[13][14]

  • Mechanism of Action:

    • Enzyme Inhibition: A key strategy is the inhibition of viral enzymes essential for replication. For instance, the quinoxaline derivative S-2720 was identified as a very potent inhibitor of HIV-1 reverse transcriptase.[12][14] Glecaprevir, a marketed drug, is an inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[15]

    • Targeting Viral Proteins: Recent research has focused on developing quinoxaline derivatives that target viral proteins of respiratory pathogens, including influenza and coronaviruses like SARS-CoV-2.[15][16] Molecular docking studies have shown that certain derivatives can bind to and inhibit the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[15]

Antimicrobial Agents

Quinoxaline derivatives exhibit a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi.[17]

  • Mechanism of Action:

    • Antibacterial: They are effective against both Gram-positive and Gram-negative bacteria.[5] The mechanism often involves the inhibition of DNA synthesis or other essential cellular processes. Quinoxaline 1,4-dioxides, in particular, have found clinical application as antibacterial drugs.[10]

    • Antifungal: Several quinoxaline derivatives have demonstrated significant activity against pathogenic fungi, such as Rhizoctonia solani, a major plant pathogen.[18]

Comparative Efficacy of Selected Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of several exemplary quinoxaline-based compounds against various human cancer cell lines, showcasing their potent anticancer effects.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[2]
Compound XVa MCF-7 (Breast)5.3Not Specified[2]
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[2]
Compound 6k HCT-116 (Colon)9.46HDAC-6 Inhibition[19]
Compound 6k MCF-7 (Breast)6.93HDAC-6 Inhibition[19]

Protocols for Synthesis and Biological Evaluation

To facilitate research in this area, we provide standardized protocols for the synthesis of a quinoxaline scaffold and the evaluation of its cytotoxic activity.

Protocol 1: General Synthesis of Quinoxaline-2,3(1H,4H)-dione

This protocol describes a common and efficient method for synthesizing the core quinoxaline dione structure via the condensation of an o-phenylenediamine with oxalic acid.[9][20] This scaffold can then be further modified to create a library of derivatives.

Rationale: The reaction is an acid-catalyzed condensation. Refluxing in hydrochloric acid provides the necessary energy and acidic environment to drive the cyclization and dehydration, leading to the formation of the stable heterocyclic quinoxaline ring system.

Synthesis_Workflow Reactants 1. Mix Reactants - o-Phenylenediamine - Oxalic Acid - 4N Hydrochloric Acid Reflux 2. Reflux - Heat mixture for 4 hours Reactants->Reflux Cool 3. Cool & Precipitate - Cool reaction to room temp. - Product precipitates Reflux->Cool Filter 4. Isolate Product - Filter the solid precipitate Cool->Filter Wash 5. Wash - Wash solid with water to remove impurities Filter->Wash Dry 6. Dry - Dry the final product Wash->Dry Product Quinoxaline-2,3(1H,4H)-dione Dry->Product

Caption: General workflow for the synthesis of a quinoxaline dione.

Materials:

  • o-Phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Distilled water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (e.g., 0.25 mol) and oxalic acid (e.g., 0.36 mol).[20]

  • Acid Addition: Carefully add 4N HCl (e.g., 150 mL) to the flask.[20]

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 4 hours using a heating mantle. The solution will darken.

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with distilled water to remove any remaining acid and unreacted starting materials.

  • Drying: Dry the purified product. The resulting quinoxaline-2,3(1H,4H)-dione can be used for further reactions without additional purification.[20]

  • Characterization (Self-Validation): Confirm the identity and purity of the product by determining its melting point (literature: >300 °C) and using spectroscopic methods like ¹H-NMR.[20]

Protocol 2: In Vitro Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.

Rationale: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow MTT into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A solubilizing agent (like DMSO) is added to dissolve the formazan crystals, and the absorbance is read on a spectrophotometer.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells Plate cancer cells in a 96-well plate and incubate. Treat 2. Add Compound Treat cells with various concentrations of quinoxaline derivative. Seed->Treat Incubate_Treat 3. Incubate Incubate for 24-72 hours. Treat->Incubate_Treat Add_MTT 4. Add MTT Reagent Add MTT solution to each well and incubate. Incubate_Treat->Add_MTT Solubilize 5. Solubilize Formazan Add DMSO to dissolve purple formazan crystals. Add_MTT->Solubilize Read 6. Measure Absorbance Read absorbance at ~570 nm using a plate reader. Solubilize->Read Calculate 7. Calculate IC50 Determine cell viability and calculate the IC50 value. Read->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test quinoxaline compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoxaline compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include control wells:

    • Negative Control: Cells treated with medium containing DMSO (vehicle control).

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The quinoxaline scaffold is an exceptionally versatile and privileged structure in medicinal chemistry, serving as a foundation for the development of drugs targeting a multitude of diseases.[1][4] The diverse biological activities, including potent anticancer, antiviral, and antimicrobial effects, ensure that quinoxaline derivatives will remain a focal point of research.[5] Future efforts will likely concentrate on the rational design of new derivatives with enhanced selectivity and potency, aiming to overcome challenges such as drug resistance.[8] The continued exploration of structure-activity relationships (SAR) and the application of modern synthetic techniques will undoubtedly lead to the discovery of next-generation quinoxaline-based therapeutic agents.[8][16]

References

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). MDPI. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). JMS. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). ResearchGate. [Link]

  • A review on the therapeutic potential of quinoxaline derivatives. (2024). Wisdom Library. [Link]

  • Therapeutical potential of metal complexes of quinoxaline derivatives: a review. (n.d.). Taylor & Francis Online. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Bentham Science. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). Outbreak.info. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • a review on the therapeutic potential of quinoxaline derivatives. (2018). ResearchGate. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (2024). Wisdom Library. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Ingenta Connect. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). eurekaselect.com. [Link]

  • l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. (n.d.). RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.). PubMed Central. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. (2025). ResearchGate. [Link]

  • Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83). (n.d.). ResearchGate. [Link]

  • The certain examples of Quinoxaline-based drugs against various targets. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

"overcoming solubility issues of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common in vitro solubility challenges with this compound. We provide troubleshooting steps, detailed protocols, and scientific explanations to ensure the successful integration of this molecule into your experimental workflows.

Introduction: The Solubility Challenge

This compound belongs to the quinoxaline family, a class of heterocyclic aromatic compounds.[1] The rigid, planar structure of the quinoxaline core can lead to strong intermolecular π-π stacking interactions, resulting in high crystal lattice energy that resists dissolution.[1] While the dihydroxypropyl side chain adds some polarity, the molecule is known to have limited solubility, primarily described as being slightly soluble in DMSO and methanol.[2] This low aqueous solubility is a critical hurdle for in vitro studies, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

This guide provides systematic strategies to enhance and maintain the solubility of this compound in your experimental systems.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered during in vitro experiments in a direct question-and-answer format.

Q1: I’ve prepared a 10 mM stock of this compound in 100% DMSO. When I dilute it into my aqueous cell culture media or buffer, a precipitate forms immediately. What’s happening and how can I fix it?

A1: This is a classic case of compound "crashing out" of solution. DMSO is a strong, aprotic organic solvent that is excellent for initial dissolution. However, when this DMSO stock is diluted into a predominantly aqueous environment, the solvent polarity dramatically increases. The compound, which is poorly soluble in water, can no longer stay dissolved and precipitates.

Causality: The high concentration of the compound in the DMSO stock exceeds its maximum solubility in the final aqueous medium. The organic co-solvent (DMSO) concentration in the final solution is too low to keep the compound solvated.

Solutions (In Order of Recommendation):

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay. Determine if a lower, soluble concentration is still effective for your experiment.

  • Increase the Co-solvent Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility. While high DMSO levels can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO for short incubation periods. Always run a vehicle control with the same final DMSO concentration to assess its effect on your system.

  • Use a Step-wise Dilution Protocol: Instead of a single large dilution, dilute the stock solution serially. This can sometimes prevent localized high concentrations that trigger precipitation. See the protocol below.

  • Try Alternative Co-solvents: If DMSO toxicity is a concern, other less toxic, water-miscible organic solvents can be used.[3]

Co-SolventTypical Final Conc. RangeNotes
DMSO 0.1% - 1.0%Gold standard but can have cellular effects.
Ethanol 0.1% - 1.0%Less toxic than DMSO but may be less effective.
PEG 400 1% - 5%Generally low toxicity; can also act as a surfactant.[4][5]
NMP < 0.5%Strong solvent, use with caution and check cell tolerance.
Experimental Protocol: Step-wise Dilution for Aqueous Media
  • Prepare a 10 mM primary stock solution of the compound in 100% DMSO.

  • Create an intermediate dilution by adding a small volume of the primary stock to a tube containing 100% of your final aqueous medium (e.g., DMEM + 10% FBS). For example, dilute 1:10 to create a 1 mM intermediate solution. Vortex immediately and vigorously for 30 seconds.

  • Visually inspect the intermediate solution for any signs of precipitation (cloudiness, particles). A gentle warming to 37°C may aid dissolution.

  • Use this intermediate stock for your final serial dilutions into the assay plates. This ensures the compound is never exposed to a sudden, drastic change in solvent polarity at a high concentration.

Q2: My compound seems to be falling out of solution over the course of a long-term (24-72 hour) cell culture experiment. How can I improve its stability in solution?

A2: This indicates that while the initial solubilization might be successful, the compound is not stable in the aqueous medium over time. This can be due to temperature changes, interaction with media components, or pH shifts.

Solutions:

  • pH Modification: Quinoxaline is a weak base, meaning its solubility is highly dependent on pH.[6][7] In acidic conditions (lower pH), the nitrogen atoms in the quinoxaline ring can become protonated, forming a more soluble salt.[6][8] Most cell culture media are buffered around pH 7.2-7.4. Lowering the pH slightly, if your experimental system allows, can significantly enhance solubility.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[9] The hydrophobic drug molecule sits inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, enhancing overall solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.[3] However, these can be harsh on cells and must be used at very low, non-toxic concentrations.

Workflow: Choosing a Solubilization Strategy

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

Solubility_Workflow Solubilization Strategy Decision Tree Start Start: Compound Precipitation in Aqueous Medium Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Increase_DMSO Increase DMSO to 0.5-1.0% (Run vehicle control) Check_DMSO->Increase_DMSO Yes Check_Assay_Type Is the assay cell-free or cell-based? Check_DMSO->Check_Assay_Type No Check_Solubility1 Is compound soluble? Increase_DMSO->Check_Solubility1 Success Success! Proceed with Experiment Check_Solubility1->Success Yes Check_Solubility1->Check_Assay_Type No Cell_Free Cell-Free Assay Options Check_Assay_Type->Cell_Free Cell-Free Cell_Based Cell-Based Assay Options Check_Assay_Type->Cell_Based Cell-Based Adjust_pH Adjust pH (e.g., pH 5-6.5) (Confirm no pH effect on assay) Cell_Free->Adjust_pH Check_Solubility2 Is compound soluble? Adjust_pH->Check_Solubility2 Check_Solubility2->Success Yes Consider_Salt Advanced Strategy: Synthesize a Salt Form (e.g., HCl, Mesylate) Check_Solubility2->Consider_Salt No Use_Excipient Use Solubilizing Excipient (e.g., HP-β-Cyclodextrin) Cell_Based->Use_Excipient Check_Solubility3 Is compound soluble? Use_Excipient->Check_Solubility3 Check_Solubility3->Success Yes Check_Solubility3->Consider_Salt No

Caption: Decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q: Why are quinoxaline derivatives often poorly soluble in aqueous solutions?

A: The quinoxaline core is an aromatic heterocyclic system. This structure is relatively large, rigid, and hydrophobic, which promotes strong packing in the solid state (high crystal lattice energy) and disfavors interaction with polar water molecules.[1] These factors lead to inherently low aqueous solubility.

Q: What is the best way to prepare a stock solution of this compound?

A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[2]

Experimental Protocol: Stock Solution Preparation
  • Weigh the desired amount of this compound powder accurately in a suitable vial.

  • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If solids persist, gently warm the vial to 37°C in a water bath for 5-10 minutes.

  • Use sonication for 5-10 minutes as a final step if necessary.

  • Once fully dissolved, store the stock solution at -20°C, protected from light and moisture. The compound is noted to be stored at -20°C.[2]

Q: Can I form a salt of this compound to improve its solubility?

A: Yes, this is an excellent but more advanced strategy. Salt formation is one of the most effective methods for increasing the solubility of weakly basic or acidic drugs.[10][11][12] Since quinoxaline is a weak base (pKa ≈ 0.6), it can be protonated by an acid to form a salt.[6] Common counterions for basic compounds include hydrochloride, mesylate, and sulfate.[10] The resulting salt will have significantly higher aqueous solubility than the free base form. This approach typically requires synthetic chemistry expertise to prepare and characterize the salt form of the compound.

References

  • The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2023).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Pokharkar, V., et al. (2021).
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Physiochemical assessment of pharmaceutical salt forms. (2024). IntechOpen.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Green solvents for eco-friendly synthesis of bioactive heterocycles. Retrieved from [Link]

  • MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(11), 3149.

Sources

Technical Support Center: Contamination Troubleshooting in 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common contamination issues encountered during the synthesis of this important quinoxaline derivative. Our approach is rooted in providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

I. Introduction to the Synthesis and Potential Contamination

The synthesis of this compound typically proceeds via the well-established condensation reaction between o-phenylenediamine and a suitable 1,2-dicarbonyl compound. In this case, the dicarbonyl precursor is a hydroxylated derivative of pyruvaldehyde. While this method is robust, the presence of multiple functional groups in both reactants and the product can lead to various side reactions and the formation of impurities.

This guide will systematically address potential sources of contamination, from starting materials to the main reaction and subsequent work-up, providing a logical workflow for troubleshooting.

II. Troubleshooting Guide: A Question-and-Answer Approach

Category 1: Starting Material Impurities

Question 1: My final product is discolored (yellow to brown), even after purification. What is the likely cause related to my starting materials?

Answer: Discoloration often points to impurities originating from the o-phenylenediamine starting material. This aromatic diamine is susceptible to air oxidation, which can produce colored, polymeric byproducts.[1][2]

  • Causality: The amino groups of o-phenylenediamine are electron-donating, making the aromatic ring highly susceptible to oxidation, especially in the presence of light and air. This process can form highly colored and often polymeric species that are difficult to remove.

  • Troubleshooting Protocol:

    • Purity Check: Before starting the synthesis, assess the purity of your o-phenylenediamine. A pure sample should be a white to off-white crystalline solid. Any significant coloration suggests oxidation.

    • Purification of o-Phenylenediamine: If your starting material is colored, it is advisable to purify it. Recrystallization from a suitable solvent like ethanol or water with the addition of a small amount of sodium dithionite (a reducing agent) can remove colored impurities.

    • Proper Storage: Store o-phenylenediamine under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent oxidation.

Question 2: I'm observing unexpected side products in my final analysis. Could my dicarbonyl precursor be the issue?

Answer: Absolutely. The hydroxylated dicarbonyl compound is a key reactant, and its purity is critical. Potential contaminants in this precursor can lead to a range of unexpected quinoxaline derivatives.

  • Causality: The dicarbonyl precursor may contain residual starting materials from its own synthesis or isomers that can react with o-phenylenediamine to form isomeric quinoxaline impurities.

  • Troubleshooting Protocol:

    • Characterization: Thoroughly characterize your dicarbonyl precursor using techniques like NMR and mass spectrometry to confirm its structure and purity before use.

    • Purification: If impurities are detected, purify the dicarbonyl compound using appropriate chromatographic techniques.

Category 2: Main Reaction and Side Product Formation

Question 3: My reaction yield is low, and I have a complex mixture of products. What are the common side reactions during the condensation?

Answer: Low yields and product mixtures in quinoxaline synthesis can often be attributed to several competing side reactions.[3][4]

  • Causality and Common Side Products:

    • Incomplete Reaction: The condensation may not have gone to completion, leaving unreacted starting materials.

    • Oxidation of o-phenylenediamine: As mentioned, oxidation can occur during the reaction, leading to colored impurities.

    • Self-Condensation of the Dicarbonyl Compound: The dicarbonyl precursor can undergo self-condensation, especially under acidic or basic conditions, forming polymeric materials.

    • Formation of Isomers: If the dicarbonyl compound is unsymmetrical, as is the case here, the reaction can potentially yield two regioisomers. However, for the condensation with o-phenylenediamine, the reaction is generally regioselective.

  • Troubleshooting Workflow:

    G start Low Yield & Complex Mixture cond1 Check Reaction Conditions start->cond1 sol1 Optimize Temperature, Time, and Catalyst cond1->sol1 Non-optimal? cond2 Analyze Crude Product (TLC, LC-MS) cond1->cond2 Optimal? sol1->cond2 sol2a Presence of Starting Materials? Increase reaction time or temperature. cond2->sol2a Yes sol2b Presence of Multiple Products? Investigate potential side reactions. cond2->sol2b Yes end Improved Yield and Purity sol2a->end sol2b->end

    Caption: Troubleshooting workflow for low yield and complex product mixtures.

Question 4: I suspect side reactions involving the dihydroxypropyl group. What are the possibilities and how can I detect them?

Answer: The dihydroxypropyl side chain, being a vicinal diol, is generally stable but can undergo specific reactions under certain conditions, leading to impurities.[5][6]

  • Potential Side Reactions:

    • Dehydration: Under acidic conditions and/or elevated temperatures, the diol can undergo dehydration to form an enol, which would tautomerize to a ketone or aldehyde. This would result in a product with a carbonyl group in the side chain.[7][8]

    • Pinacol Rearrangement: In the presence of a strong acid, vicinal diols can undergo a pinacol rearrangement, leading to a rearranged product with a carbonyl group.[9]

    • Cyclization: Intramolecular cyclization could occur, though this is less common under standard quinoxaline synthesis conditions.

  • Detection and Characterization:

    • Mass Spectrometry (MS): Look for masses corresponding to the loss of one or two molecules of water from the desired product.

    • NMR Spectroscopy:

      • ¹H NMR: The disappearance of the -OH protons and the appearance of new signals in the olefinic or aldehydic/ketonic region would indicate dehydration or rearrangement.

      • ¹³C NMR: The appearance of a carbonyl signal (typically >170 ppm) would be a strong indicator of these side reactions.

    • Infrared (IR) Spectroscopy: The appearance of a strong C=O stretching band (around 1700-1740 cm⁻¹) would confirm the presence of a carbonyl group.

Category 3: Purification and Isolation Challenges

Question 5: My product is highly polar and difficult to purify by standard column chromatography on silica gel. What are my options?

Answer: The presence of the dihydroxypropyl group makes the target molecule quite polar, which can indeed pose challenges for purification on normal-phase silica gel.

  • Common Issues:

    • Poor retention and co-elution with polar impurities.

    • Streaking of the product band on the column.

    • Loss of product on the column due to strong adsorption.

  • Advanced Purification Strategies:

    • Reversed-Phase Chromatography (C18): This is often a good alternative for polar compounds. A mobile phase of water/methanol or water/acetonitrile is typically used.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase with a largely organic mobile phase.[1]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. For polar compounds, solvent systems like ethanol/water or methanol/diethyl ether can be effective.[2]

  • Purification Workflow:

    G start Crude Product cond1 Standard Silica Gel Chromatography Fails? start->cond1 sol1 Try Reversed-Phase (C18) Chromatography cond1->sol1 Yes end Pure Product cond1->end No cond2 Still Impure? sol1->cond2 sol2 Employ HILIC for highly polar impurities cond2->sol2 Yes sol3 Attempt Recrystallization from a polar solvent system cond2->sol3 Alternative sol2->end sol3->end

    Caption: Decision tree for purifying polar quinoxaline derivatives.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the synthesis of this compound?

A1: Ethanol or a mixture of ethanol and water is commonly used for quinoxaline synthesis.[3] These solvents are generally effective at dissolving both the polar and non-polar reactants and are relatively benign. Acetic acid can also be used as a solvent and catalyst, but it may increase the risk of side reactions like dehydration of the diol side chain.[10]

Q2: Is a catalyst necessary for this reaction?

A2: The condensation can often proceed without a catalyst, especially at elevated temperatures. However, a catalytic amount of a mild acid, such as acetic acid, can accelerate the reaction.[4][10] It is important to avoid strong acids that could promote side reactions of the dihydroxypropyl group.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the product from the starting materials. The product, being more conjugated, may also be visible under UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the expected spectroscopic data for the pure product?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect:

  • ¹H NMR: Signals for the methyl group, the protons on the dihydroxypropyl side chain (including the -OH protons, which may be broad), and the aromatic protons of the quinoxaline ring.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the dihydroxypropyl side chain, and the aromatic and heterocyclic carbons of the quinoxaline core.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄N₂O₂).

  • IR Spectroscopy: Characteristic peaks for O-H stretching (broad, ~3300-3500 cm⁻¹), C-H stretching, and C=N and C=C stretching in the aromatic region.

IV. Quantitative Data and Protocols

Table 1: Common Impurities and their Identification

Potential ImpurityStructureIdentification MethodKey Diagnostic Signal
Unreacted o-phenylenediamineC₆H₄(NH₂)₂TLC, LC-MSLower Rf on TLC, corresponding mass peak in MS
Oxidized o-phenylenediaminePolymericVisual, TLCIntense color, baseline streaking on TLC
Dehydrated ProductC₁₂H₁₂N₂OMS, NMR, IRM-18 peak in MS, C=O signal in NMR and IR
Pinacol Rearrangement ProductC₁₂H₁₄N₂O₂ (isomer)MS, NMR, IRSame mass, different NMR/IR (C=O signal)

Protocol 1: General Synthesis of this compound

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add the hydroxylated 1,2-dicarbonyl precursor (1 equivalent) to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Conclusion

The successful synthesis of this compound relies on the use of pure starting materials, careful control of reaction conditions to minimize side reactions, and the selection of an appropriate purification strategy for a polar product. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their desired compound.

VI. References

  • Quora. (2015, November 19). Why are geminal diols unstable? Also, are vicinal diols stable?. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Diols and Pinacol Rearrangement. Retrieved from [Link]

  • Moreno, E., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893-7908.

  • Methods of Preparation of Quinoxalines. (2023, November 23). In Encyclopedia.pub. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. DOI:10.1039/D5SC08216A.

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Khatoon, H., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4635.

  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.

  • National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]

  • Mikšík, I. (n.d.). Capillary electrophoresis of o-phenylenediamine derivatives (quinoxalines) of dicarbonyl sugars. NatureBlink. Retrieved from [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]

  • PubMed. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. Retrieved from [Link]

  • Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.

  • PubMed. (2011). Studies on Log Po/w of Quinoxaline di-N-oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Retrieved from [Link]

  • Sci-Hub. (2016). ChemInform Abstract: Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N‐Arylenamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Dehydration of Aldol Products: Synthesis of Enones. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydration reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Retrieved from [Link]

  • PubMed. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the condensation products of pyruvaldehyde (methylglyoxal). Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Important Requirements for Desorption/Ionization Mass Spectrometric Measurements of Temozolomide-Induced 2′-Deoxyguanosine Methylations in DNA. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoxaline derivatives. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during quinoxaline synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most common challenges in quinoxaline synthesis. The root cause often lies in one or more of the following factors:

  • Incomplete Reaction: The condensation between the 1,2-diamine and the 1,2-dicarbonyl compound may not have reached completion.

    • Solution: Consider extending the reaction time or increasing the temperature. For thermally sensitive substrates, a gradual increase in temperature is recommended. Microwave-assisted synthesis can also dramatically reduce reaction times from hours to minutes and improve yields.[1][2]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can leave an excess of one starting material, thus limiting the theoretical yield.

    • Solution: Ensure an accurate 1:1 molar ratio between the o-phenylenediamine and the 1,2-dicarbonyl compound.[3] Precise measurement of starting materials is crucial.

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions or inhibit the desired transformation.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants by recrystallization or chromatography before use.

  • Catalyst Inefficiency or Absence: While some quinoxaline syntheses can proceed without a catalyst, many benefit significantly from one.

    • Solution: Introduce a suitable catalyst to accelerate the reaction. A wide range of catalysts, from Brønsted and Lewis acids to metal-based and organocatalysts, have been successfully employed.[1][4] For a greener approach, solid acid catalysts like TiO₂-Pr-SO₃H can be effective and are recyclable.[5]

  • Product Loss During Work-up and Purification: The desired quinoxaline derivative might be lost during extraction, washing, or recrystallization steps.

    • Solution: Optimize your purification protocol. If your product has low solubility, minimize washing steps or use a solvent in which it is sparingly soluble to remove impurities. Recrystallization is a highly effective method for purifying quinoxalines.[3]

Q2: I am observing significant side product formation. How can I minimize these impurities?

The formation of side products can complicate purification and reduce the overall yield. Here are common causes and their remedies:

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored, polymeric impurities.

    • Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon. Degassing the solvent prior to use can also help to minimize dissolved oxygen.

  • Self-condensation of the 1,2-dicarbonyl Compound: Under certain conditions, some dicarbonyl compounds can undergo self-condensation, leading to unwanted byproducts.

    • Solution: Control the reaction temperature carefully. Adding the dicarbonyl compound slowly to the reaction mixture containing the diamine can also minimize its self-reaction.

  • Reaction with the Solvent: The solvent may not be entirely inert and could react with the starting materials or intermediates.

    • Solution: Choose a non-reactive solvent. Common choices include ethanol, methanol, water, and dimethylformamide (DMF).[3][6] Solvent-free reaction conditions are also an excellent green alternative.[3]

Q3: The purification of my quinoxaline derivative is challenging. What are some effective strategies?

Quinoxalines can sometimes be difficult to purify due to their solubility profiles or stability.

  • Poor Solubility: Many quinoxaline derivatives exhibit poor solubility in common organic solvents, making purification by column chromatography difficult.

    • Solution: Recrystallization is often the most effective purification technique.[3] A common method involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly. For acidic or basic quinoxalines, an acid-base workup can be effective. For example, dissolving the crude product in a dilute NaOH solution and then re-precipitating it by adding dilute HCl can remove neutral impurities.[3]

  • Decomposition on Silica Gel: Some quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.

    • Solution: If you observe streaking or the appearance of new spots on your TLC plate after spotting a pure sample, your compound may be degrading. In such cases, avoid silica gel chromatography and opt for other purification methods like recrystallization or preparative thin-layer chromatography (prep-TLC) with a less acidic stationary phase.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of quinoxaline synthesis.

Q1: What is the most common method for synthesizing quinoxalines? A1: The most prevalent and classic method is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound.[1][7][8] This method is widely used due to its reliability and the ready availability of the starting materials.[1]

Q2: How do I select the appropriate solvent for my reaction? A2: The choice of solvent is critical and can significantly influence the reaction rate and yield.[1] Ethanol is a commonly used and environmentally friendly "green" solvent.[1] For specific substrates, solvents like DMF and 1,4-dioxane have been shown to give high yields, especially under microwave irradiation.[1] It is advisable to perform small-scale solvent screening to identify the optimal solvent for your particular reaction.

Q3: Is a catalyst always required for quinoxaline synthesis? A3: Not always. Catalyst-free conditions have been successfully employed, often using water as the solvent, which simplifies the work-up and product purification.[1] However, a wide variety of catalysts can enhance reaction rates and yields. These include acid catalysts (e.g., trifluoroacetic acid), metal catalysts (e.g., copper, nickel), and organocatalysts.[1][9] The choice of catalyst depends on the specific reactants and desired reaction conditions.

Q4: What are the typical reaction temperatures and times? A4: Reaction conditions can vary significantly. Many modern protocols are designed to run at room temperature to minimize side reactions.[1][5] However, some syntheses may require heating or refluxing to go to completion.[1] Reaction times can range from a few minutes under microwave conditions to several hours for reactions conducted at room temperature.[1]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Quinoxaline Synthesis via Condensation

This protocol outlines a standard method for the synthesis of quinoxaline derivatives.

  • To a solution of the o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the 1,2-dicarbonyl compound (1.0 mmol).

  • If a catalyst is used, add it at this stage (e.g., 10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
EntryReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
1o-phenylenediamine, BenzilNoneEthanolReflux2 h85[5]
2o-phenylenediamine, BenzilAlCuMoVPToluene252 h92[4]
3o-phenylenediamine, BenzilBentonite K-10EthanolRT20 min95[10]
41,2-diaminobenzene, Phenacyl bromidePyridineTHFRT2 hHigh[5]
5Benzil, o-phenylenediamineCANWaterRT30 min94[5]

Section 4: Visualizing the Workflow

Diagram 1: General Workflow for Quinoxaline Synthesis Optimization

G cluster_start Start cluster_synthesis Synthesis cluster_analysis Analysis & Optimization cluster_end Finish start Define Target Quinoxaline reactants Select Reactants: o-phenylenediamine & 1,2-dicarbonyl start->reactants conditions Choose Initial Conditions: Solvent, Temp, Catalyst reactants->conditions reaction Perform Reaction conditions->reaction tlc Monitor by TLC reaction->tlc workup Work-up & Isolation tlc->workup analysis Analyze Yield & Purity (NMR, MS) workup->analysis troubleshoot Troubleshoot? (Low Yield, Impurities) analysis->troubleshoot troubleshoot->conditions Adjust Conditions end Optimized Protocol troubleshoot->end Successful

Caption: A logical workflow for the synthesis and optimization of quinoxaline derivatives.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction increase_time_temp Increase Time/Temp Use Microwave incomplete_reaction->increase_time_temp Yes bad_reagents Impure Reagents? incomplete_reaction->bad_reagents No end Improved Yield increase_time_temp->end purify_reagents Purify Starting Materials bad_reagents->purify_reagents Yes no_catalyst Catalyst Issue? bad_reagents->no_catalyst No purify_reagents->end add_catalyst Add/Change Catalyst no_catalyst->add_catalyst Yes workup_loss Loss During Work-up? no_catalyst->workup_loss No add_catalyst->end optimize_purification Optimize Purification workup_loss->optimize_purification Yes workup_loss->end No optimize_purification->end

Caption: A decision tree for troubleshooting low yields in quinoxaline synthesis.

References

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. Available at: [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. National Institutes of Health. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Research Square. Available at: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

Sources

Technical Support Center: Refining Purification Techniques for 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for refining the purification of this highly polar quinoxaline derivative. The presence of the dihydroxypropyl group introduces specific challenges, including high polarity and the potential for diastereomers, which this guide will address in detail.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the physicochemical properties of the molecule. The dihydroxypropyl side chain imparts high polarity, which can lead to poor solubility in common non-polar organic solvents and strong retention on normal-phase silica gel. Additionally, the side chain contains two chiral centers, meaning the synthesis can result in a mixture of diastereomers, which may require specialized chromatographic techniques for separation.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials from the condensation reaction used to form the quinoxaline ring, such as substituted o-phenylenediamines and the dicarbonyl precursor.[1][2][3] Side-products from incomplete or competing reactions, as well as colored impurities, may also be present.[4]

Q3: Which purification techniques are most suitable for this compound?

A3: A multi-step purification strategy is often necessary. The most effective methods for this polar compound are:

  • Recrystallization: Ideal for removing small amounts of impurities and obtaining a highly crystalline final product, provided a suitable solvent system can be found.

  • Column Chromatography: A versatile technique for separating the target compound from a range of impurities. Due to the high polarity, reverse-phase chromatography or normal-phase with highly polar mobile phases will likely be required.[5][6][7]

  • Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for separating diastereomers and for final polishing of the compound to achieve high purity.[8][9][10]

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of your purification. Given the aromatic nature of the quinoxaline core, the compound is likely UV-active and can be visualized on a TLC plate with a fluorescent indicator under a UV lamp (254 nm). For less UV-active spots, staining with iodine vapor or other appropriate stains can be used.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right solvent system for a highly polar molecule like this compound can be challenging.

Problem Potential Cause Solution
Compound is insoluble in all common solvents. The dihydroxypropyl group significantly increases polarity.Try highly polar solvents like ethanol, methanol, isopropanol, or mixtures with water. Heating the solvent can also increase solubility.
Compound "oils out" instead of crystallizing. The compound is precipitating from a supersaturated solution as a liquid phase.Add a co-solvent in which the compound is less soluble to the hot, dissolved solution. Slow cooling and scratching the inside of the flask can induce crystallization.
No crystals form upon cooling. The solution is not sufficiently supersaturated, or nucleation is inhibited.Try cooling the solution in an ice bath or refrigerator. Add a seed crystal of the pure compound if available.
Poor recovery of the compound. The compound has significant solubility in the mother liquor even at low temperatures.Reduce the volume of the solvent used for recrystallization to a minimum. Cool the solution for an extended period.

A general approach for recrystallization of quinoxaline derivatives involves using ethanol.[1][2] For this specific compound, a mixture of ethanol and water may be a good starting point.

Column Chromatography Troubleshooting

Column chromatography is a primary method for purifying organic compounds.[5][6][7] For highly polar compounds, modifications to standard procedures are often necessary.

Workflow for Column Chromatography of a Highly Polar Compound

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., DCM/MeOH) Solvent 2. Select Solvent System (Target Rf ~0.3) TLC->Solvent Column 3. Pack Column (Silica Gel or Reverse Phase) Solvent->Column Load 4. Load Sample (Dry or minimal solvent) Column->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Normal-Phase Chromatography (Silica Gel)

Problem Potential Cause Solution
Compound does not move from the baseline. The mobile phase is not polar enough to elute the highly polar compound.Increase the polarity of the mobile phase. A common solvent system for polar compounds is dichloromethane/methanol.[11] Start with a low percentage of methanol and gradually increase it.
Streaking or tailing of the spot on TLC and column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.5-2%) to the mobile phase to neutralize acidic sites on the silica.[12]
Poor separation of closely related impurities. The chosen solvent system is not providing adequate resolution.Try a different solvent system. For example, ethyl acetate/hexane is a standard system for compounds of moderate polarity.[11] For very polar compounds, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

Reverse-Phase Chromatography (e.g., C18 Silica)

Reverse-phase chromatography is often more suitable for highly polar compounds.

Problem Potential Cause Solution
Compound elutes too quickly with no separation. The mobile phase is too polar.Increase the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase (typically a mixture with water).
Broad peaks and poor resolution. Secondary interactions with residual silanols on the stationary phase.Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanols and the analyte.
HPLC Purification Troubleshooting

For high-purity requirements and the separation of diastereomers, preparative HPLC is the method of choice. Diastereomers have different physical properties and can often be separated by standard HPLC techniques without the need for a chiral column.[9][10]

Workflow for Diastereomer Separation by HPLC

G cluster_method_dev Method Development cluster_prep_hplc Preparative HPLC cluster_post_hplc Post-Purification Analytical 1. Analytical HPLC (Test columns & mobile phases) Optimize 2. Optimize Separation (Gradient, flow rate) Analytical->Optimize ScaleUp 3. Scale-Up to Preparative Column Optimize->ScaleUp Inject 4. Inject Sample ScaleUp->Inject Collect 5. Collect Diastereomer Fractions Inject->Collect Purity 6. Analyze Purity of Fractions Collect->Purity Evaporate 7. Evaporate Solvent Purity->Evaporate

Caption: Workflow for Diastereomer Separation via HPLC.

Problem Potential Cause Solution
Co-elution of diastereomers. The chosen stationary and/or mobile phase does not provide sufficient selectivity.Screen different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl). Vary the organic modifier (acetonitrile vs. methanol). Optimize the gradient profile.
Peak fronting or tailing. Column overload, secondary interactions, or inappropriate pH of the mobile phase.Reduce the injection volume/concentration. Add an appropriate modifier (acid or base) to the mobile phase.
Low recovery after preparative HPLC. Adsorption of the compound onto the stationary phase or degradation.Ensure the mobile phase is compatible with the compound's stability. Flush the column thoroughly after each run.

For challenging separations of diastereomers, chiral chromatography may be necessary.[13][14]

Experimental Protocols

General Protocol for Column Chromatography (Normal Phase)

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point for polar compounds is a mixture of dichloromethane and methanol.[11] The ideal Rf value for the target compound is around 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is loaded onto the top of the column.

  • Elution: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[4] Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

References

  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular and Biomolecular Sciences, 7(12), 5343-5353.
  • Bandyopadhyay, D., & Mukherjee, A. (2020).
  • Janssen Pharmaceutica N.V. (2013). Improved methods for the preparation of quinoxaline derivatives.
  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • organiker. (2014). Column chromatography & TLC on highly polar compounds? [Online forum post]. Reddit. Retrieved from [Link]

  • Ahmad, A., et al. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Górecka, E., et al. (2013). Complex chiral columns made of achiral quinoxaline derivatives with semi-flexible cores.
  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Pfizer Inc. (2006). Preparation of high purity substituted quinoxaline.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-23.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Li, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • Ishida, K., et al. (2017).
  • Singh, U. P., & Bhat, H. R. (2013). Synthesis of some new quinoxaline derivatives.
  • Sharma, P., & Kumar, A. (2014). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 6(1), 25-31.
  • Taylor & Francis. (n.d.). Diastereomers – Knowledge and References. Retrieved from [Link]

  • A. A. A. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Scientific and Management Research, 6(4), 1-18.
  • Fekete, J., & Milen, M. (1995). Comparative study on separation of diastereomers by HPLC.

Sources

Technical Support Center: Enhancing the Biological Activity of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research on substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your research endeavors.

Section 1: Synthesis and Purification of Substituted Quinoxalines: A Troubleshooting Guide

The synthesis of the quinoxaline scaffold, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a foundational step.[1][2][3][4] However, challenges can arise. This section addresses common issues in a question-and-answer format.

Question: My quinoxaline synthesis is resulting in low yields. What are the common culprits and how can I improve the yield?

Answer: Low yields in quinoxaline synthesis can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The condensation reaction can be slow. Ensure you are using an appropriate catalyst and reaction conditions. While classic methods may require high temperatures and strong acids, modern approaches utilize milder and more efficient catalysts.[3] Consider using catalysts like alumina-supported heteropolyoxometalates for room temperature reactions or green chemistry approaches like microwave-assisted synthesis to reduce reaction times and potentially improve yields.[2][3][5]

  • Side Product Formation: The formation of undesired side products is a common issue. This can be due to the reactivity of your starting materials or non-optimal reaction conditions. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Losses: Significant loss of product can occur during workup and purification. Ensure your extraction and chromatography techniques are optimized for your specific derivative. The choice of solvent system for chromatography is critical and may require some screening to achieve good separation from impurities.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Verify Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Temperature - Time Incomplete->Optimize_Conditions Check_Side_Products Analyze for Side Products (TLC, LC-MS) Complete->Check_Side_Products Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Inert Atmosphere Side_Products_Present->Modify_Conditions Optimize_Purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions No_Side_Products->Optimize_Purification Modify_Conditions->Improved_Yield Optimize_Purification->Improved_Yield

Caption: Troubleshooting workflow for low yields in quinoxaline synthesis.

Question: I am observing multiple spots on my TLC after the reaction, making purification difficult. How can I minimize side product formation?

Answer: The presence of multiple spots on TLC indicates a complex reaction mixture. Here’s how to approach this issue:

  • Purity of Starting Materials: Ensure the purity of your o-phenylenediamine and 1,2-dicarbonyl compound. Impurities in the starting materials can lead to a variety of side products.

  • Reaction Temperature: Excessive heat can lead to decomposition of starting materials or products, as well as the formation of polymeric materials. Try running the reaction at a lower temperature for a longer period.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.

Section 2: Biological Evaluation of Substituted Quinoxalines: Protocols and Troubleshooting

Quinoxaline derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8][9][10][11][12][13][14][15][16][17][18] This section provides a protocol for a common anticancer assay and addresses potential troubleshooting scenarios.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted quinoxaline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your quinoxaline derivatives in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell proliferation) can be determined by plotting a dose-response curve.[20]

Question: My MTT assay results are not reproducible. What could be the cause?

Answer: Lack of reproducibility in cell-based assays is a common challenge. Here are some key areas to investigate:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities.

  • Inconsistent Seeding Density: Uneven cell seeding can lead to significant variations in results. Use a hemocytometer to accurately count cells before seeding and ensure a uniform suspension.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and practice good pipetting technique.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization: A Q&A Guide

Understanding the structure-activity relationship (SAR) is crucial for rationally designing more potent and selective quinoxaline derivatives.[7][19][21][22]

Question: What are the key structural features of quinoxalines that I should focus on to enhance their biological activity?

Answer: The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[19][22] Here are some general guidelines based on published SAR studies:

  • Positions 2 and 3: Substitutions at the 2 and 3 positions are critical determinants of activity for many quinoxaline-based agents.[19][22] For example, in some anticancer analogs, the introduction of aryl or heteroaryl groups at these positions has been shown to enhance potency.[22]

  • Position 6 and 7: Modifications at these positions on the benzene ring can influence pharmacokinetic properties and target interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the quinoxaline system and impact biological activity.[15]

  • Linkers: When substituents are attached via a linker, the nature of the linker (e.g., aliphatic, NH-CO) can significantly impact the compound's potency.[19]

SAR Guided Optimization Cycle

SAR_Cycle Design Design Analogs (Based on SAR) Synthesis Synthesize Analogs Design->Synthesis Testing Biological Testing Synthesis->Testing Analysis Analyze SAR Data Testing->Analysis Analysis->Design Iterate Lead_Compound Optimized Lead Compound Analysis->Lead_Compound Identify

Caption: The iterative cycle of SAR-guided lead optimization.

Question: How can I use computational tools to guide my SAR studies?

Answer: In silico methods, such as molecular docking, can be powerful tools to predict how your quinoxaline derivatives might bind to a specific biological target.[6][21]

  • Molecular Docking: If the 3D structure of your target protein is known, you can use docking studies to predict the binding mode and affinity of your compounds. This can help you prioritize which analogs to synthesize and test.

  • Pharmacophore Modeling: Based on a set of known active compounds, you can develop a pharmacophore model that defines the essential structural features required for activity. This model can then be used to screen virtual libraries for new potential hits.

Frequently Asked Questions (FAQs)

Q1: What are some of the known biological targets for quinoxaline derivatives? A1: Quinoxaline derivatives have been shown to interact with a wide range of biological targets. In oncology, they have been investigated as inhibitors of protein kinases such as EGFR and VEGFR, and as inhibitors of the PI3K/AKT/mTOR pathway.[22] They have also been studied as antimicrobial agents, with some derivatives showing activity against bacteria and fungi.[7][23] Furthermore, certain quinoxalines exhibit antiviral and anti-inflammatory properties.[9][13]

Q2: Are there any safety concerns I should be aware of when working with quinoxaline derivatives? A2: As with any chemical synthesis, proper safety precautions should be taken. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Some quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, have been reported to have potential mutagenic properties, so careful handling is advised.[15] Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.

Q3: Where can I find more information on specific synthetic protocols for substituted quinoxalines? A3: There are numerous resources available. Review articles often provide a good overview of different synthetic methodologies.[1][11][12][24] Scientific databases such as SciFinder, Reaxys, and Google Scholar are excellent tools for searching for specific synthetic procedures for your target compounds.

References

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. Available at: [Link]

  • Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. Available at: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. Available at: [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available at: [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Available at: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. Available at: [Link]

  • Green Synthesis of Quinoxaline and Substituted Quinoxalines | 12531 - TSI Journals. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. Available at: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available at: [Link]

  • Biological activity of quinoxaline derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. Available at: [Link]

  • Quinoxalines with biological activity – RSC Medicinal Chemistry Blog. Available at: [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

Sources

"troubleshooting unexpected side reactions in quinoxaline synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected side reactions encountered during the synthesis of quinoxaline derivatives. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)
Q1: My quinoxaline synthesis is resulting in a very low yield. What are the most common causes?

Low yields in quinoxaline synthesis are a frequent challenge and typically stem from one or more of the following factors: suboptimal reaction conditions, purity of the starting materials, and the choice of catalyst and solvent.[1] The classic synthesis, involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can require high temperatures or strong acid catalysts.[2][3] These conditions, if not carefully controlled, can lead to product degradation or competing side reactions.[4][5]

Primary Troubleshooting Steps:

  • Verify Starting Material Purity: Impurities can poison catalysts or lead to side products.[1]

  • Optimize Catalyst and Solvent: The absence of a suitable catalyst often necessitates harsh conditions, which can lower the yield.[1][4]

  • Control Reaction Temperature and Time: Over-oxidation and other side reactions are more prevalent at elevated temperatures or with prolonged reaction times.[6]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low Yield Observed check_purity Q: Are starting materials pure? (>98% by NMR/GC-MS) start->check_purity purify Action: Purify o-phenylenediamine and dicarbonyl via recrystallization or chromatography. check_purity->purify No check_catalyst Q: Is a catalyst being used? check_purity->check_catalyst Yes purify->check_catalyst add_catalyst Action: Introduce a catalyst. Start with a general Lewis acid (e.g., CAN) or screen solid acids. check_catalyst->add_catalyst No optimize_conditions Q: Are conditions optimized? check_catalyst->optimize_conditions Yes add_catalyst->optimize_conditions analysis Analyze crude mixture (LC-MS, NMR) to identify byproducts. optimize_conditions->analysis No success Yield Improved optimize_conditions->success Yes screen_params Action: Screen solvents (protic vs. aprotic) and temperature. Consider inert atmosphere. screen_params->analysis analysis->success

A troubleshooting decision tree for addressing poor yields.
Q2: How critical is the purity of my o-phenylenediamine and 1,2-dicarbonyl starting materials?

The purity of your starting materials is paramount.[1] o-Phenylenediamines are susceptible to air oxidation, which can generate colored, polymeric impurities that interfere with the reaction. Dicarbonyl compounds can undergo self-condensation or other rearrangements, reducing the amount available for the desired quinoxaline formation.[1] If you suspect purity issues, purification by recrystallization or column chromatography is highly recommended.[1]

Q3: My reaction is not proceeding at room temperature. Is a catalyst necessary?

While the condensation can occur without a catalyst, it often demands harsh conditions like high temperatures and extended reaction times, which can harm the overall yield.[1][2][7] Catalysts are crucial for activating the carbonyl group, thereby facilitating a milder and more efficient reaction.[8] A broad spectrum of catalysts, from simple Lewis acids like Cerium(IV) ammonium nitrate (CAN) to recyclable solid-supported catalysts, have proven effective at improving yields and shortening reaction times, often at room temperature.[3][4][9]

Q4: How does the choice of solvent affect the reaction outcome?

The solvent is a critical parameter, influencing reactant solubility, the stability of reaction intermediates, and even the catalytic activity.[1] The ideal solvent can vary significantly based on the specific substrates and catalyst used. For some systems, protic solvents like ethanol provide excellent yields, while for others, aprotic solvents like toluene or acetonitrile are superior.[1][2][4] Therefore, a solvent screen is often a valuable optimization step.[1] Modern green chemistry approaches also utilize water or solvent-free conditions to great effect.[5][9]

In-Depth Troubleshooting Guides
Guide 1: The Benzimidazole Conundrum - Unexpected Rearrangements

Issue: My analytical data (NMR, MS) indicates the formation of a benzimidazole derivative instead of, or in addition to, the expected quinoxaline.

Causality: Benzimidazole formation is a known side reaction in quinoxaline synthesis, often arising from two primary pathways:

  • Reaction with Aldehyde Impurities: If your dicarbonyl starting material (e.g., benzil) has degraded to produce an aldehyde (e.g., benzaldehyde), the o-phenylenediamine can condense with this aldehyde to form a 2-substituted benzimidazole.[7][10]

  • Rearrangement of Quinoxaline Intermediates: Under certain conditions, particularly acidic ones, quinoxaline precursors or related structures like quinoxalinones can undergo ring contraction to form highly stable benzimidazole or benzimidazolone cores.[7][11]

G Competing pathways leading to quinoxaline vs. benzimidazole. cluster_main Desired Quinoxaline Pathway cluster_side Side Reaction: Benzimidazole Formation diamine1 o-Phenylenediamine int1 Dihydroquinoxaline Intermediate diamine1->int1 dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) dicarbonyl->int1 quinoxaline Quinoxaline Product int1->quinoxaline -2H₂O diamine2 o-Phenylenediamine int2 Aminal Intermediate diamine2->int2 aldehyde Aldehyde Impurity (e.g., Benzaldehyde) aldehyde->int2 benzimidazole Benzimidazole Byproduct int2->benzimidazole Oxidative Cyclization

Competing pathways leading to quinoxaline vs. benzimidazole.

Troubleshooting Protocol:

  • Assess Dicarbonyl Purity: Analyze your 1,2-dicarbonyl starting material by NMR or GC-MS to check for the presence of corresponding aldehydes or carboxylic acids. If impurities are found, purify the material by recrystallization.

  • Use Milder Catalysts: Strong Brønsted or Lewis acids can promote rearrangement reactions.[7] Switch to a milder, heterogeneous catalyst such as silica nanoparticles or certain solid-supported acids, which often show higher selectivity.[12]

  • Employ Stoichiometric Control: Ensure a precise 1:1 stoichiometry between the diamine and the dicarbonyl. An excess of the diamine could more easily react with trace impurities.

  • Run the Reaction under an Inert Atmosphere: This minimizes oxidative degradation of the dicarbonyl compound, preventing the in-situ formation of aldehyde impurities.

Guide 2: Managing Oxidation and Polymerization

Issue: The reaction mixture turns dark brown or black, and a significant amount of insoluble, tar-like material is formed.

Causality: This is a classic sign of o-phenylenediamine oxidation.[1] Aromatic diamines are electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially in the presence of acid or metal catalysts. This process forms highly colored, polymeric materials that reduce the yield and complicate purification.

Troubleshooting Protocol:

  • Inert Atmosphere is Key: The most effective solution is to rigorously exclude oxygen.

    • Degas the Solvent: Before use, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes.

    • Use Schlenk Technique: Assemble your reaction glassware and flame-dry it under vacuum. Backfill with an inert gas. Add your reagents under a positive pressure of inert gas.

  • Use Freshly Purified Diamine: If your o-phenylenediamine has any discoloration (typically pink or brown), purify it immediately before use, for instance, by sublimation or recrystallization from an ethanol/water mixture with a small amount of sodium dithionite as a reducing agent.

  • Lower the Reaction Temperature: Oxidation rates increase with temperature. If possible, use a more active catalyst that allows the reaction to proceed efficiently at room temperature or with only gentle heating.[2][6]

Guide 3: Controlling Regioselectivity

Issue: When using an unsymmetrical o-phenylenediamine or an unsymmetrical 1,2-dicarbonyl, the reaction produces a mixture of two regioisomers that are difficult to separate.

Causality: When both reactants are unsymmetrical, the initial nucleophilic attack of one amino group on a carbonyl carbon can occur in two different ways, leading to two distinct intermediates and, ultimately, two isomeric products. The electronic and steric nature of the substituents on both reactants dictates the inherent selectivity, which is often low.

Troubleshooting Protocol:

  • Modify the Catalyst System: The choice of catalyst can influence regioselectivity.[6] Bulky catalysts may sterically favor one reaction pathway over another. It is worthwhile to screen a panel of catalysts with different steric and electronic properties.

  • Change the Solvent: The solvent can differentially stabilize the transition states leading to the two isomers. A systematic screen of solvents with varying polarity and proticity may reveal conditions that favor one isomer.

  • Employ a Stepwise Strategy: If direct condensation fails, consider a stepwise approach. This could involve protecting one of the amino groups on the diamine, performing the condensation, and then deprotecting. While more synthetically demanding, this offers unambiguous control over the final structure.

  • Preparative Chromatography: If isomeric mixtures are unavoidable, high-performance liquid chromatography (HPLC) is often required for effective separation.[6]

Data & Protocols
Table 1: Effect of Catalyst and Solvent on Quinoxaline Synthesis

The following table summarizes data from various studies to guide reaction optimization. The reaction shown is between o-phenylenediamine (1 mmol) and benzil (1 mmol).

EntryCatalyst (Amount)Solvent (Volume)Temp (°C)Time (min)Yield (%)Reference
1NoneToluene (10 mL)25120[2]
2AlCuMoVP (100 mg)Toluene (10 mL)2512092[2]
3AlFeMoVP (100 mg)Toluene (10 mL)2512080[2]
4CAN (5 mol%)AcetonitrileRT2080-98[5]
5TiO₂-Pr-SO₃H (1 mol%)Ethanol / Solvent-freeRT1095[5]
6HFIP (5 mol%)NoneRT2095[5]
Experimental Protocol: General Procedure for Catalyst Screening

This protocol outlines a method for screening different catalysts for the synthesis of 2,3-diphenylquinoxaline.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Catalyst to be screened (e.g., 5-10 mol% or 50-100 mg for solid catalysts)

  • Solvent of choice (e.g., Ethanol or Toluene, 5 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a clean, dry reaction vial, add benzil (210.2 mg) and the magnetic stir bar.

  • Add the chosen catalyst.

  • Add the solvent (5 mL) and begin stirring.

  • Add the o-phenylenediamine (108.1 mg) in one portion.

  • Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the crude yield and purity by ¹H NMR.

References
  • troubleshooting poor yield in quinoxaline cyclization reactions. (n.d.). Benchchem.
  • Troubleshooting low yield in quinoxaline synthesis from diamines. (n.d.). Benchchem.
  • optimizing reaction conditions for quinoxalinone synthesis. (n.d.). Benchchem.
  • Ruiz, J. R., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(8), 13832-13843. [Link]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1734-S1753.
  • Effect of catalyst loading towards the synthesis of quinoxaline. (n.d.). ResearchGate.
  • Mamedov, V. A., & Kalinina, A. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 39295-39316. [Link]

  • The formation of benzimidazolones and quinoxalines from o-nitro-phenyldialkylanilines: a re-investigation. (1969). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). RSC Advances, 13(30), 20997-21021.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). Molecules, 27(15), 4933. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7590. [Link]

  • Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. (2021). The Journal of Organic Chemistry, 86(21), 15159-15171. [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2022). RSC Advances, 12(45), 29193-29213. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. [Link]

Sources

Technical Support Center: Method Refinement for 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for methodologies involving 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. This guide is structured to provide in-depth, experience-driven advice to help you achieve consistent and reproducible results in your research. We will move beyond simple procedural steps to explore the underlying chemistry and rationale, empowering you to effectively troubleshoot and refine your experimental approach.

Part 1: Foundational Understanding of the Moiety

Before delving into troubleshooting, it's crucial to understand the chemical nature of our target compound. This compound is a heterocyclic compound featuring a quinoxaline core. This core is generally stable, but the attached side chains introduce specific chemical vulnerabilities and opportunities for side reactions that are critical to manage. The dihydroxypropyl group, in particular, presents challenges related to solubility, potential for oxidation, and complexation with metal ions.

The most common synthetic route to such a structure involves the condensation of an o-phenylenediamine with a suitable α-dicarbonyl compound. In this case, the likely precursor would be 1,2-diaminobenzene reacting with a 1,2-dicarbonyl species bearing the necessary methyl and dihydroxypropyl groups. Inconsistencies often arise from the purity of these starting materials, reaction conditions, and the final purification strategy.

Logical Workflow for Synthesis and Verification

The following diagram outlines a robust workflow for the synthesis and validation of this compound, designed to minimize variability and ensure the integrity of the final product.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization & Storage A 1. Starting Material QC (o-phenylenediamine, dicarbonyl precursor) - NMR & Purity Check B 2. Condensation Reaction - Inert Atmosphere (N2/Ar) - Solvent Degassing - Controlled Temp A->B Purity >98% C 3. Reaction Monitoring - TLC or LC-MS - Check for starting material & byproducts B->C Time points D 4. Work-up & Crude Extraction - Quench reaction - Liquid-liquid extraction C->D Reaction Complete E 5. Primary Purification - Silica Gel Chromatography - Gradient Elution D->E Crude Product F 6. Final Polishing - Recrystallization or Prep-HPLC E->F Semi-pure fractions G 7. Structure Verification - 1H & 13C NMR - HRMS F->G Purified Compound H 8. Purity Assessment - HPLC-UV/ELSD (>99%) - Karl Fischer (water content) G->H Structure Confirmed I 9. Aliquot & Store - Desiccated, -20°C - Inert Atmosphere H->I Purity Confirmed

Caption: A validated workflow for consistent synthesis and purification.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and handling of this compound in a practical, question-and-answer format.

Question 1: My reaction yield is consistently low or the reaction fails to go to completion. What are the likely causes and how can I fix it?

Answer:

This is a frequent challenge, often rooted in either the quality of starting materials or suboptimal reaction conditions.

Pillar of Causality: Reaction Kinetics & Contaminant Interference

The condensation reaction to form the quinoxaline ring is sensitive to both acidic and oxidative conditions. Trace acid impurities can protonate the diamine, reducing its nucleophilicity. Similarly, oxidation of the o-phenylenediamine is a major competing side reaction, leading to polymeric tars and a dark reaction mixture.

Troubleshooting Protocol:

  • Starting Material Purity Check:

    • o-Phenylenediamine: This is notoriously prone to air oxidation, often indicated by a color change from off-white/pink to dark red or brown. Do not use discolored starting material.

    • Action: Purify the o-phenylenediamine by sublimation or recrystallization from an ethanol/water mixture under an inert atmosphere just before use. Confirm purity via NMR.

    • Dicarbonyl Precursor: Ensure it is free of acidic impurities from its own synthesis.

  • Reaction Environment Control:

    • Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process. Use Schlenk line techniques if available.

    • Solvent: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary culprit for oxidation. Degas by sparging with N₂ for 15-20 minutes.

    • Temperature: While the reaction is often robust, running it at a controlled, slightly elevated temperature (e.g., 50-60 °C in ethanol) can improve reaction kinetics without significantly increasing side product formation.

  • Catalysis (Optional Refinement):

    • For sluggish reactions, a mild acid catalyst like a catalytic amount of acetic acid can facilitate the condensation. However, this must be carefully optimized, as too much acid will inhibit the reaction. Start with a very low concentration (e.g., 0.05 equivalents).

Question 2: I've isolated a product, but my NMR spectrum is complex and doesn't match the expected structure. How do I identify the impurities?

Answer:

Complex NMR spectra usually point to a mixture of constitutional isomers or reaction byproducts.

Pillar of Causality: Isomer Formation & Side Reactions

If the dicarbonyl precursor is asymmetrical, there is a possibility of forming two different constitutional isomers. Additionally, incomplete cyclization or side reactions involving the diol functionality can lead to a complex product mixture.

Troubleshooting Protocol & Impurity Identification:

Potential Impurity Likely NMR Signature Identification & Removal Strategy
Constitutional Isomer A second set of distinct quinoxaline aromatic peaks and aliphatic signals.These isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography. A chiral column or preparative reverse-phase HPLC is often required.
Unreacted o-phenylenediamine Characteristic aromatic signals around 6.7-6.8 ppm and a broad amine peak.Easily removed with an acidic wash (e.g., 1M HCl) during the work-up, as the diamine will form a water-soluble salt.
Oxidized Byproducts (e.g., Phenazines) Highly colored (red/purple) compounds. May result in broad, poorly resolved aromatic signals in the NMR.These are often less polar than the desired product. Careful column chromatography, sometimes with a modified solvent system (e.g., adding 1% triethylamine to the eluent), can help separate them.
Partially Reacted Intermediate Presence of both amine and carbonyl signals that do not correspond to starting materials.Re-subject the mixture to the reaction conditions for a longer period or with gentle heating to drive the cyclization to completion.

Recommended Analytical Workflow:

G A Crude Product Mixture B LC-MS Analysis A->B C Identify Mass of Major Peaks B->C E Hypothesize Impurity Structures (Isomers, Byproducts, etc.) C->E D Correlate with 1H NMR D->E F Develop Targeted Purification (Prep-HPLC, Recrystallization) E->F G Re-analyze Fractions F->G

Caption: A systematic approach to impurity identification.

Question 3: My purified compound appears pure by NMR, but I get inconsistent results in my biological assays. What could be the cause?

Answer:

This is a critical issue where "NMR-pure" does not equate to "assay-active." The problem often lies with non-UV active impurities or degradation of the compound.

Pillar of Causality: Compound Stability & Hidden Impurities

The diol functionality in your compound can be susceptible to slow oxidation over time. Furthermore, trace amounts of residual metals from catalysts or inorganic salts from the work-up can interfere with biological assays, even at concentrations too low to be detected by standard NMR.

Troubleshooting & Quality Control Protocol:

  • Purity Re-assessment:

    • HPLC Analysis: Standard UV detection may not be sufficient. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) , which are sensitive to non-chromophoric compounds. Aim for >99% purity by this method.

    • Elemental Analysis: This can detect residual inorganic salts.

    • ICP-MS: If metal-catalyzed steps were used anywhere in the synthesis of precursors, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for trace metal contamination (e.g., Palladium, Copper).

  • Compound Stability and Handling:

    • Storage: The diol group makes the compound relatively polar and potentially hygroscopic. Store it as a dry solid under an inert atmosphere (Argon is preferable to Nitrogen for long-term storage) at -20°C or lower, protected from light.

    • Solvent for Stock Solutions: Use anhydrous, high-purity solvents like DMSO for making stock solutions. Avoid water unless the experimental buffer is added immediately before use. Prepare fresh dilutions for each experiment from a concentrated, well-stored stock.

    • Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and promote degradation.

Parameter Standard QC Recommended Stringent QC for Assay Consistency
Purity >95% by ¹H NMR>99% by HPLC-ELSD/CAD
Identity ¹H NMR, LRMS¹H & ¹³C NMR, HRMS
Water Content Not typically measured<0.1% by Karl Fischer titration
Metal Content Not typically measured<10 ppm for common catalyst metals (by ICP-MS)
Storage Benchtop, ambient-20°C or -80°C, under Argon, desiccated

Part 3: References

  • Quinoxaline Chemistry: Synthesis and Application. Science of Synthesis. A comprehensive resource detailing the fundamental principles of quinoxaline formation and reactivity. [Link]

  • Purification of Laboratory Chemicals, 8th Edition. Elsevier. Provides standard protocols for the purification of common reagents and solvents, including o-phenylenediamine. [Link]

Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Quinoxaline derivatives represent a vital class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] As researchers increasingly explore their therapeutic potential, the transition from in vitro success to meaningful in vivo data presents a significant hurdle. Proper optimization of dosage and administration is paramount for achieving reproducible, translatable results. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to navigate the complexities of in vivo quinoxaline studies. It is designed to offer not just protocols, but the underlying scientific rationale to empower effective experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - The Foundations of Your Study

Q1: I have a promising new quinoxaline derivative. What are the absolute first steps before I even think about ordering animals?

A1: Before initiating any in vivo experiment, a thorough preclinical assessment is crucial to ensure the study is well-designed, ethical, and likely to yield meaningful data.[6][7][8][9]

Step 1: In-Depth Literature Review:

  • Target Compound Class: Research existing in vivo data on quinoxalines with similar core structures. Pay close attention to reported solvents, administration routes, dosing frequencies, and observed toxicities.[10][11][12]

  • Mechanism of Action: Understand the target pathway. This will inform the selection of appropriate animal models and pharmacodynamic readouts.

Step 2: Physicochemical Characterization:

  • Solubility Profiling: This is the most critical initial step. Poor solubility is a common failure point for in vivo studies.[13] Determine the solubility of your compound in a range of aqueous buffers (pH 1-7.5) and common organic solvents (e.g., DMSO, ethanol).[14][15]

  • Stability Analysis: Assess the stability of your compound in the chosen solvent/vehicle over time and under experimental conditions (e.g., temperature, light exposure). A compound that degrades in the syringe before injection is a source of significant error.

Step 3: Preliminary In Vitro Toxicology:

  • Before exposing a live animal, perform cytotoxicity assays on relevant cell lines (e.g., hepatic, renal) to get a preliminary indication of potential organ toxicity.[16][17] This can help predict potential adverse effects in vivo.

This initial investment of time and resources will prevent costly and ethically questionable in vivo study failures.

Q2: My quinoxaline is "sparingly soluble" in aqueous solutions. How do I choose the right vehicle for administration?

A2: This is one of the most common challenges. The goal is to create a formulation that is safe, stable, and maintains the compound in solution long enough for administration and absorption.

Common Vehicle Strategies for Poorly Soluble Quinoxalines:

Vehicle ComponentConcentration RangeProsCons & Considerations
DMSO <10% (IV), <25% (IP)Excellent solubilizing power for many organic compounds.[14]Can cause hemolysis (IV) and sterile peritonitis (IP) at high concentrations. Potential for vehicle-induced biological effects.[18]
PEG 300/400 10-60%Good co-solvent, generally well-tolerated.Can be viscous. Potential for renal toxicity at high doses or with chronic administration.
Tween 80 / Polysorbate 80 0.5-10%Surfactant that improves wetting and prevents precipitation.[18]Can cause hypersensitivity reactions, especially with IV administration. May alter the blood-brain barrier.
Carboxymethylcellulose (CMC) 0.5-2%Forms a suspension for oral (PO) or intraperitoneal (IP) administration.Not suitable for intravenous (IV) use. Requires careful homogenization to ensure uniform dosing.
Corn Oil / Sesame Oil N/ASuitable for highly lipophilic compounds for subcutaneous (SC) or oral (PO) routes.Can be slow to absorb. Potential for sterile abscesses at injection sites.

Step-by-Step Protocol for Vehicle Selection:

  • Start with a Co-solvent System: A common starting point is a ternary system, such as 10% DMSO / 40% PEG 400 / 50% Saline .

  • Solubility Test: Attempt to dissolve your compound at the highest desired concentration in your chosen vehicle. Use gentle warming (37°C) and vortexing.

  • Stability Check: Once dissolved, leave the solution at room temperature for at least 2-4 hours. Observe for any signs of precipitation. A clear solution is essential for IV administration to prevent emboli.

  • In-House Tolerance Study: Before beginning your main experiment, administer the chosen vehicle alone to a small cohort of animals. Monitor for any adverse reactions (e.g., lethargy, ruffled fur, injection site inflammation). This ensures that any toxicity observed in the main study can be attributed to your compound, not the vehicle.[18]

Q3: What is the best route of administration (IV, IP, PO) for my quinoxaline study, and what are the key considerations?

A3: The choice of administration route profoundly impacts the pharmacokinetic profile (i.e., the absorption, distribution, metabolism, and excretion) of your compound.[19][20] The decision should be based on the study's objective and the compound's properties.

RouteBioavailabilityOnset of ActionKey Considerations
Intravenous (IV) 100% (by definition)ImmediateRequires sterile, clear solution. Risk of embolism if precipitation occurs. Technically demanding. Best for determining intrinsic compound activity without absorption variables.
Intraperitoneal (IP) High but variable (~50-90%)RapidLess technically demanding than IV. Bypasses first-pass metabolism in the liver. Risk of injecting into organs (e.g., intestine, bladder).[11]
Oral Gavage (PO) Highly variable (<1% to >90%)SlowerClinically relevant route. Subject to first-pass metabolism and degradation in the GI tract. Requires evaluation of oral bioavailability.[20]
Subcutaneous (SC) Variable, slower absorptionSlowestForms a depot under the skin for sustained release. Suitable for suspensions and oil-based vehicles. Can cause local irritation.

Workflow for Route Selection:

G cluster_0 Route Selection Workflow start Study Objective? pk_study Pharmacokinetic (PK) Study? start->pk_study Determine intrinsic properties efficacy_study Efficacy / PD Study? start->efficacy_study Test therapeutic effect solubility Is compound soluble in IV-compatible vehicle? pk_study->solubility clinical_route What is the intended clinical route? efficacy_study->clinical_route iv_route Choose Intravenous (IV) solubility->iv_route Yes ip_route Choose Intraperitoneal (IP) solubility->ip_route No first_pass Is first-pass metabolism a major concern? first_pass->solubility No first_pass->ip_route Yes clinical_route->first_pass Parenteral po_route Choose Oral (PO) clinical_route->po_route Oral

Caption: Workflow for selecting an in vivo administration route.

Q4: How do I determine a safe and effective starting dose for my novel quinoxaline compound?

A4: Dose selection is a balancing act between efficacy and toxicity. A systematic approach is required.

  • In Vitro to In Vivo Extrapolation: Use your in vitro IC50 or EC50 values as a rough guide. A common, albeit very approximate, starting point for in vivo efficacy studies is 10-fold higher than the in vitro effective concentration, converted to a mg/kg dose. However, this does not account for PK/PD relationships.

  • Literature Precedent: The most reliable method is to find in vivo studies of structurally similar quinoxalines and use their reported effective dose ranges as a starting point.[10][11] For example, some quinoxaline derivatives have shown anticonvulsant activity with ED50 values in the range of 23-38 mg/kg.[10]

  • Dose Escalation / Maximum Tolerated Dose (MTD) Study: This is the gold standard for novel compounds.

    • Objective: To find the highest dose that can be administered without causing dose-limiting toxicity (DLT).

    • Design: Start with a low dose (e.g., 1-5 mg/kg). Treat a small group of animals (n=3) and monitor closely for 24-72 hours for signs of toxicity (weight loss >15-20%, severe lethargy, neurological signs).

    • Escalation: If the dose is well-tolerated, escalate the dose in the next cohort (e.g., to 10 mg/kg, then 30 mg/kg, etc.) until signs of toxicity are observed. The dose level just below the one causing DLT is the MTD.

    • LD50 Data: Some studies report the lethal dose 50 (LD50), which is the dose that is lethal to 50% of the animals. For example, various quinoxaline compounds have shown LD50 values ranging from 74 mg/kg to over 160 mg/kg via the IP route.[11] The MTD will be significantly lower than the LD50.

Part 2: Troubleshooting Guide - When Experiments Go Wrong

Even with careful planning, challenges are a normal part of in vivo research.[21][22]

Q5: My quinoxaline compound is precipitating out of solution right before or during injection. What should I do?

A5: This is a critical issue, especially for IV administration.

  • Immediate Action: Do not inject a solution with visible precipitate. This can cause fatal emboli in the animal.

  • Root Cause Analysis:

    • Saturation: Is your concentration too high for the chosen vehicle? Try reducing the dose concentration.

    • Temperature Change: Did the solution cool down after warming to dissolve the compound? Some compounds will crash out of solution as they return to room temperature. Prepare the formulation immediately before injection.

    • pH Shift: If you diluted your DMSO stock with a buffered saline, the pH change could cause precipitation. Test the final formulation's pH.

    • Vehicle Instability: Are the components of your vehicle system interacting or separating over time?

  • Solutions:

    • Re-evaluate the Vehicle: Go back to the vehicle selection protocol. You may need to increase the percentage of co-solvents (e.g., PEG, DMSO) or add a surfactant like Tween 80.

    • Change the Administration Route: If IV formulation proves impossible, consider IP or SC administration, which are more tolerant of fine suspensions.

    • Use a Suspension: For IP or PO routes, you can formulate the compound as a homogenous suspension using 0.5% carboxymethylcellulose (CMC). Ensure the suspension is vigorously mixed before drawing up each dose to guarantee uniformity.

Q6: I'm observing unexpected toxicity (e.g., rapid weight loss, seizures, lethargy) even at doses I thought were safe. How can I troubleshoot this?

A6: Unexpected toxicity can derail a study. A systematic investigation is key.

G cluster_1 Troubleshooting In Vivo Toxicity start Unexpected Toxicity Observed check_vehicle Administer Vehicle Alone to a Control Group start->check_vehicle vehicle_toxic Toxicity Observed? check_vehicle->vehicle_toxic re_formulate Reformulate: Reduce DMSO/Tween, or change vehicle vehicle_toxic->re_formulate Yes compound_issue Toxicity is Compound-Related vehicle_toxic->compound_issue No dose_too_high Is the dose too high? (Review MTD data) compound_issue->dose_too_high off_target Potential Off-Target Effect? compound_issue->off_target metabolite Is a toxic metabolite being formed? compound_issue->metabolite reduce_dose Reduce Dose & Frequency dose_too_high->reduce_dose necropsy Perform Necropsy & Histology on affected organs off_target->necropsy pk_study Conduct PK study to assess drug exposure (AUC) metabolite->pk_study

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

  • Step 1: Rule out the Vehicle: As mentioned, always run a vehicle-only control group. Toxicity from solvents like DMSO is dose-dependent.[18]

  • Step 2: Review Dosing Calculations: Double-check all calculations for dose concentration and injection volume. A simple decimal error can be catastrophic.

  • Step 3: Consider Pharmacokinetics: A compound with a very long half-life can accumulate with repeated dosing, leading to toxicity. A pharmacokinetic study can reveal if drug exposure (AUC) is higher than anticipated.[20]

  • Step 4: Off-Target Effects: Quinoxalines can have diverse biological activities.[1][23] The observed toxicity may be an on-target effect at a different site or a completely off-target effect. A limited necropsy and histopathology of major organs (liver, kidney, spleen, heart) can provide clues.[16][18]

  • Step 5: Adjust the Dosing Regimen: If the compound is necessary but toxicity is an issue, try reducing the dose or decreasing the dosing frequency (e.g., from once daily to every other day).[24]

Q7: I'm not seeing the expected therapeutic effect, even at the MTD. What are the potential causes?

A7: A lack of efficacy can be as perplexing as unexpected toxicity.

  • Poor Bioavailability/Exposure: This is the most common reason for a lack of efficacy, especially with oral administration. The compound may not be absorbed from the gut or may be cleared by the liver too quickly.[20]

    • Solution: Conduct a basic pharmacokinetic study. Measure the plasma concentration of your compound at several time points after dosing. If exposure is low, you may need to increase the dose, change the formulation to improve solubility, or switch to a route with higher bioavailability (e.g., from PO to IP).[25]

  • Rapid Metabolism: The compound might be rapidly converted to inactive metabolites.

    • Solution: Analyze plasma samples not just for the parent compound but also for potential metabolites.

  • Inappropriate Animal Model: Does the animal model accurately reflect the human disease you are trying to treat? Is the target expressed and functional in the same way?

    • Solution: Re-read the literature to validate your model choice. Confirm target expression in your animal tissues.[26]

  • Flawed Experimental Design: Ensure your experimental design includes appropriate controls, randomization, and blinding to reduce bias.[6][26] Check that your outcome measures are sensitive and relevant to the therapeutic effect.

References

  • Abulkhair, H. S., Elmeligie, S., Ghiaty, A., El-Morsy, A., Bayoumi, A. H., Ahmed, H. E. A., El-Adl, K., Zayed, M. F., Hassan, M. H., Akl, E. N. A., & El-Zoghbi, M. S. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(5), e2000449. Available from: [Link]

  • Soto-Blanco, B., & T-G, A. (2008). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Journal of Applied Toxicology, 28(2), 228-232. Available from: [Link]

  • Pound, P., & Ritskes-Hoitinga, M. (2018). General Principles of Preclinical Study Design. In The COST Manual of Laboratory Animal Care and Use. CRC Press. Available from: [Link]

  • Bouaicha, O., Belkacem, N., May, S., Boumendjel, A., & Messarah, M. (2020). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in Wistar rat. Toxicology Reports, 7, 1039-1045. Available from: [Link]

  • Ali, M. M., Ismail, N. H., & Choon, T. S. (2017). a review on biological studies of quinoxaline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 28-44. Available from: [Link]

  • Zaczyk, M., & Niziol-Lukaszewska, Z. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(23), 11200. Available from: [Link]

  • Aouad, M. R., Bardaweel, S. K., & Sahu, R. (2014). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-693. Available from: [Link]

  • Alfadil, A., Al-Onazi, W. A., Al-Obeed, O. A., Al-Qahtani, W. S., Al-Ahdal, M. N., & Al-Abdullah, N. A. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 19(8), e0300079. Available from: [Link]

  • Alfadil, A., Al-Onazi, W. A., Al-Obeed, O. A., Al-Qahtani, W. S., Al-Ahdal, M. N., & Al-Abdullah, N. A. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine. bioRxiv. Available from: [Link]

  • Alfadil, A., Al-Onazi, W. A., Al-Obeed, O. A., Al-Qahtani, W. S., Al-Ahdal, M. N., & Al-Abdullah, N. A. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS ONE, 19(8), e0300079. Available from: [Link]

  • Montero, V., Van-Dijk, J., Stigliani, J.-L., & Dumur, F. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2917. Available from: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available from: [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering, 10(10), 1209. Available from: [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available from: [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available from: [Link]

  • Fernández-Fernández, O., Puig, J., Beleta, J., Domènech, T., Gristwood, R. W., & Palacios, J. M. (1998). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 105-112. Available from: [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. ResearchGate. Available from: [Link]

  • ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. Available from: [Link]

  • Zhivodrova, Y. V., Fisyuk, A. S., & Gutorov, V. V. (2024). Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats. Xenobiotica, 54(1), 1-8. Available from: [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Spectral Instruments Imaging. Available from: [Link]

  • El-Naggar, A. M., Al-Mahmoudy, A. M. M., & El-Sayed, R. K. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(19), 6825. Available from: [Link]

  • Mondal, S., & Ghosh, C. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 652-666. Available from: [Link]

  • Undevia, S. D., Innocenti, F., Ramirez, J., House, L., Desai, A. A., Skoog, L. A., Singh, D. A., Karrison, T., Kindler, H. L., & Ratain, M. J. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour agent R(+)XK469 in patients with advanced solid tumours. European Journal of Cancer, 44(12), 1662-1671. Available from: [Link]

  • Sun, H., Wu, W., & Zhang, H. (2017). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 22(6), 953. Available from: [Link]

  • Al-Harbi, N. O. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Pharmaceutical Research International, 35(19), 41-57. Available from: [Link]

  • Chemistry World. (2024). How to troubleshoot experiments. Chemistry World. Available from: [Link]

  • Al-Suwaidan, I. A., & Abdel-Aziz, H. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23. Available from: [Link]

  • Singh, P., & Kaur, N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6692. Available from: [Link]

  • Singh, P., & Kaur, N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. ResearchGate. Available from: [Link]

  • Montero, V., Van-Dijk, J., & Stigliani, J.-L. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Available from: [Link]

  • Martinez, M. N. (2017). Solubility Criteria for Veterinary Drugs. U.S. Pharmacopeia. Available from: [Link]

  • Dehnavi, F., & Akhavan, M. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available from: [Link]

  • Singh, P., & Kaur, N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6692. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(10), 1313. Available from: [Link]

  • U.S. Pharmacopeia. (2013). Veterinary Application of In Vitro Dissolution Data and the Biopharmaceuticals Classification System. U.S. Pharmacopeia. Available from: [Link]

  • Chen, Y., & Wang, Y. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 39. Available from: [Link]

  • Hernández-Vázquez, E., & Zárate-Ramos, J. J. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 7(2), 163-173. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline and Other Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the promising scaffolds in medicinal chemistry, the quinoxaline nucleus has attracted considerable attention. Quinoxaline derivatives are a class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This guide provides a comparative analysis of the potential antimicrobial efficacy of a specific derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, against established antimicrobial agents. While direct experimental data for this particular compound is not yet broadly published, this guide will leverage structure-activity relationships from closely related analogs and outline the rigorous experimental methodologies required for its evaluation.

The core quinoxaline structure, a fusion of a benzene and a pyrazine ring, offers a versatile platform for chemical modification.[3] The antimicrobial potency of these derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.[4] The subject of this guide, this compound, features a methyl group at the 2-position and a dihydroxypropyl group at the 3-position. The dihydroxypropyl moiety is of particular interest as it may enhance the compound's aqueous solubility and potential for hydrogen bonding interactions with biological targets, which could influence its antimicrobial profile.

Comparative Antimicrobials: Benchmarking Efficacy

To contextualize the potential efficacy of this compound, it is essential to compare it against well-characterized antimicrobial agents with established clinical utility. For the purpose of this guide, we will consider:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is widely used to treat a variety of bacterial infections.

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and inhibition of fungal growth.

Experimental Methodologies for Antimicrobial Susceptibility Testing

To ensure the scientific rigor and reproducibility of antimicrobial efficacy studies, standardized protocols are paramount. The following are detailed methodologies for key experiments used to evaluate and compare the antimicrobial activity of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) and standard antimicrobials in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Visually Read Results Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to specific antimicrobial agents. It is based on the principle that an antimicrobial-impregnated disk will create a zone of inhibition on an agar plate seeded with the test organism.

Protocol:

  • Plate Preparation:

    • Prepare a lawn of the test bacteria on the surface of a Mueller-Hinton agar plate by evenly swabbing a standardized inoculum (0.5 McFarland).

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antimicrobials onto the surface of the agar.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Comparative Efficacy: A Prospective Analysis

The following table presents a hypothetical but plausible comparison of the antimicrobial activity of this compound against standard antimicrobials. The data is extrapolated from published results for structurally similar quinoxaline derivatives.[1][2][5]

MicroorganismAntimicrobial AgentMinimum Inhibitory Concentration (MIC) in µg/mL
Gram-Positive Bacteria
Staphylococcus aureus (ATCC 29213)This compound4 - 16
Ciprofloxacin0.25 - 1
Bacillus subtilis (ATCC 6633)This compound8 - 32
Ciprofloxacin0.125 - 0.5
Gram-Negative Bacteria
Escherichia coli (ATCC 25922)This compound16 - 64
Ciprofloxacin0.015 - 0.125
Pseudomonas aeruginosa (ATCC 27853)This compound> 64
Ciprofloxacin0.25 - 1
Fungi
Candida albicans (ATCC 90028)This compound32 - 128
Fluconazole0.25 - 2
Aspergillus niger (ATCC 16404)This compound64 - 256
Fluconazole8 - 32

Interpretation of Prospective Data: Based on the known antimicrobial activities of other quinoxaline derivatives, it is anticipated that this compound would exhibit moderate activity against Gram-positive bacteria and some Gram-negative bacteria.[1][2] Its efficacy against Pseudomonas aeruginosa and fungal pathogens is likely to be lower. The MIC values for ciprofloxacin and fluconazole are provided as a benchmark for potent antimicrobial activity.

Mechanism of Action: Insights from Quinoxaline Derivatives

The antibacterial activity of many quinoxaline derivatives, particularly the quinoxaline 1,4-di-N-oxides, is attributed to their ability to generate reactive oxygen species (ROS).[6][7] This process is often initiated by the bioreduction of the N-oxide groups by bacterial nitroreductases, leading to the formation of radical species that can damage cellular macromolecules, including DNA.[3][6] This mechanism of action, involving oxidative stress, is a promising avenue for combating antibiotic-resistant bacteria.[7] Some quinoxaline derivatives have also been shown to inhibit bacterial DNA gyrase.[7]

Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides

MoA QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Nitroreductase Bacterial Nitroreductase QdNO->Nitroreductase Bioreduction Radical Radical Intermediate Nitroreductase->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS DNA_damage DNA Damage (Strand Breaks) ROS->DNA_damage Cell_death Bacterial Cell Death DNA_damage->Cell_death

Caption: Proposed mechanism of action for quinoxaline 1,4-di-N-oxides.

Conclusion and Future Directions

Quinoxaline derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents.[4][8] While the specific antimicrobial profile of this compound requires experimental validation, the existing body of literature on related compounds suggests potential for moderate antibacterial activity. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of this and other novel quinoxaline derivatives. Future research should focus on the synthesis and comprehensive antimicrobial testing of a library of such compounds to elucidate structure-activity relationships and identify lead candidates for further development in the fight against antimicrobial resistance.

References

  • Singh, D. P., Kumar, D., & Kush, A. K. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(7), 4768-4777. [Link]

  • El-Gendy, M. A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4193. [Link]

  • Ali, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 864-873. [Link]

  • Chen, J., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(35), 20845-20854. [Link]

  • Li, Y., et al. (2019). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 10, 239. [Link]

  • Chen, X., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 290. [Link]

  • Singh, D. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2439-2449. [Link]

  • Montana, M., et al. (2021). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 42, 128059. [Link]

  • Al-Onazi, W. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2351–2359. [Link]

  • Al-Onazi, W. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2351–2359. [Link]

  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. (2025). Journal of Dental Research. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Structural Activity Relationship of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline analogs, a specific class of quinoxaline derivatives with significant therapeutic potential. By exploring their synthesis, biological activities, and structure-activity relationships (SAR), we aim to furnish researchers and drug development professionals with a comprehensive understanding of this promising molecular framework.

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a versatile template for the design of novel therapeutic agents.[3] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow upon the quinoxaline nucleus unique electronic and steric properties, enabling it to interact with a wide range of biological targets. Consequently, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][4]

The biological profile of quinoxaline derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic system. This guide focuses on a specific substitution pattern: a methyl group at the 2-position and a 2',3'-dihydroxypropyl side chain at the 3-position. This combination of a small alkyl group and a polar, hydroxylated aliphatic chain presents an intriguing profile for biological investigation.

Navigating the Synthetic Landscape

The synthesis of this compound analogs can be strategically approached through the functionalization of a key intermediate, 2-chloro-3-methylquinoxaline. This versatile precursor provides a reactive site for the introduction of the dihydroxypropyl moiety.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the condensation of o-phenylenediamine with ethyl pyruvate to yield 2-hydroxy-3-methylquinoxaline. Subsequent chlorination with a reagent such as phosphorus oxychloride (POCl₃) affords the crucial intermediate, 2-chloro-3-methylquinoxaline.[5] The introduction of the dihydroxypropyl side chain can then be achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

  • Synthesis of 2-Hydroxy-3-methylquinoxaline: A mixture of o-phenylenediamine and ethyl pyruvate in a suitable solvent like n-butanol is refluxed. The product precipitates upon cooling and can be purified by recrystallization.

  • Synthesis of 2-Chloro-3-methylquinoxaline: 2-Hydroxy-3-methylquinoxaline is treated with phosphorus oxychloride, typically with gentle heating. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed, and recrystallized to yield 2-chloro-3-methylquinoxaline.[5]

  • Synthesis of this compound: The 2-chloro-3-methylquinoxaline is reacted with a suitable three-carbon synthon containing the dihydroxy functionality, such as 3-amino-1,2-propanediol, in the presence of a base and a suitable solvent. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. Purification can be achieved through column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product o-phenylenediamine o-phenylenediamine 2-hydroxy-3-methylquinoxaline 2-hydroxy-3-methylquinoxaline o-phenylenediamine->2-hydroxy-3-methylquinoxaline Condensation ethyl pyruvate ethyl pyruvate ethyl pyruvate->2-hydroxy-3-methylquinoxaline 2-chloro-3-methylquinoxaline 2-chloro-3-methylquinoxaline 2-hydroxy-3-methylquinoxaline->2-chloro-3-methylquinoxaline POCl₃ This compound This compound 2-chloro-3-methylquinoxaline->this compound Nucleophilic Substitution (e.g., with 3-amino-1,2-propanediol)

Caption: Synthetic workflow for this compound.

Comparative Biological Activity of Quinoxaline Analogs

While specific data for a series of this compound analogs is limited in the public domain, we can infer their potential biological activities by examining structurally related compounds. The introduction of a dihydroxypropyl side chain is particularly noteworthy, as hydroxyl groups can participate in hydrogen bonding with biological macromolecules, potentially enhancing binding affinity and selectivity.

A structurally related compound, 1-(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydroxypropane, has been reported to exhibit anti-HIV activity.[6] This finding suggests that the dihydroxypropyl moiety can contribute to antiviral properties. Furthermore, various 2,3-disubstituted quinoxalines have demonstrated significant antimicrobial and anticancer activities.[1][7]

To provide a comparative framework, the following table summarizes the biological activities of representative 2,3-disubstituted quinoxaline derivatives from the literature. This data, while not specific to the dihydroxypropyl analogs, offers valuable insights into the potential of this class of compounds.

Compound Substituent at C2 Substituent at C3 Biological Activity Cell Line/Organism IC₅₀ / MIC (µM) Reference
Analog A -Cl-NH-ArylAnticancerMCF-7Not specified[1]
Analog B -S-Aryl-S-ArylAntibacterialS. aureusNot specified[7]
Analog C -NH-Aryl-NH-ArylAntibacterialMRSA0.25 - 1 mg/L[8]
Analog D -Cl-N-arylAntileishmanialL. amazonensis1.4 - 8.6[2]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is governed by the interplay of their structural features. A systematic analysis of these features provides a roadmap for designing more potent and selective compounds.

The Significance of the 2-Methyl Group

The methyl group at the 2-position, while small, can influence the molecule's overall lipophilicity and steric profile. This can affect its ability to cross cell membranes and interact with the active site of a target protein. In many quinoxaline series, a methyl group at this position has been found to be favorable for antimicrobial activity.[9]

The Crucial Role of the 3-(2',3'-Dihydroxypropyl) Side Chain

The dihydroxypropyl side chain is arguably the most critical determinant of the biological activity of these analogs. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with polar residues in a protein's binding pocket. The flexibility of the propyl chain allows for conformational adjustments to optimize these interactions. The stereochemistry of the two hydroxyl groups (i.e., (2'R,3'R), (2'S,3'S), or meso) is also expected to play a pivotal role in determining biological activity, as different stereoisomers will present the hydroxyl groups in distinct spatial orientations.

Impact of Substitutions on the Benzene Ring

Modifications to the benzene ring of the quinoxaline nucleus offer another avenue for optimizing activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its reactivity and binding characteristics. Furthermore, the size and lipophilicity of these substituents can impact solubility and pharmacokinetic properties.

SAR_Diagram cluster_quinoxaline This compound Core Quinoxaline_Core Quinoxaline Nucleus Electronic_Effects Electronic_Effects Quinoxaline_Core->Electronic_Effects Substituents on Benzene Ring Methyl_Group 2-Methyl Group Lipophilicity Lipophilicity Methyl_Group->Lipophilicity Sterics Sterics Methyl_Group->Sterics Dihydroxypropyl_Chain 3-(2',3'-Dihydroxypropyl) Side Chain Hydrogen_Bonding Hydrogen_Bonding Dihydroxypropyl_Chain->Hydrogen_Bonding Stereochemistry Stereochemistry Dihydroxypropyl_Chain->Stereochemistry

Caption: Key structural features influencing the SAR of the analogs.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound analogs, a battery of in vitro assays is essential.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compounds: The quinoxaline analogs are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the test compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoxaline analogs and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a dihydroxypropyl side chain offers significant opportunities for enhancing biological activity through targeted hydrogen bonding interactions. While a comprehensive SAR study for this specific class of analogs is yet to be published, the available data on related quinoxaline derivatives strongly suggests their potential as antimicrobial and anticancer agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs. Key areas of investigation should include:

  • Stereoselective synthesis to evaluate the impact of the diol stereochemistry on activity.

  • Modification of the benzene ring with various substituents to optimize pharmacokinetic and pharmacodynamic properties.

  • Elucidation of the mechanism of action to identify the specific molecular targets of the most active compounds.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of new and effective drugs.

References

  • Gaonkar, S. L., et al. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445-458. [Link]

  • Cogo, J., et al. (2015). Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. European Journal of Medicinal Chemistry, 90, 683-696. [Link]

  • El-Gendy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Saeed, A., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of the Iranian Chemical Society, 19(8), 3247-3260. [Link]

  • Refaat, H. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • Lee, C. H., et al. (1995). Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs. Journal of Medicinal Chemistry, 38(17), 3328-3336. [Link]

  • Array, Inc. (2016). Substituted quinoxalines as B-RAF kinase inhibitors. U.S.
  • Janssen Pharmaceutica NV. (2018). Substituted quinoxaline derivatives as inhibitors of pfkfb.
  • Hesse, M., et al. (1998). Synthesis and anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. Journal of Medicinal Chemistry, 41(24), 4803-4812. [Link]

  • Singh, D., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2425. [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis and anti-HIV activity of new 6-thioarylpyrimidines and related compounds. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(7), 1571-1583. [Link]

  • Chun, B. K., et al. (2003). Synthesis, anti-HIV activity, and molecular mechanism of drug resistance of L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of Medicinal Chemistry, 46(16), 3448-3454. [Link]

  • Singh, D., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2425. [Link]

  • IKKIRIS Bio, Inc. (2020). Quinoxaline compounds and uses thereof.
  • Janssen Pharmaceutica NV. (2010). Quinoline derivatives as antibacterial agents. U.S.
  • Pfizer Inc. (2006). Preparation of high purity substituted quinoxaline.
  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(10), 6939-6948. [Link]

  • Punji, B., & Dubey, S. (2021). Synthetic pathway to prepare 2,3-disubstituted quinoxalines (15) with HFIP. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. Frontiers in Chemistry, 11, 1226953. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Compounds Containing 2,3-Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 735817. [Link]

  • Farghaly, T. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]

  • Al-Adham, I. S. I., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(45), 29285-29296. [Link]

  • Al-Dhfyan, A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2521-2528. [Link]

  • Refaat, H. M., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098. [Link]

Sources

"comparative analysis of different synthesis routes for quinoxaline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide array of biological activities and applications in organic electronics.[1][2][3] The synthesis of the quinoxaline scaffold is a mature field, yet it continues to evolve with the advent of new synthetic methodologies aimed at improving efficiency, safety, and environmental sustainability. This guide provides a comparative analysis of different synthesis routes for quinoxaline derivatives, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols for researchers in drug development and materials science.

Foundational Principles of Quinoxaline Synthesis

The most prevalent and historically significant method for synthesizing the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This reaction forms the basis for many of the more advanced methods discussed herein. The choice of synthetic route is often dictated by factors such as the desired substitution pattern, the availability and stability of starting materials, and the desired scale of the reaction. Modern synthetic efforts have focused on overcoming the limitations of classical methods, such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.[5][6]

Comparative Analysis of Key Synthetic Routes

Here, we compare three representative and widely employed methods for the synthesis of quinoxaline derivatives: the classical thermal condensation, a green microwave-assisted solvent-free approach, and a modern transition-metal-free catalytic method.

Parameter Classical Thermal Condensation Microwave-Assisted Solvent-Free Transition-Metal-Free (I₂-catalyzed)
Starting Materials o-phenylenediamine, 1,2-dicarbonylo-phenylenediamine, 1,2-dicarbonylo-phenylenediamine, α-hydroxyketone
Key Reagents/Catalyst Ethanol or Acetic AcidNone (or solid support like alumina)Iodine (I₂)
Solvent Ethanol, Acetic AcidNoneDimethyl sulfoxide (DMSO)
Reaction Time 30 min - 12 hours[3][4]2 - 6 minutes[7]~12 hours[3]
Typical Yield 34 - 85%[8]71 - 98%[7]78 - 99%[1]
Energy Input Conventional heating (reflux)Microwave irradiationRoom Temperature
Environmental Impact Moderate (solvent waste)Low (solvent-free)Moderate (use of DMSO)
Advantages Simple, well-established, reliable.Extremely rapid, high yields, eco-friendly.[7][9]Mild conditions, avoids pre-oxidation of α-hydroxyketone.[1]
Disadvantages Longer reaction times, use of solvents, sometimes lower yields.[5]Requires specialized microwave reactor.Longer reaction time compared to microwave methods.

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol details the traditional and widely used method for synthesizing 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil.[4]

Experimental Procedure:

  • To a warm solution of benzil (2.1 g, 10 mmol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 10 mmol) in 8 mL of rectified spirit.

  • Warm the resulting mixture on a water bath for 30 minutes.[4]

  • Add water dropwise to the warm solution until a slight cloudiness persists.

  • Cool the mixture to room temperature to allow for crystallization.

  • Collect the precipitated product by filtration and wash with a small amount of cold rectified spirit.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Causality of Experimental Choices:

  • Warming the solutions: This ensures that the reactants are fully dissolved and increases the rate of the condensation reaction.

  • Use of rectified spirit (ethanol): It is a good solvent for both reactants and the product at elevated temperatures, but allows for precipitation of the product upon cooling and addition of water.

  • Dropwise addition of water: This induces crystallization by decreasing the solubility of the product in the solvent mixture.

Protocol 2: Green Synthesis of Quinoxalines via Microwave-Assisted Solvent-Free Reaction

This protocol describes an environmentally friendly and highly efficient method for the synthesis of quinoxalines without the use of a solvent or catalyst, employing microwave irradiation.[7][10]

Experimental Procedure:

  • In a microwave-safe vessel, thoroughly mix the 1,2-diaminobenzene derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 160-300W) for 2-6 minutes.[7][11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product can be purified by recrystallization from ethanol.

Causality of Experimental Choices:

  • Solvent-free conditions: This minimizes environmental impact and simplifies the work-up procedure.[10]

  • Microwave irradiation: This provides rapid and uniform heating, dramatically reducing the reaction time and often increasing the yield compared to conventional heating.[10][12]

Protocol 3: Modern Transition-Metal-Free Synthesis from α-Hydroxy Ketones

This protocol outlines a one-pot, two-step procedure for the synthesis of quinoxaline derivatives from α-hydroxy ketones using iodine as a catalyst and DMSO as both the solvent and oxidant.[1]

Experimental Procedure:

  • To a solution of the α-hydroxy ketone (1 mmol) in DMSO (3 mL), add iodine (20 mol%).

  • Stir the mixture at 80 °C for the time required to oxidize the α-hydroxy ketone to the corresponding 1,2-dicarbonyl compound (monitor by TLC).

  • To the same reaction mixture, add the o-phenylenediamine derivative (1 mmol).

  • Continue stirring at 80 °C until the condensation reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Iodine as a catalyst: Iodine is a mild and inexpensive Lewis acid that catalyzes both the oxidation of the α-hydroxy ketone and the subsequent condensation reaction.[1]

  • DMSO as solvent and oxidant: DMSO serves as a suitable solvent for the reaction and also acts as the oxidant for the conversion of the α-hydroxy ketone to the 1,2-dicarbonyl intermediate.[1]

  • One-pot procedure: This approach avoids the isolation of the intermediate 1,2-dicarbonyl compound, which can be unstable, thus improving the overall efficiency of the synthesis.

Mechanistic Insights and Visualizations

The synthesis of quinoxalines generally proceeds through a well-understood mechanism involving the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration.

General Reaction Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product o-phenylenediamine o-phenylenediamine Condensation & Cyclization Condensation & Cyclization o-phenylenediamine->Condensation & Cyclization 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Condensation & Cyclization Quinoxaline Derivative Quinoxaline Derivative Condensation & Cyclization->Quinoxaline Derivative

Caption: General workflow for quinoxaline synthesis.

Mechanism of Classical Quinoxaline Synthesis

G o-phenylenediamine o-phenylenediamine Intermediate_1 Iminium Intermediate o-phenylenediamine->Intermediate_1 Nucleophilic Attack 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Quinoxaline Quinoxaline Intermediate_2->Quinoxaline Dehydration

Caption: Mechanism of classical quinoxaline synthesis.

Conclusion and Future Perspectives

The synthesis of quinoxaline derivatives has evolved from classical, often harsh, methods to more sophisticated, efficient, and environmentally friendly protocols. The choice of a particular synthetic route should be guided by a careful consideration of factors such as reaction time, yield, cost, safety, and environmental impact. Microwave-assisted and transition-metal-free catalytic methods offer significant advantages over traditional approaches and are likely to see continued development and application in both academic and industrial settings. Future research will likely focus on the development of even more sustainable methods, such as the use of biocatalysis and flow chemistry, to further enhance the efficiency and green credentials of quinoxaline synthesis.

References

  • Ma, D., et al. (2015). A straightforward one-pot two-step procedure for the synthesis of quinoxaline derivatives from α-hydroxy ketones. PubMed Central. [Link]

  • Zhou, J.-F., et al. (2009). Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. Synthetic Communications. [Link]

  • Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. [Link]

  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]

  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. [Link]

  • Bandyopadhyay, D., et al. (2010). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules. [Link]

  • Ruiz-Reyes, E., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]

  • Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

  • IJIRT. (2023). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. [Link]

  • Salve, P. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. YouTube. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • Springer. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. [Link]

  • IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. [Link]

  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

  • Ubarhande, S. S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

  • ResearchGate. (n.d.). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • IJRAR.org. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoxaline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of quinoxaline derivatives is paramount. These heterocyclic compounds are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antiviral, anticancer, and antibacterial properties.[1][2] The reliability of analytical data underpins critical decisions throughout the drug development lifecycle, from pharmacokinetic studies to quality control of the final product. Consequently, the methods used for their quantification must be rigorously validated to ensure they are fit for purpose.

This guide provides an in-depth comparison of common analytical techniques for quinoxaline quantification and, crucially, details the process of cross-validation. Cross-validation is essential when data from different analytical methods or laboratories need to be compared or combined, ensuring data integrity and consistency.[3] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data and protocols.

The Analytical Landscape for Quinoxaline Quantification

The choice of an analytical method for quinoxaline quantification is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, the required sensitivity, and the desired level of structural information.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for the routine analysis of quinoxalines.[5] It is particularly well-suited for non-volatile and thermally labile compounds.[6][7] Reverse-phase HPLC with a C18 column is a common approach, offering good separation of quinoxaline derivatives from various matrices.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile quinoxaline derivatives.[10][11][12] It provides excellent separation and definitive identification based on the mass spectrum of the analyte.[4] However, it may require derivatization for non-volatile quinoxalines to make them amenable to GC analysis.[13]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers the highest sensitivity and selectivity for quinoxaline quantification.[14][15][16] This technique is ideal for analyzing trace levels of quinoxalines in complex biological matrices, such as plasma and tissue samples.[14][15]

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for quinoxaline analysis.

Method_Selection Analyte Quinoxaline Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile HighSensitivity High Sensitivity Required? Volatile->HighSensitivity No GCMS GC-MS Volatile->GCMS Yes HPLC HPLC-UV HighSensitivity->HPLC No UPLCMSMS UPLC-MS/MS HighSensitivity->UPLCMSMS Yes

Caption: Decision tree for selecting an analytical method for quinoxaline quantification.

The Imperative of Cross-Validation

In drug development, it is common for analytical methods to be updated or for samples to be analyzed in different laboratories. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. According to the International Council for Harmonisation (ICH) M10 guideline, cross-validation is necessary when data from different methods or laboratories are combined or compared.[3]

The primary objective of cross-validation is to ensure the consistency and reliability of data throughout the lifecycle of a drug product. This is a critical aspect of maintaining data integrity and is a key focus of regulatory bodies.[17][18][19][20]

The workflow for a typical cross-validation study is depicted below.

Cross_Validation_Workflow start Define Cross-Validation Scope & Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC-UV vs. UPLC-MS/MS) start->select_methods prepare_samples Prepare a Set of Identical Samples (Spiked QCs & Incurred Samples) select_methods->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 collect_data Collect & Process Data from Both Methods analyze_method1->collect_data analyze_method2->collect_data statistical_analysis Perform Statistical Comparison (e.g., Bland-Altman, Deming Regression) collect_data->statistical_analysis evaluate Evaluate Results Against Acceptance Criteria statistical_analysis->evaluate report Document Findings in a Validation Report evaluate->report

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Performance of Analytical Methods for Quinoxaline Quantification

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of quinoxaline derivatives. These values are based on published data and represent what can be expected from well-optimized methods.[4][5][14]

Performance ParameterHPLC-UVGC-MSUPLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Linearity (R²) > 0.995> 0.998> 0.999
Precision (%RSD) < 5%< 10%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes
Specificity ModerateHighVery High

Experimental Protocol: Cross-Validation of HPLC-UV and UPLC-MS/MS Methods for Quinoxaline Quantification

This section provides a detailed, step-by-step protocol for the cross-validation of an existing HPLC-UV method with a newly developed UPLC-MS/MS method for the quantification of a specific quinoxaline derivative in a pharmaceutical formulation.

Objective

To demonstrate the equivalence of the HPLC-UV and UPLC-MS/MS methods for the quantification of Quinoxaline-X in a tablet formulation and to ensure that the methods can be used interchangeably.

Materials and Reagents
  • Quinoxaline-X reference standard

  • Placebo tablet formulation

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Validated HPLC-UV method and UPLC-MS/MS method protocols

Preparation of Validation Samples

A minimum of three batches of quality control (QC) samples should be prepared by spiking the placebo with known concentrations of Quinoxaline-X. The concentration levels should cover the analytical range of both methods (e.g., low, medium, and high QC samples). Additionally, at least one batch of incurred samples (tablets from a manufacturing batch) should be included.

Analytical Procedure
  • Analyze the prepared QC and incurred samples in replicate (n=6) using both the validated HPLC-UV method and the UPLC-MS/MS method.

  • The analysis should be performed by the same analyst on the same day to minimize variability.

Data Analysis and Acceptance Criteria

The results obtained from both methods will be statistically compared. The acceptance criteria should be predefined in the validation protocol.

  • Accuracy and Precision: The mean concentration and relative standard deviation (RSD) for each QC level should be calculated for both methods. The results should be within the acceptance criteria of the respective validated methods.

  • Statistical Comparison: A statistical test, such as the Bland-Altman plot or Deming regression, should be used to assess the agreement between the two methods. The 95% confidence intervals of the differences between the two methods should be within a predefined acceptance range (e.g., ±20%).

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring the long-term consistency and reliability of data in a regulated environment. By carefully selecting the appropriate analytical techniques and rigorously performing cross-validation studies, researchers and drug development professionals can have a high degree of confidence in their analytical results. This guide provides a framework for understanding the key analytical methods for quinoxaline quantification and for implementing a robust cross-validation strategy, ultimately contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column.
  • PubMed. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • J-STAGE. Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method.
  • LCGC International. Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. 2021-10-01.
  • PubMed. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. Wei Sheng Yan Jiu. 2021 Jul;50(4):620-624.
  • Ingenta Connect. Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. 2014 May 24.
  • PubMed.
  • Benchchem. A Comparative Guide to HPLC and GC-MS for Purity Confirmation of 5-Methyl-2-thiophenecarboxaldehyde.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. 2024 June 14.
  • Semantic Scholar.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ResearchGate. Validation and quantification of a UPLC-MS/MS method for the simultaneous determination of quinocetone and its main metabolites (3-methylquinoxaline-2-carboxylic acid and dedioxoquinenone)
  • J-STAGE.
  • ResearchGate. LC-MS/MS parameters for quinoxalines | Download Table.
  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. 2024 Nov 6.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R2)
  • Frontiers.
  • ResearchGate. Derivatization of glyoxal to quinoxaline (a) for the purpose of GC....
  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. 2025 June 19.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. 2025 June 6.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • PubMed.
  • PMC.

Sources

A Comparative Toxicological Assessment of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline Against Established Quinoxaline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

Introduction: The Imperative of Early Toxicity Profiling in Drug Discovery

In the landscape of pharmaceutical development, the early and comprehensive assessment of a drug candidate's toxicity profile is not merely a regulatory hurdle but a cornerstone of successful translation from bench to bedside.[1][2] A significant proportion of promising therapeutic agents fail in later stages of development due to unforeseen adverse effects, leading to substantial financial and temporal losses.[1][2] Therefore, a proactive and robust toxicological evaluation is paramount. This guide provides a comparative framework for assessing the toxicity profile of a novel quinoxaline derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, against established drugs sharing the same core scaffold.

Quinoxaline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4][5] However, the biological activity of these compounds is often accompanied by toxicity concerns that necessitate careful evaluation.[4][6] This guide will delineate a structured approach to characterizing the toxicological properties of this compound, providing a roadmap for researchers to generate critical safety data.

The Compounds: A Structural Overview

A comparative analysis requires a clear understanding of the chemical entities involved. Here, we introduce the subject of our investigation and select two commercially available, structurally related drugs for comparison.

Investigational Compound:

  • This compound: A novel quinoxaline derivative with potential therapeutic applications. Its toxicity profile is currently uncharacterized.

Comparator Drugs:

  • Brimonidine: An α2-adrenergic agonist used in the treatment of glaucoma. It features a quinoxaline core and has a well-documented safety profile.[7]

  • Echinomycin: A quinoxaline-containing polypeptide antibiotic with potent anticancer activity. Its clinical use has been limited by its toxicity.[3]

The rationale for selecting these comparators lies in their shared quinoxaline scaffold, established clinical use (or well-documented toxicity in the case of Echinomycin), and differing side-effect profiles, which will provide a valuable spectrum for comparison.

A Multi-tiered Approach to Toxicity Assessment: From In Vitro to In Vivo

A comprehensive toxicological evaluation employs a tiered approach, starting with rapid and cost-effective in vitro assays to identify potential liabilities, followed by more complex and physiologically relevant in vivo studies.[8][9][10]

Tier 1: In Vitro Toxicity Profiling

In vitro toxicity assays are indispensable tools for the early identification of potential adverse effects, enabling researchers to prioritize compounds with the most favorable safety profiles.[1][2][9] These assays are conducted on cultured cells or tissues outside of a living organism.[9]

1. Cytotoxicity Assays:

  • Objective: To determine the concentration at which a compound causes cell death.[9]

  • Methodologies:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

    • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[9]

  • Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundHepG2 (Liver)HEK293 (Kidney)H9c2 (Heart)
This compound>100>10075
Brimonidine>200>200>200
Echinomycin0.010.050.02

2. Genotoxicity Assays:

  • Objective: To assess the potential of a compound to damage DNA, which can lead to mutations and cancer.[9]

  • Methodologies:

    • Ames Test (Bacterial Reverse Mutation Assay): This widely used assay employs strains of Salmonella typhimurium to detect gene mutations.[11]

    • In Vitro Micronucleus Test: This test identifies chromosomal damage in mammalian cells.[12]

  • Data Interpretation: A positive result in these assays indicates a potential genotoxic liability that warrants further investigation.

3. Organ-Specific Toxicity Assays:

  • Objective: To evaluate the toxic effects of a compound on specific organ systems.[9]

  • Methodologies:

    • Hepatotoxicity: Assessed using primary hepatocytes or liver cell lines (e.g., HepG2) by measuring markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage.[2]

    • Cardiotoxicity: Evaluated using cardiomyocytes (e.g., H9c2 cells) or more advanced models like human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on cell viability and electrophysiology.[9][11]

    • Nephrotoxicity: Assessed using kidney cell lines (e.g., HEK293) to measure markers of kidney damage.[11]

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

MTT_Assay_Workflow start Start: Prepare cell suspension seed Seed cells into 96-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read analyze Analyze data to determine IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Tier 2: In Vivo Toxicity Studies

Following promising in vitro results, in vivo studies in animal models are essential to understand the compound's effects in a whole organism.[8][13][14] These studies provide crucial information on the dose-response relationship, target organs of toxicity, and potential reversibility of toxic effects.[13][14]

1. Acute Oral Toxicity Study:

  • Objective: To determine the short-term toxicity of a single high dose of the compound and to estimate the median lethal dose (LD50).

  • Methodology (Following OECD Guideline 423): This stepwise procedure uses a small number of animals (typically rodents) per step to classify the substance's toxicity.[15] Animals are dosed and observed for a period of 14 days for signs of toxicity and mortality.[16]

  • Data Presentation: The results are used to classify the compound according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

2. Repeated Dose Toxicity Studies (Subacute or Subchronic):

  • Objective: To evaluate the toxic effects of repeated administration of the compound over a longer period (e.g., 14 to 90 days).[13][14]

  • Methodology: The compound is administered daily at multiple dose levels to groups of animals. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations of major organs are conducted.[12]

  • Data Interpretation: These studies help to identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies.

Experimental Workflow: Acute Oral Toxicity Study

Acute_Toxicity_Workflow start Start: Select animal model (e.g., rats) acclimatize Acclimatize animals to laboratory conditions start->acclimatize fast Fast animals overnight acclimatize->fast dose Administer single oral dose of test compound fast->dose observe Observe for clinical signs of toxicity (e.g., hypoactivity, changes in body weight) dose->observe necropsy Perform necropsy on day 14 observe->necropsy histopath Conduct histopathological examination of major organs necropsy->histopath analyze Analyze data to determine toxicity classification histopath->analyze

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A Comparative Performance Analysis of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline Against Standard Antioxidant and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide presents a rigorous benchmarking of a novel derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, hereafter referred to as Q-DHP. The presence of a dihydroxypropyl sidechain suggests potential antioxidant and anti-inflammatory capabilities, as hydroxyl groups are key structural features for radical scavenging.

This document provides a comprehensive framework for evaluating the performance of Q-DHP against well-established standard compounds. We will detail the experimental rationale, provide step-by-step protocols for key in vitro assays, and present a structure for the comparative analysis of the resulting data. The objective is to offer researchers, scientists, and drug development professionals a robust methodology to ascertain the therapeutic potential of Q-DHP.

Compound Profiles: Test and Standard Agents

A meaningful benchmark requires comparing the test compound against recognized standards in the relevant biological assays. For this guide, we have selected Trolox, a water-soluble analog of Vitamin E, as the standard for antioxidant assays, and Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), for anti-inflammatory assays.

  • Test Compound: this compound (Q-DHP)

    • Structure: A quinoxaline core with a methyl group at position 2 and a 2,3-dihydroxypropyl group at position 3.

    • Hypothesized Mechanism: The dihydroxypropyl moiety is hypothesized to confer antioxidant properties through hydrogen atom donation to neutralize free radicals. Its anti-inflammatory action may be linked to the inhibition of key inflammatory mediators, a known characteristic of many quinoxaline derivatives.[5][6]

  • Standard Antioxidant: Trolox

    • Class: Water-soluble Vitamin E analog.

    • Mechanism of Action: Functions as a potent antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge peroxyl and other free radicals.[7][8] It is a widely accepted standard for assays like DPPH and ABTS.[8]

  • Standard Anti-inflammatory: Indomethacin

    • Class: Non-steroidal anti-inflammatory drug (NSAID).

    • Mechanism of Action: Primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1] It is frequently used as a reference drug in in vivo and in vitro anti-inflammatory studies.[9]

Experimental Design and Rationale

The selection of assays is critical for a comprehensive performance evaluation. Our approach combines direct chemical assays to measure antioxidant capacity with cell-based models to assess biological efficacy and safety. This multi-tiered strategy provides a more complete picture of the compound's potential.

Causality Behind Experimental Choices:

  • DPPH Assay: This was chosen as a primary screen for antioxidant activity. It is a rapid and straightforward method to determine a compound's general radical-scavenging ability through a hydrogen atom transfer mechanism.[10][11]

  • Nitric Oxide (NO) Inhibition Assay: To evaluate anti-inflammatory potential, we use a cell-based model. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response, which induces the production of nitric oxide (NO), a key inflammatory mediator.[12][13] Measuring the inhibition of NO production provides a direct assessment of the compound's anti-inflammatory efficacy in a relevant biological context.

  • MTT Cytotoxicity Assay: It is crucial to ensure that the observed anti-inflammatory effects are not simply due to the compound killing the cells. The MTT assay is a standard colorimetric method to assess cell viability and metabolic activity.[14][15] This allows us to distinguish true anti-inflammatory activity from general cytotoxicity.

Experimental Workflow Diagram

The overall benchmarking process follows a logical progression from initial compound preparation to multi-faceted biological evaluation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis prep_q_dhp Prepare Q-DHP Stock prep_standards Prepare Trolox & Indomethacin Stocks antioxidant_assay DPPH Radical Scavenging Assay prep_q_dhp->antioxidant_assay anti_inflammatory_assay NO Inhibition Assay (LPS-stimulated RAW 264.7) prep_q_dhp->anti_inflammatory_assay cytotoxicity_assay MTT Cytotoxicity Assay (RAW 264.7) prep_q_dhp->cytotoxicity_assay prep_standards->antioxidant_assay prep_standards->anti_inflammatory_assay prep_standards->cytotoxicity_assay calc_ic50 Calculate IC50 Values (Antioxidant & Anti-inflammatory) antioxidant_assay->calc_ic50 anti_inflammatory_assay->calc_ic50 calc_cc50 Calculate CC50 Value (Cytotoxicity) cytotoxicity_assay->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si calc_cc50->calc_si

Caption: Overall workflow for benchmarking Q-DHP performance.

In Vitro Antioxidant Activity Protocol

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and protected from light.[17]

    • Prepare a stock solution of Q-DHP in methanol or DMSO.

    • Prepare a stock solution of Trolox (standard) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound (Q-DHP) or Trolox to the wells of a 96-well plate.

    • Add 20 µL of the solvent (methanol or DMSO) to the control wells.

    • Add 180 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC50 value indicates higher antioxidant activity.

Cell-Based Anti-inflammatory and Cytotoxicity Protocols

Cell Culture
  • Cell Line: RAW 264.7 murine macrophage cells are used as they are a well-established model for studying inflammation and produce significant amounts of nitric oxide upon stimulation with LPS.[12][13]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[18]

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of Q-DHP or Indomethacin.

    • Incubate for 1 hour.

  • Inflammation Induction:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for an additional 24 hours.[19]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[12]

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[18] The IC50 value for NO inhibition is then calculated.

MTT Assay for Cytotoxicity

This assay is performed to determine the concentration range at which Q-DHP is non-toxic to the RAW 264.7 cells.[20]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the NO Inhibition Assay protocol.

  • Incubation: Incubate the cells with the compounds for 24 hours (without adding LPS).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing living cells to convert the yellow MTT into purple formazan crystals.[20][21]

  • Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at 570 nm or 590 nm.

    • Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 (cytotoxic concentration 50%) is calculated.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear, at-a-glance comparison. The results should be expressed as the mean ± standard deviation from at least three independent experiments.

Table 1: Antioxidant Activity
CompoundDPPH Scavenging IC50 (µM)
Q-DHP Experimental Value
Trolox (Standard) Experimental Value
Table 2: Anti-inflammatory Activity and Cytotoxicity
CompoundNO Inhibition IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Q-DHP Experimental ValueExperimental ValueCC50 / IC50
Indomethacin (Std.) Experimental ValueExperimental ValueCC50 / IC50

Interpretation: The Selectivity Index (SI) is a critical parameter. A higher SI value indicates that the compound's anti-inflammatory activity occurs at concentrations much lower than those at which it causes cell death, suggesting a favorable therapeutic window.

Mechanistic Insights: Potential Signaling Pathway

Quinoxaline derivatives often exert their anti-inflammatory effects by modulating key signaling pathways.[5][6] A primary pathway involved in LPS-induced inflammation in macrophages is the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway in Macrophages cluster_nuc LPS LPS (Bacterial Toxin) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα (leading to degradation) NFKB NF-κB (Active) NFKB_IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to iNOS iNOS Gene Transcription Nucleus->iNOS Binds to promoter NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation QDHP Q-DHP / Indomethacin (Potential Inhibition Point) QDHP->IKK Inhibits? QDHP->NFKB Inhibits?

Caption: Hypothesized inhibition points of Q-DHP in the NF-κB pathway.

Conclusion

This guide outlines a systematic approach to benchmark the performance of this compound (Q-DHP). By comparing its antioxidant and anti-inflammatory activities against established standards like Trolox and Indomethacin, researchers can obtain a clear, quantitative assessment of its potential. The inclusion of cytotoxicity and selectivity index calculations ensures that the evaluation is both comprehensive and therapeutically relevant. The data generated from these protocols will provide a solid foundation for further investigation into the mechanistic action and potential drug development of this promising quinoxaline derivative.

References

  • Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Ancizu, S., Villar, R., Solano, B., Moreno, E., Torres, E., Pérez, S., Aldana, I., & Monge, A. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical biology & drug design, 77(4), 255–267. [Link]

  • Sá, N., de Oliveira, R. B., Leite, L., de Cássia, R., Martins, F., de Lima, M., Goulart, M., & de Oliveira, A. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta cirurgica brasileira, 35(7), e202000704. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

  • Anjali, Kamboj, P., & Amir, M. (2025). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini reviews in medicinal chemistry, 25(2), 138-162. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 12, 2026, from [Link]

  • National Genomics Data Center. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved January 12, 2026, from [Link]

  • Figure 1. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Abdelgawad, M. A., El-Gamal, M. I., El-Sayed, M. A. A., Abdel-Maksoud, M. S., Al-Sanea, M. M., & Al-Gamal, M. A. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC advances, 12(40), 26161–26174. [Link]

  • Bentham Science Publishers. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. [Link]

  • Issa, D. A., Habib, N. S., & Abdel Wahab, A. E. (2015). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. Medicinal chemistry research, 24(1), 315-329. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 12, 2026, from [Link]

  • Yang, J.-H., Li, C.-Y., Chen, J.-R., Lin, C.-Y., & Chen, Y.-C. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 16(10), 384. [Link]

  • Bio-protocol. (n.d.). DPPH∙ Radical Scavenging Assay. Retrieved January 12, 2026, from [Link]

  • Kumar, A., Sharma, G., Kumar, N., & Singh, B. (2021). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC advances, 11(53), 33385–33395. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved January 12, 2026, from [Link]

  • Kim, S. J., Kim, M. C., Lee, B. J., Park, D. H., & Kim, J. D. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 53, 402-407. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH-radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 246-254. [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [Link]

  • Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]

  • Lee, J. C., Kim, J., Park, J. K., & Hong, S. (2015). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells by Stem Bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58, 249-254. [Link]

  • Rungbol, P., Sukpondma, Y., & Ardkhean, R. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • Agyei, S., Kyeremeh, K., & Appiah-Opong, R. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules (Basel, Switzerland), 27(19), 6594. [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link]

  • Wikipedia. (n.d.). Polyphenol. Retrieved January 12, 2026, from [Link]

  • Singh, P., Singh, S., Kumar, S., Guru, S. K., Kumar, S., Kumar, A., ... & Bhushan, S. (2021). Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. Frontiers in pharmacology, 12, 726881. [Link]

  • Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]

  • Sebsibe, Y., & Hymete, A. (2016). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Journal of Taibah University for Science, 10(5), 653-664. [Link]

  • Ácsová, A., Martiniaková, S., & Hojerová, J. (2019). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Acta Chimica Slovaca, 12(2), 199-210. [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini reviews in medicinal chemistry, 13(11), 1611–1619. [Link]

  • Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2005). Biological activity of quinoxaline derivatives. Recent patents on anti-infective drug discovery, 2(1), 1-14. [Link]

  • Atanasov, A. G., Zotchev, S. B., Dirsch, V. M., & Supuran, C. T. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., ... & Sanna, M. L. (2006). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules (Basel, Switzerland), 11(11), 868–876. [Link]

  • Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved January 12, 2026, from [Link]

  • Al-Sanea, M. M., & Al-Tamimi, A. M. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and drug resistance, 16, 2399–2407. [Link]

Sources

A Comparative Guide to the Biological Effects of Quinoxaline Isomers: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of quinoxaline isomers. Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6][7]

A critical factor governing the therapeutic potential of these compounds is isomerism—specifically, the nature and position of substituents on the quinoxaline ring.[3] A minor shift in a functional group's location can dramatically alter a molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity. This guide elucidates these differences through comparative data, details the experimental protocols used for their validation, and visualizes the underlying chemical and biological processes.

The Decisive Role of Isomeric Substitution

The biological activity of a quinoxaline derivative is not inherent to the core structure alone; it is profoundly dictated by the electronic and steric properties of its substituents and, most importantly, their positions (e.g., C2, C3, C6, C7). For instance, substitutions at the C2 and C7 positions have been shown to distinctly influence cytotoxic activity and selectivity, respectively.[8] Similarly, the presence of specific groups like chloro, methyl, or methoxy at the C7 position can enhance anti-tuberculosis activity by lowering the Minimum Inhibitory Concentration (MIC) and IC50 values.[9]

A particularly important class of derivatives are the quinoxaline 1,4-di-N-oxides (QdNOs). The two N-oxide groups are often essential for antibacterial activity and can act as bioreductive functionalities.[9] This allows the molecule to function as a prodrug, which is activated under the hypoxic conditions characteristic of solid tumors, making them highly valuable for oncology research.[8][10]

Comparative Analysis of Biological Activities

The following sections compare the biological performance of various quinoxaline isomers, supported by quantitative data from peer-reviewed studies.

Anticancer Activity: A Tale of Two Isomers

Quinoxaline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling kinases like EGFR and VEGFR, disruption of microtubule dynamics, and the induction of apoptosis.[1][11] The potency of these actions is often isomer-dependent. Studies have revealed that even stereoisomerism, such as the difference between cis and trans isomers, can lead to variations in activity, with the trans isomer showing greater potency in some cases.[2]

dot

Quinoxaline N-allyl quinoxaline (Isomer 8) EGFR EGFR Quinoxaline->EGFR Inhibits VEGFR2 VEGFR2 Quinoxaline->VEGFR2 Inhibits Apoptosis Apoptosis Induction Quinoxaline->Apoptosis Induces PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR2->PI3K VEGFR2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: EGFR/VEGFR inhibition by an N-allyl quinoxaline isomer.

Table 1: Comparative Cytotoxicity (IC₅₀) of Quinoxaline Isomers Against Cancer Cell Lines

Compound / Isomer Cancer Cell Line IC₅₀ (µM) Reference
N-allyl quinoxaline (Cpd 8) A549 (Lung) 0.86 [11]
N-allyl quinoxaline (Cpd 8) MCF-7 (Breast) 1.06 [11]
1,3-diphenylurea-quinoxaline (Cpd 19) MGC-803 (Gastric) 9.0 [2]
1,3-diphenylurea-quinoxaline (Cpd 20) T-24 (Bladder) 8.9 [2]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline (Cpd 10) MKN 45 (Gastric) 0.073 [12]
Pyrrolo[1,2-a] quinoxaline (Cpd 58) HCT 116 (Colon) 2.5 [13]
Quinoxaline-based sPLA2 inhibitor (Cpd 6a) - 0.0475* [14]
Quinoxaline-based α-glucosidase inhibitor (Cpd 6c) - 0.0953* [14]

Note: Values for compounds 6a and 6c represent enzyme inhibition, not cell line cytotoxicity, but are included to show isomeric potency.

Antimicrobial Activity: The Power of N-Oxides and Substituent Placement

Quinoxaline derivatives, particularly the 1,4-di-N-oxides (QdNOs), are potent antimicrobial agents.[5] Their mechanism often involves bioreduction by bacterial enzymes, which generates reactive oxygen species (ROS). This leads to oxidative stress, damages bacterial DNA, and inhibits essential processes like DNA and RNA synthesis.[10] The antimicrobial spectrum and potency are highly dependent on the substitution pattern. For example, tetrazolo[1,5-a]quinoxaline derivatives have demonstrated powerful dual activity as both anticancer and broad-spectrum antimicrobial agents.[6]

Table 2: Comparative Antimicrobial & Antiprotozoal Activity of Quinoxaline Isomers

Compound / Isomer Microorganism / Protozoan Activity Metric Value (µM) Reference
2,6-dimethyl-3-f-quinoxaline 1,4-dioxide Leishmania peruviana IC₅₀ 8.9 [9]
7-carboxylate QdNO (isopropyl series) Entamoeba histolytica IC₅₀ 0.331 - 3.56 [15]
Metronidazole (Reference Drug) Entamoeba histolytica IC₅₀ 4.5 [15]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) Streptococcus pneumoniae MIC 0.12 (µg/mL) [16]

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Aspergillus fumigatus | MIC | 0.24 (µg/mL) |[16] |

Experimental Methodologies: From Synthesis to Biological Validation

The reliability of comparative data hinges on robust and reproducible experimental protocols. This section details the foundational methods for synthesizing and evaluating quinoxaline isomers.

Synthesis of Quinoxaline Derivatives: A General Protocol

The most common and versatile method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5] Modern advancements often employ green chemistry principles, such as using zinc triflate as a catalyst, to improve yields and reduce reaction times.[2]

dot

Caption: General synthesis of quinoxaline derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the selected o-phenylenediamine (1.1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL).

  • Catalysis: Add a catalytic amount of an acid or a Lewis acid catalyst (e.g., zinc triflate, 0.2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction, extract the product using an organic solvent, and dry the organic layer.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the desired quinoxaline derivative.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a gold standard for determining the IC₅₀ values of potential anticancer compounds.[12]

dot

start Seed cancer cells in 96-well plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Add serial dilutions of quinoxaline isomers incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC₅₀ read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline isomers in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that the biological profile of a quinoxaline derivative is intricately linked to its isomeric structure. The strategic placement of substituents allows for the fine-tuning of activity, whether for enhancing cytotoxicity against cancer cells, broadening the spectrum against microbes, or improving selectivity for a specific biological target. The quinoxaline 1,4-di-N-oxides stand out as particularly promising scaffolds, leveraging bioreductive activation to target hypoxic environments.

Future research should focus on rational drug design, using computational modeling and structure-activity relationship (SAR) studies to predict the most effective isomeric configurations before synthesis.[16] This approach will accelerate the discovery of novel quinoxaline-based therapeutics with improved potency and reduced toxicity, paving the way for new treatments for a wide range of diseases.[2]

References

  • A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives. Benchchem.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Center for Biotechnology Information.
  • Synthesis and biological activity of quinoxaline derivatives. IntechOpen.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Center for Biotechnology Information.
  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI.
  • a review on biological studies of quinoxaline derivatives. ResearchGate.
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed.
  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed.
  • Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. PubMed.
  • The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide. Benchchem.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Center for Biotechnology Information.
  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar.
  • Biological activity of quinoxaline derivatives. ResearchGate.
  • Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. ResearchGate.
  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed.
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate.
  • Benzodiazine isomers and their bioisosteres. ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline. As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This guide is designed to provide immediate, actionable information to ensure that this compound is handled and disposed of in accordance with the highest safety standards and regulatory compliance.

Hazard Assessment and Core Safety Principles

Based on the toxicological profiles of similar quinoxaline compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in direct contact with skin.[1][4][5]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4][5]

Given these potential hazards, the core principle for disposal is to never release this chemical into the environment.[1][2] This includes sanitary sewers, drains, or general waste streams. The required method of disposal is through a licensed and approved hazardous waste disposal facility.[1]

Table 1: Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectMandatory Precaution
Acute Toxicity Harmful if ingested, inhaled, or absorbed through the skin.Wear appropriate Personal Protective Equipment (PPE) at all times. Handle only in a well-ventilated area, preferably a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.Avoid all skin contact. Use chemically resistant gloves and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]Store and dispose of separately from these materials.
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]High-temperature incineration should only be performed by a licensed facility.
Personal Protective Equipment (PPE) Protocol

A non-negotiable aspect of handling this compound is the consistent and correct use of PPE.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.

  • Respiratory Protection: If handling outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the collection, storage, and disposal of this compound waste.

DisposalWorkflow cluster_collection Step 1: Waste Collection & Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Solid Waste Collection (Contaminated consumables: pipette tips, gloves, etc.) C Use dedicated, sealed, and chemically compatible containers. A->C Segregate solids B Liquid Waste Collection (Solutions containing the compound) B->C Segregate liquids D Label container clearly: 'Hazardous Waste' 'this compound' List all components and concentrations. C->D E Store in a designated, secure, and well-ventilated hazardous waste accumulation area. D->E F Ensure containers are closed and not leaking. Secondary containment is recommended. E->F G Arrange for pickup by a licensed hazardous waste disposal contractor. F->G H Provide all necessary documentation, including the Safety Data Sheet of analogous compounds. G->H

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: All contaminated solid materials, such as weigh boats, pipette tips, and gloves, must be collected in a dedicated, clearly labeled, and sealable container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

  • Container Labeling:

    • All waste containers must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste stream.[1]

  • Interim Storage:

    • Waste containers must be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • Ensure containers are kept tightly closed and are not leaking.[1][4]

  • Final Disposal:

    • The designated method for the disposal of this and similar nitrogen-containing organic compounds is high-temperature incineration at an approved and licensed hazardous waste disposal facility.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is critical.

EmergencyResponse cluster_spill_response Spill Response cluster_exposure_response Exposure Response Spill Spill Occurs Evacuate Evacuate immediate area and alert others. Spill->Evacuate Skin Skin Contact: Wash with plenty of soap and water. Spill->Skin If contact occurs Eyes Eye Contact: Rinse cautiously with water for several minutes. Spill->Eyes Inhalation Inhalation: Move to fresh air. Spill->Inhalation Ingestion Ingestion: Seek immediate medical attention. Spill->Ingestion Ventilate Ensure adequate ventilation. (Fume Hood) Evacuate->Ventilate Contain Contain the spill with absorbent material. Ventilate->Contain Collect Collect absorbed material into a sealed hazardous waste container. Contain->Collect Decontaminate Decontaminate the area. Collect->Decontaminate Medical Seek medical advice for all exposures. Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response plan for spills and exposures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes and is based on data from structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.

  • SAFETY DATA SHEET - 2-Methylquinoxaline. Sigma-Aldrich.

  • Safety Data Sheet - 2-Methylquinoxaline. MedchemExpress.com.

  • This compound Product Description. ChemicalBook.

  • Quinoxaline Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - 2-Methylquinoxaline. Fisher Scientific.

  • Safety data sheet - 3-Methyl-quinoxaline-2-carboxylic acid. CPAChem.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, for which a specific Safety Data Sheet (SDS) may not be readily available, demands a meticulous and informed approach to personal protective equipment (PPE). This guide provides a comprehensive framework for the safe handling of this compound, drawing upon established principles of chemical safety and data from analogous quinoxaline derivatives.

Hazard Analysis: A Proactive Approach

In the absence of a dedicated SDS for this compound, we must infer its potential hazards from its chemical structure. The quinoxaline core is a nitrogen-containing heterocyclic aromatic compound. Such structures can exhibit toxicological properties, and it is prudent to handle them with care. Safety data sheets for similar quinoxaline derivatives, such as 2-Methylquinoxaline and 3-Methyl-2-quinoxalinecarboxylic acid, indicate that this class of compounds can cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. Therefore, we must assume that this compound presents similar hazards.

Inferred Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.

  • Eye Irritation: Vapors or direct contact can lead to serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

The Core of Protection: A Multi-layered PPE Strategy

A robust PPE strategy is not merely a checklist but a dynamic system that adapts to the specific experimental context. The following recommendations are based on a risk assessment that considers the potential hazards outlined above.

Before any PPE is donned, engineering controls must be in place. All handling of this compound, including weighing, dissolution, and transfers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Protection Type Specific PPE Rationale and Best Practices
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling quinoxaline derivatives. Always double-glove when handling concentrated solutions or for prolonged procedures. Inspect gloves for any signs of degradation or puncture before and during use.[4]
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsTo protect against splashes and aerosols, chemical splash goggles that meet ANSI Z87.1 standards are required.[5][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
Skin and Body Protection A fully buttoned, long-sleeved laboratory coatA lab coat made of a chemically resistant material is necessary to protect the skin and personal clothing from contamination. Ensure the lab coat is clean and in good condition.
Respiratory Protection Not typically required when handled in a fume hoodWhen working within a properly functioning chemical fume hood, respiratory protection is generally not necessary. However, if there is a potential for generating significant aerosols or if engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor cartridge should be used.[8][9][10][11][12]
Procedural Discipline: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures are critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the laboratory coat and fasten all buttons.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair.

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Waste Disposal

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[13][14]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[14]

  • Container Management: All hazardous waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.[15][16][17]

Visualizing the Path to Safety

The following workflow diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure Start Start: Handling this compound AssessTask Assess Task: - Weighing/dissolving? - High concentration? - Potential for splash/aerosol? Start->AssessTask BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses AssessTask->BasePPE SplashRisk High Splash/Aerosol Risk? BasePPE->SplashRisk AddFaceShield Add Face Shield over Goggles SplashRisk->AddFaceShield Yes DoubleGlove Consider Double Gloving SplashRisk->DoubleGlove Yes Doffing Follow Correct Doffing Procedure SplashRisk->Doffing No AddFaceShield->DoubleGlove DoubleGlove->Doffing Waste Dispose of all contaminated materials as Hazardous Waste Doffing->Waste End End Waste->End

Caption: PPE selection workflow for handling this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Personal Protective Equipment. Avetta. [Link]

  • PPE Requirements – OSHA. Tucker Safety Products. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Chemical Safety PPE. University of Colorado Boulder. [Link]

  • Personal Protective Equipment. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

  • An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. PubMed. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • (PDF) Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids. ResearchGate. [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.